[1,1'-Biphenyl]-3,4',5-tricarbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(4-formylphenyl)benzene-1,3-dicarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c16-8-11-1-3-14(4-2-11)15-6-12(9-17)5-13(7-15)10-18/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMVJHHSKAJGSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
[1,1'-Biphenyl]-3,4',5-tricarbaldehyde CAS 187281-19-2 properties
Technical Whitepaper: [1,1'-Biphenyl]-3,4',5-tricarbaldehyde (CAS 187281-19-2)
Executive Summary: The Desymmetrization Advantage
In the field of reticular chemistry, symmetry is often treated as a default requirement. However, [1,1'-Biphenyl]-3,4',5-tricarbaldehyde (CAS 187281-19-2) represents a critical shift toward "desymmetrized" linker design. Unlike the ubiquitous
This guide details the physicochemical profile, validated synthesis, and application of this molecule. Its primary utility lies in constructing Heteroporous Covalent Organic Frameworks (COFs) —materials possessing two distinct pore sizes within a single lattice, essential for complex sieving and dual-catalysis applications.
Part 1: Molecular Architecture & Properties
The molecule consists of a biphenyl core.[1][2] Ring A is substituted at the 3 and 5 positions with formyl groups, while Ring B is substituted at the 4' position. This specific substitution pattern breaks the high symmetry observed in triphenylbenzene derivatives, driving the formation of complex topologies like Kagome lattices or dual-pore hexagonal networks.
Physicochemical Data Profile
| Property | Specification | Notes |
| CAS Number | 187281-19-2 | |
| IUPAC Name | 5-(4-formylphenyl)benzene-1,3-dicarbaldehyde | |
| Molecular Formula | C₁₅H₁₀O₃ | |
| Molecular Weight | 238.24 g/mol | |
| Appearance | White to Pale Yellow Solid | Color depends on purification method (recrystallization vs. column).[3] |
| Melting Point | 170 – 171 °C | Sharp melting point indicates high purity (essential for COF synthesis). |
| Solubility | CHCl₃, DMF, THF, CH₂Cl₂ | Poor solubility in Hexane, Water, Alcohols. |
| Symmetry Group | Critical for "Dual-Pore" topology engineering. |
Part 2: Synthetic Protocol (Suzuki-Miyaura Coupling)
Field-Proven Insight: While many commercial suppliers offer this linker, in-house synthesis is often required to ensure the absolute absence of mono-aldehyde impurities, which act as "defect generators" in COF crystallization. The following protocol utilizes a Suzuki coupling between a di-formyl aryl bromide and a mono-formyl aryl boronic acid.
Mechanism & Workflow
The synthesis relies on the palladium-catalyzed cross-coupling of 5-bromoisophthalaldehyde and 4-formylphenylboronic acid .
Figure 1: Step-wise synthetic workflow for the production of CAS 187281-19-2 via Suzuki cross-coupling.[4][5]
Step-by-Step Methodology
-
Preparation of Reagents:
-
Reactant A: 5-bromoisophthalaldehyde (1.0 equiv, e.g., 2.13 g, 10 mmol).
-
Reactant B: 4-formylphenylboronic acid (1.1 equiv, e.g., 1.65 g, 11 mmol).
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv).
-
Base: Potassium Carbonate (
) or Sodium Carbonate ( ) (3.0 equiv). -
Solvent: 1,4-Dioxane : Water (4:1 ratio).[6] Note: Toluene/Ethanol/Water is a viable alternative.
-
-
Degassing (Critical Step):
-
Dissolve Reactants A and B in the solvent mixture in a Schlenk flask.
-
Do not add the catalyst yet.
-
Perform 3 cycles of Freeze-Pump-Thaw or vigorous Argon bubbling for 20 minutes. Reasoning: Oxygen causes homocoupling of boronic acids and oxidizes the phosphine ligands on Palladium, killing the catalyst.
-
-
Reaction:
-
Add the Pd(PPh₃)₄ catalyst under a positive stream of Argon.
-
Heat the mixture to 90–100 °C under reflux for 12–24 hours.
-
Monitoring: Check by TLC (Hexane:Ethyl Acetate 4:1). The product will be a bright spot that stains orange/red with 2,4-DNP stain (confirming aldehydes).
-
-
Workup & Purification:
-
Cool to room temperature.[7][8] Remove dioxane under reduced pressure.
-
Partition the residue between Dichloromethane (DCM) and Water.
-
Wash the organic layer with Brine (
), dry over anhydrous , and filter. -
Purification: Silica gel column chromatography.[6]
-
Eluent: Gradient from Hexane:EtOAc (10:1) to (4:1).
-
-
Recrystallization (Optional): For COF-grade purity, recrystallize from hot Ethanol or Acetone.
-
Part 3: Application in Reticular Chemistry (COFs)
The primary value of CAS 187281-19-2 is its ability to form Heteroporous COFs . When reacted with a
Instead, the system self-assembles into a lattice containing two different types of pores.
Figure 2: Logic flow for the construction of heteroporous COFs using the desymmetrized linker.
Experimental Protocol for COF Synthesis (General):
-
Tube Loading: Charge a Pyrex tube with Linker (CAS 187281-19-2) and Amine in a stoichiometric ratio (1:1.5 for tri-aldehyde : di-amine).
-
Solvent System: Mesitylene:Dioxane (1:1) + 6M Aqueous Acetic Acid (Catalyst).
-
Solvothermal Conditions: Freeze-Pump-Thaw (
), seal tube under vacuum. Heat at 120 °C for 3 days (72h). -
Activation: Filter the resulting powder, wash with THF/Acetone, and supercritically dry or activate under high vacuum at 100 °C.
Part 4: Characterization Standards
To validate the integrity of the synthesized linker (CAS 187281-19-2), compare your data against these benchmarks.
Nuclear Magnetic Resonance ( -NMR)
Due to the
-
Aldehyde Region (9.0 - 11.0 ppm):
-
Expect two distinct singlets.
-
Signal A (2H): Corresponds to the two equivalent aldehydes at positions 3 and 5.
-
Signal B (1H): Corresponds to the single aldehyde at position 4'.
-
-
Aromatic Region (7.5 - 8.5 ppm):
-
Complex multiplets representing the biphenyl core. The protons on the 3,5-ring between the aldehydes usually appear as a triplet or singlet depending on resolution (position 4), and doublets for position 2,6.
-
Infrared Spectroscopy (FTIR)
-
C=O Stretch: Strong, sharp peak at 1690–1705 cm⁻¹ .
-
C-H Aldehyde Stretch: "Fermi doublet" weak peaks at 2720 and 2820 cm⁻¹ .
-
Absence of OH: Ensure no broad peak at 3200-3500 cm⁻¹ (indicates absence of boronic acid starting material).
References
-
Ossila. "[1,1'-Biphenyl]-3,4',5-tricarbaldehyde | CAS 187281-19-2."[2][9][10] Ossila Product Catalog. Accessed October 2023. Link
-
Qian, C. et al. "A design strategy for the construction of 2D heteropore covalent organic frameworks based on the combination of C2v and D3h symmetric building blocks."[2] Polymer Chemistry, 2018, 9 , 279–283.[2] Link
-
Suzuki, A. "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition, 2011, 50 , 6722–6737. Link
-
PubChem. "[1,1'-Biphenyl]-3,4',5-tricarbaldehyde Compound Summary."[9] National Library of Medicine. Link
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. ossila.com [ossila.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. [1,1'-Biphenyl]-3,4',5-tricarbaldehyde | C15H10O3 | CID 85715962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 187281-19-2|[1,1'-Biphenyl]-3,4',5-tricarbaldehyde|BLD Pharm [bldpharm.com]
Technical Guide: Design and Synthesis of Heteroporous COFs using 3,4',5-Tricarbaldehyde Biphenyl
Executive Summary
This technical guide details the synthesis and application of [1,1'-Biphenyl]-3,4',5-tricarbaldehyde (BPTA) , a critical desymmetrized linker used in the construction of heteroporous Covalent Organic Frameworks (COFs). Unlike standard
This guide is structured for researchers requiring high-purity monomer synthesis and reproducible solvothermal reticulation protocols.
Part 1: Molecular Architecture & Design Logic
The utility of 3,4',5-tricarbaldehyde biphenyl lies in its ability to break the symmetry of standard honeycomb lattices.
-
Symmetry Breaking: The molecule features two formyl groups on the 3,5-positions of the first ring (Head) and one formyl group on the 4-position of the second ring (Tail).
-
Topological Consequence: This "Head-to-Tail" geometry prevents simple hexagonal tiling (
topology). Instead, it forces the lattice into a Kagome-like or dual-hexagonal geometry , enabling the segregation of guest molecules by size—a critical feature for selective catalysis and drug delivery.
Part 2: Linker Synthesis Protocol
Objective: Synthesis of 3,4',5-tricarbaldehyde biphenyl via Suzuki-Miyaura Cross-Coupling.
2.1 Retrosynthetic Analysis
The most efficient route utilizes the coupling of 5-bromoisophthalaldehyde (aryl halide) and 4-formylphenylboronic acid (organoboron). This pathway minimizes side reactions compared to lithiation routes.
2.2 Reagents & Materials
| Reagent | Equiv. | Role |
| 5-Bromoisophthalaldehyde | 1.0 | Electrophile (Head) |
| 4-Formylphenylboronic acid | 1.2 | Nucleophile (Tail) |
| Pd(PPh₃)₄ | 0.05 | Catalyst (Pd-0) |
| K₂CO₃ (2M aq) | 3.0 | Base activator |
| 1,4-Dioxane | Solvent | Reaction Medium |
2.3 Step-by-Step Procedure
-
Degassing: Charge a 250 mL Schlenk flask with 5-bromoisophthalaldehyde (10 mmol) and 4-formylphenylboronic acid (12 mmol). Evacuate and backfill with Argon (
). -
Solvation: Add degassed 1,4-dioxane (100 mL) via syringe.
-
Activation: Add the Pd(PPh₃)₄ catalyst (0.5 mmol) under positive Argon flow.
-
Base Addition: Add degassed 2M K₂CO₃ aqueous solution (15 mL).
-
Reflux: Heat the mixture to 90°C for 24 hours under vigorous stirring. The solution will darken as the catalytic cycle progresses.
-
Workup:
-
Purification: Concentrate in vacuo. Purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 5:1).
-
Target Product: White to off-white powder.[3]
-
Yield Expectations: 75–85%.
-
2.4 Synthesis Workflow Visualization
Figure 1: Suzuki-Miyaura cross-coupling pathway for the synthesis of the asymmetric BPTA linker.
Part 3: COF Reticulation (Heteroporous HP-COF)
Objective: Condensation of BPTA with Hydrazine to form a dual-pore Imine COF.
3.1 Reaction Logic
The reaction is a reversible Schiff-base condensation. The use of Hydrazine (Hz) as the linear linker is critical. Hydrazine is short (
3.2 Experimental Protocol
-
Preparation: In a Pyrex tube (o.d. 10 mm), weigh BPTA (0.05 mmol) and Hydrazine hydrate (0.075 mmol).
-
Solvent System: Add a mixture of o-Dichlorobenzene / n-Butanol (1:1 v/v, 1 mL) .
-
Note: The polarity balance is crucial for solubilizing the aldehyde while allowing the imine polymer to precipitate slowly (crystallize).
-
-
Catalysis: Add 6M Aqueous Acetic Acid (0.1 mL) .
-
Degassing (Critical): Flash freeze the tube in liquid nitrogen, evacuate to internal pressure < 100 mTorr, and flame seal.
-
Solvothermal Synthesis: Place the sealed ampoule in an oven at 120°C for 72 hours .
-
Observation: A yellow/orange precipitate will form on the tube walls.
-
-
Isolation:
-
Open tube, filter the solid.
-
Solvent Exchange: Wash with THF and Acetone.[4]
-
Activation: Soxhlet extraction (THF, 24h) followed by supercritical CO₂ drying or vacuum drying at 100°C.
-
3.3 Crystallization Mechanism
Figure 2: The "Error Checking" mechanism in COF synthesis. The acid catalyst allows amorphous oligomers to re-dissolve and re-form into the thermodynamically stable crystalline lattice.
Part 4: Characterization & Validation Standards
To ensure scientific integrity, the synthesized material must meet the following criteria.
4.1 Structural Validation Table
| Technique | Expected Result | Interpretation |
| PXRD | Sharp peaks at low | Confirms long-range order and crystallinity. |
| FT-IR | Depletion of -CHO ( | Indicates high conversion of starting material. |
| FT-IR | Emergence of -C=N- ( | Confirms formation of imine linkages. |
| N₂ Isotherm | Type IV isotherm with two steps | Critical: The two steps in the adsorption curve indicate filling of two distinct pore sizes (heteroporosity). |
4.2 Pore Size Distribution Analysis
A standard COF yields a single peak in the Pore Size Distribution (PSD) curve. The BPTA-Hydrazine COF must show two distinct peaks :
-
Pore A (Small): ~1.1 nm (Hexagonal)
-
Pore B (Large): ~2.0 nm (Hexagonal)
Note: If only one peak is observed, the synthesis likely resulted in an amorphous polymer or a collapsed framework due to insufficient reversibility (check acid concentration).
Part 5: Applications in Drug Development
The dual-pore structure of BPTA-based COFs presents a unique advantage for co-delivery systems :
-
Small Pores: Can encapsulate small molecule drugs (e.g., Ibuprofen, 5-FU) via strong van der Waals interactions.
-
Large Pores: Accommodate larger biologics or serve as rapid diffusion channels for release kinetics tuning.
References
-
Qian, C. et al. (2018).[3] "A design strategy for the construction of 2D heteropore covalent organic frameworks based on the combination of C2v and D3h symmetric building blocks." Polymer Chemistry, 9, 279–283.[3]
-
Ossila. (n.d.). "[1,1'-Biphenyl]-3,4',5-tricarbaldehyde Product Guide." Ossila Materials.
-
Suzuki, A. (1999). "Organoboron compounds in cross-coupling reactions." Journal of Organometallic Chemistry, 576(1-2), 147–168.
-
Segura, J. L. et al. (2016). "Covalent Organic Frameworks: Functional Nanoarchitectures for Energy Conversion and Storage." Chemical Society Reviews, 45, 5635-5671.
Sources
Technical Whitepaper: 5-(4-formylphenyl)benzene-1,3-dicarbaldehyde
The following technical guide details the synthesis, properties, and reticular applications of 5-(4-formylphenyl)benzene-1,3-dicarbaldehyde , a critical desymmetrized linker used in the construction of heteroporous Covalent Organic Frameworks (COFs).
Strategic Linker for Desymmetrized Vertex Design in Reticular Chemistry
Executive Summary & Molecular Identity
5-(4-formylphenyl)benzene-1,3-dicarbaldehyde (CAS: 187281-19-2 ), often abbreviated as BPTA ([1,1'-Biphenyl]-3,4',5-tricarbaldehyde), represents a paradigm shift in the design of porous materials.[1] Unlike the classic
Chemical Profile
| Property | Specification |
| IUPAC Name | 5-(4-formylphenyl)benzene-1,3-dicarbaldehyde |
| Common ID | [1,1'-Biphenyl]-3,4',5-tricarbaldehyde (BPTA) |
| CAS Number | 187281-19-2 |
| Formula | C |
| Molecular Weight | 238.24 g/mol |
| Symmetry | |
| Functional Groups | 3 |
| Solubility | Soluble in CHCl |
Synthesis of the Monomer
The synthesis of BPTA relies on a precision Suzuki-Miyaura cross-coupling reaction.[1] The protocol couples a brominated isophthalaldehyde derivative with a formylphenylboronic acid.
Reaction Pathway
The synthesis couples 5-bromoisophthalaldehyde (Electrophile) with 4-formylphenylboronic acid (Nucleophile) using a Palladium(0) catalyst.[1]
Figure 1: Suzuki-Miyaura coupling pathway for BPTA synthesis.[1]
Detailed Protocol
Reagents:
-
5-bromoisophthalaldehyde (1.0 eq)[1]
-
4-formylphenylboronic acid (1.1 eq)[1]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh
) ] (3-5 mol%) -
Potassium Carbonate (K
CO ) (2.0 eq)[2] -
Solvent: 1,4-Dioxane / Water (4:1 v/v)[1]
Step-by-Step Methodology:
-
Degassing: In a Schlenk flask, combine the solvent mixture (Dioxane/Water) and degas via sparging with N
or Ar for 30 minutes to prevent Pd catalyst oxidation. -
Assembly: Add 5-bromoisophthalaldehyde, 4-formylphenylboronic acid, and K
CO to the flask. -
Catalyst Addition: Add Pd(PPh
) under a counter-flow of inert gas. -
Reaction: Heat the mixture to 90–100 °C under reflux for 24 hours . The solution will typically darken (yellow to dark brown) as the catalytic cycle proceeds.
-
Workup: Cool to room temperature. Remove solvent under reduced pressure.[2] Dissolve the residue in CHCl
or CH Cl and wash with water ( ) to remove inorganic salts. -
Purification: Dry the organic layer over MgSO
. Purify via column chromatography (Silica Gel) using a gradient of Hexane:Ethyl Acetate (typically 5:1 to 3:1). -
Yield: Isolate BPTA as a light yellow/white solid (Typical Yield: 75–85%).
Reticular Application: Synthesis of Heteroporous COFs
BPTA is the specific precursor for HP-COF-1 (Heteroporous COF-1).[1] By reacting the
Reaction Logic: Desymmetrized Vertex Design
The combination of a 3-connected
Figure 2: Reticular synthesis workflow for HP-COF-1.
Experimental Protocol: HP-COF-1
Reagents:
-
BPTA (Monomer): 0.1 mmol
-
Hydrazine Hydrate: 0.15 mmol[3]
-
Solvent System: 1,4-Dioxane / o-Dichlorobenzene (2:1 v/v)[1]
-
Catalyst: 6M Aqueous Acetic Acid (0.1 mL)
Procedure:
-
Charge: Place BPTA and hydrazine hydrate into a Pyrex tube (10 mL capacity).
-
Solvation: Add the Dioxane/o-DCB mixture (3 mL total). Sonicate for 10 minutes to ensure homogeneity.
-
Catalysis: Add the acetic acid catalyst.
-
Degassing (Critical): Flash freeze the tube in liquid N
, evacuate to internal pressure < 150 mTorr, and flame seal the tube. -
Solvothermal Synthesis: Place the sealed tube in an oven at 120 °C for 72 hours (3 days) . Undisturbed heating is crucial for crystallinity.[1]
-
Isolation: Cool to room temperature. Filter the yellow precipitate.[3]
-
Activation: Wash extensively with anhydrous THF and Acetone. Soxhlet extraction with THF for 24 hours is recommended to remove trapped oligomers.
-
Drying: Dry under vacuum at 100 °C for 12 hours.
Characterization & Validation
To ensure scientific integrity, the synthesized materials must be validated against the following benchmarks.
Monomer (BPTA) Validation
-
H NMR (CDCl
, 400 MHz): Expect distinct aldehyde signals due to the lack of symmetry.- ppm (s, 1H, Ring B aldehyde).
- ppm (s, 2H, Ring A aldehydes).
-
Aromatic region: 7.8–8.5 ppm (Multiplets corresponding to biphenyl protons).
-
Mass Spectrometry: Calculated
for C H O = 238.06; Found [M+H] 239.1.
COF (HP-COF-1) Validation
| Technique | Expected Result | Interpretation |
| PXRD | Sharp peaks at low | Confirms long-range crystalline order.[1] |
| N | Type I or Type IV isotherm | Indicates permanent porosity. |
| NLDFT Pore Size | Dual distribution: ~1.1 nm & ~2.0 nm | Validates the "heteroporous" structure derived from |
| FT-IR | Disappearance of -CHO ( | Confirms successful imine condensation.[1] |
References
-
Desymmetrized Vertex Design for COFs: Qian, C., et al. "Desymmetrized Vertex Design for the Synthesis of Covalent Organic Frameworks with Periodically Heterogeneous Pore Structures."[4][5] J. Am. Chem. Soc., 2015, 137, 12213–12216. [4]
-
Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chem. Rev., 1995, 95, 2457–2483.
-
COF Synthesis Protocols: Segura, J. L., et al. "Covalent Organic Frameworks based on Schiff-base chemistry."[1] Chem. Soc. Rev., 2016, 45, 5635–5671.
-
Biphenyl Linker Data: "5-(4-formylphenyl)isophthalaldehyde Product Page." Cd-Bioparticles.
Sources
difference between 1,3,5-triformylbenzene and biphenyl tricarbaldehyde
This guide provides an in-depth technical analysis comparing 1,3,5-Triformylbenzene (TFB) and [1,1'-Biphenyl]-3,4',5-tricarbaldehyde (BPTA) . It focuses on their structural isomerism, synthetic pathways, and their divergent roles in Reticular Chemistry (COFs/MOFs) and organic electronics.
Executive Summary
The distinction between 1,3,5-triformylbenzene (TFB) and [1,1'-Biphenyl]-3,4',5-tricarbaldehyde (BPTA) lies in their molecular symmetry and the resulting topology of the materials they form.
-
TFB is the archetypal
-symmetric "perfect triangle" node, generating uniform hexagonal ( ) lattices with single-sized pores. -
BPTA is a desymmetrized (
) "elongated" node. Its use leads to heteroporous frameworks (containing two distinct pore sizes) or hyperbranched polymers with unique optoelectronic properties.
Part 1: Molecular Architecture & Symmetry
The fundamental difference dictates the geometry of the final macromolecular assembly.
| Feature | 1,3,5-Triformylbenzene (TFB) | [1,1'-Biphenyl]-3,4',5-tricarbaldehyde (BPTA) |
| CAS Number | 3163-76-6 | 187281-19-2 |
| Core Structure | Single Benzene Ring | Biphenyl Backbone (Two rings) |
| Symmetry Point Group | ||
| Geometric Node | Equilateral Triangle (60° angles) | Isosceles Triangle / Distorted Y-shape |
| Aldehyde Positions | 1, 3, 5 (Meta-substituted) | Ring A: 3, 5; Ring B: 4' (Para-extended) |
| Topological Outcome | Uniform Hexagonal Nets | Distorted Hexagons, Kagome, or Heteroporous Nets |
Structural Visualization
The following diagram illustrates the connectivity logic. TFB provides three equidistant reactive sites, whereas BPTA extends one arm, breaking the symmetry.
Caption: Comparative connectivity showing the equilateral nature of TFB versus the axial extension in BPTA.
Part 2: Synthetic Protocols
Synthesis of 1,3,5-Triformylbenzene (TFB)
Standard Route: Hydrolysis of Schiff Base or Direct Oxidation. While direct oxidation of mesitylene is possible, it often yields carboxylic acids. The most reliable lab-scale method involves bromination followed by lithiation/formylation.
Protocol (Lithiation Route):
-
Precursor : 1,3,5-Tribromobenzene.[1]
-
Reagents :
-Butyllithium ( -BuLi), DMF, Dry THF. -
Procedure :
-
Dissolve 1,3,5-tribromobenzene in anhydrous THF under Argon at
. -
Add
-BuLi (3.3 equiv) dropwise to generate the tri-lithio species. -
Quench with excess anhydrous DMF.
-
Hydrolyze with dilute HCl.
-
-
Yield : Typically 60–80%.
-
Purification : Recrystallization from ethanol/water.
Synthesis of [1,1'-Biphenyl]-3,4',5-tricarbaldehyde (BPTA)
Standard Route: Suzuki-Miyaura Cross-Coupling. Because BPTA is unsymmetrical, it is constructed by coupling two distinct aromatic rings.
Protocol:
-
Reagents :
-
Fragment A : 4-Formylphenylboronic acid (or pinacol ester).
-
Fragment B : 1-Bromo-3,5-diformylbenzene (or protected acetal equivalent).
-
Catalyst :
or . -
Base :
(2M aqueous).
-
-
Workflow :
-
Mix Fragment A (1.1 equiv) and Fragment B (1.0 equiv) in Toluene/Ethanol/Water (4:1:1).
-
Degas thoroughly (freeze-pump-thaw x3) to prevent homocoupling.
-
Add Pd catalyst (5 mol%) and reflux at
for 24 hours. -
Workup : Extract with DCM, wash with brine.
-
Purification : Column chromatography (Silica, Hexane/Ethyl Acetate gradient).
-
-
Critical Note : If the aldehyde groups are sensitive to the coupling conditions, use acetal-protected precursors (e.g., 1-bromo-3,5-bis(1,3-dioxolan-2-yl)benzene) and deprotect with dilute acid post-coupling.
Part 3: Reactivity & Network Topology
The choice of aldehyde dictates the pore structure in Covalent Organic Frameworks (COFs).
Homoporous Networks (TFB)
When TFB condenses with a
-
Result : Uniform 1D channels.
-
Pore Size : Tunable only by changing the length of the amine linker.
Heteroporous Networks (BPTA)
BPTA introduces a "shape mismatch." When condensed with hydrazine, it does not form a simple honeycomb. Instead, it forms a lattice containing two different types of pores .
-
Mechanism : The elongated arm of the biphenyl forces the network to adopt a lower symmetry tiling to satisfy bond angles.
-
Experimental Evidence : BPTA-Hydrazone COFs exhibit dual pore size distributions (e.g., 1.06 nm and 1.96 nm) [1].[2]
-
Application : Selective separation where small molecules pass through small pores while larger molecules are excluded or adsorbed in larger pores.
Diagram: Topological Consequences
Caption: TFB drives uniform hexagonal assembly, while BPTA's broken symmetry forces the formation of complex, multi-pore architectures.
Part 4: Applications & Performance
| Application Domain | TFB-Based Materials | BPTA-Based Materials |
| COF Synthesis | Benchmark for crystallinity (e.g., COF-LZU1). High surface area (>2000 m²/g). | Specialized "Heteroporous" COFs. Lower symmetry often reduces crystallinity but increases selectivity. |
| Gas Storage | Excellent for bulk storage (H₂, CH₄) due to uniform pore volume. | Superior for Gas Separation (e.g., CO₂/N₂) due to complex pore environments. |
| Optoelectronics | Used in 2D conjugated sheets. Fluorescence is often quenched by stacking (ACQ). | Used in Hyperbranched Polymers .[2][3] The twisted biphenyl core reduces stacking, enhancing solid-state emission (AIE effect) [2]. |
| Membranes | Uniform sieving membranes. | Mixed-matrix membranes where dual-porosity regulates flux vs. selectivity. |
Case Study: OLED Application
BPTA is frequently used to synthesize hyperbranched poly(arylenevinylene)s.[2]
-
Why BPTA? The biphenyl twist prevents the polymer chains from packing too tightly (unlike the planar TFB).
-
Outcome : This prevents fluorescence quenching, making BPTA-derived polymers highly efficient emitters for Organic Light Emitting Diodes (OLEDs).
References
-
Qian, C. et al. (2018). A design strategy for the construction of 2D heteropore covalent organic frameworks based on the combination of C2v and D3h symmetric building blocks. Polymer Chemistry. Link
-
Coya, C. et al. (2011).[2] Influence of the 1,2,4-linking hyperbranched poly(arylenevinylene) structure on organic light emitting diode performance. Journal of Applied Physics. Link
-
BenchChem . Benzene-1,3,5-tricarbaldehyde Properties and Applications. Link
-
Ossila . [1,1'-Biphenyl]-3,4',5-tricarbaldehyde Product Guide. Link
Sources
An In-depth Technical Guide to [1,1'-Biphenyl]-3,4',5-tricarbaldehyde: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of [1,1'-Biphenyl]-3,4',5-tricarbaldehyde, a key building block in the development of advanced materials. Aimed at researchers, scientists, and professionals in drug development and materials science, this document details the molecule's properties, a robust synthetic protocol, characterization techniques, and its applications, with a focus on the synthesis of Covalent Organic Frameworks (COFs).
Core Molecular Attributes
[1,1'-Biphenyl]-3,4',5-tricarbaldehyde is a poly-aldehyde functionalized biphenyl. The strategic placement of its three aldehyde groups makes it a valuable precursor for creating complex macromolecular structures.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₀O₃ | [1][2][3] |
| Molecular Weight | 238.24 g/mol | [1][2][3] |
| CAS Number | 187281-19-2 | [2][3] |
| IUPAC Name | 5-(4-formylphenyl)benzene-1,3-dicarbaldehyde | [1] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 170 - 171 °C | [3] |
Chemical Structure:
The structure of [1,1'-Biphenyl]-3,4',5-tricarbaldehyde is presented below. The molecule consists of two phenyl rings linked by a single bond, with three formyl (aldehyde) groups attached at the 3, 4', and 5 positions.
Caption: Chemical structure of [1,1'-Biphenyl]-3,4',5-tricarbaldehyde.
Synthesis Protocol: A Suzuki-Miyaura Coupling Approach
The synthesis of asymmetrically substituted biphenyls is efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method. This approach is favored due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of the necessary precursors.
The proposed synthesis of [1,1'-Biphenyl]-3,4',5-tricarbaldehyde involves the coupling of (3,5-diformylphenyl)boronic acid with 4-bromobenzaldehyde.
Reaction Scheme:
Caption: Proposed synthesis of [1,1'-Biphenyl]-3,4',5-tricarbaldehyde via Suzuki-Miyaura coupling.
Experimental Procedure:
-
Reagent Preparation: In a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine (3,5-diformylphenyl)boronic acid (1.0 eq.), 4-bromobenzaldehyde (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 3.0 eq.) or K₂CO₃.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v). The biphasic system is common for Suzuki couplings.
-
Reaction: Heat the mixture with vigorous stirring at a temperature ranging from 80 to 110 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure [1,1'-Biphenyl]-3,4',5-tricarbaldehyde.
Rationale for Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings, effective for a wide range of substrates.
-
Base: The base is crucial for the transmetalation step of the catalytic cycle. Carbonates are effective and cost-efficient choices.
-
Solvent: A biphasic solvent system like toluene/water allows for the dissolution of both the organic substrates and the inorganic base.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity.
Characterization and Validation
To ensure the identity and purity of the synthesized [1,1'-Biphenyl]-3,4',5-tricarbaldehyde, a combination of spectroscopic techniques should be employed.
Predicted Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃):
-
Aldehydic protons: Three distinct singlets are expected in the downfield region, likely between δ 9.8 and 10.5 ppm.
-
Aromatic protons: A complex multiplet pattern between δ 7.5 and 8.5 ppm is anticipated. The protons on the 3,5-diformyl substituted ring will be deshielded due to the electron-withdrawing nature of the aldehyde groups.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Carbonyl carbons: Three resonances are expected between δ 190 and 195 ppm.
-
Aromatic carbons: Multiple signals in the δ 120-150 ppm range. The carbons directly attached to the aldehyde groups and the carbons of the biphenyl linkage will be the most deshielded.
-
-
FT-IR (KBr):
-
A strong, sharp absorption band characteristic of the C=O stretch of the aromatic aldehyde groups is expected around 1700-1710 cm⁻¹.[4][5][6]
-
Characteristic C-H stretching of the aldehyde group should appear as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.[5]
-
Aromatic C=C stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.
-
-
Mass Spectrometry (EI):
-
The molecular ion peak (M⁺) should be observed at m/z = 238.24.
-
Experimental Workflow:
Caption: Workflow for the purification and characterization of [1,1'-Biphenyl]-3,4',5-tricarbaldehyde.
Applications in Materials Science
The unique C₂ᵥ symmetric configuration of [1,1'-Biphenyl]-3,4',5-tricarbaldehyde makes it an excellent building block for the synthesis of porous materials.[3]
-
Covalent Organic Frameworks (COFs): This molecule has been used to synthesize heteroporous COFs. For instance, its reaction with hydrazine leads to a COF with two distinct hexagonal pore sizes.[3] These materials are of interest for gas storage, separation, and catalysis.
-
Organic Light-Emitting Diodes (OLEDs): [1,1'-Biphenyl]-3,4',5-tricarbaldehyde can be reacted with phosphonium salts via the Wittig reaction to create hyperbranched poly(arylenevinylene) type COFs. OLED devices fabricated from these materials have shown promising luminous efficiency.[3]
The reactivity of the aldehyde groups allows for facile incorporation into larger polymeric or framework structures through various condensation reactions.
Conclusion
[1,1'-Biphenyl]-3,4',5-tricarbaldehyde is a versatile and valuable molecule in the field of materials science. Its synthesis via the Suzuki-Miyaura coupling is a reliable and scalable method. The multiple reactive aldehyde sites provide a platform for the construction of complex, functional materials such as COFs for applications in electronics and porous materials. This guide provides the foundational knowledge for researchers to synthesize, characterize, and utilize this important chemical building block.
References
-
PubChem. [1,1'-Biphenyl]-3,4',5-tricarbaldehyde. Available at: [Link]
-
University of California, Los Angeles. IR Spectroscopy Tutorial: Aldehydes. Available at: [Link]
-
Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]
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- 3. ossila.com [ossila.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to [1,1'-Biphenyl]-3,4',5-tricarbaldehyde: Synthesis, Properties, and Applications for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of [1,1'-Biphenyl]-3,4',5-tricarbaldehyde, a versatile building block with significant potential in materials science and drug discovery. We will delve into its synthesis, characterization, purification, and explore its applications, particularly as a scaffold for novel therapeutics and advanced functional materials.
Introduction: The Scientific Merit of [1,1'-Biphenyl]-3,4',5-tricarbaldehyde
[1,1'-Biphenyl]-3,4',5-tricarbaldehyde (CAS No. 187281-19-2) is a unique aromatic compound featuring a biphenyl core functionalized with three aldehyde groups. This specific arrangement of functional groups imparts a C2v symmetry to the molecule, making it an intriguing building block for the synthesis of complex molecular architectures.[1] The biphenyl moiety itself is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2][3][4] The presence of three reactive aldehyde handles on this biphenyl core opens up a multitude of possibilities for synthetic diversification, allowing for the construction of novel compounds with potential therapeutic activities.
Furthermore, the unique geometry and reactivity of this molecule have led to its use in the construction of advanced materials such as Covalent Organic Frameworks (COFs), which have shown promise in applications ranging from organic light-emitting diodes (OLEDs) to biomedical applications like drug delivery.[1][5][6][7][8]
This guide will provide researchers and drug development professionals with the foundational knowledge and practical protocols necessary to effectively utilize [1,1'-Biphenyl]-3,4',5-tricarbaldehyde in their research endeavors.
Synthesis of [1,1'-Biphenyl]-3,4',5-tricarbaldehyde: A Step-by-Step Protocol
The most efficient and widely applicable method for synthesizing unsymmetrical biphenyls is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. For the synthesis of [1,1'-Biphenyl]-3,4',5-tricarbaldehyde, the logical disconnection points to a coupling between 3,5-dibromobenzaldehyde and 4-formylphenylboronic acid.
Conceptual Synthetic Pathway
The retrosynthetic analysis of the target molecule is illustrated below.
Caption: Retrosynthetic analysis of [1,1'-Biphenyl]-3,4',5-tricarbaldehyde.
Starting Material Procurement
Both necessary starting materials, 3,5-dibromobenzaldehyde and 4-formylphenylboronic acid, are commercially available from various suppliers. A comparative price analysis is provided below.
| Starting Material | Supplier | Purity | Quantity | Price (USD) |
| 3,5-Dibromobenzaldehyde | Sigma-Aldrich | 97% | 5 g | $87.30 |
| Chem-Impex | ≥ 99% (GC) | 5 g | $32.95 | |
| Santa Cruz Biotechnology | - | - | Inquiry | |
| 4-Formylphenylboronic acid | Sigma-Aldrich | ≥95.0% | 5 g | €106.00 |
| Thermo Scientific | 97% | 5 g | Inquiry | |
| P212121 Store | >98.0% | 5 g | $30.00 |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to obtain quotes from suppliers directly.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for Suzuki-Miyaura couplings of similar substrates.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for the synthesis of the target compound.
Materials:
-
3,5-Dibromobenzaldehyde (1.0 eq)
-
4-Formylphenylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,5-dibromobenzaldehyde (1.0 eq) and 4-formylphenylboronic acid (1.1 eq) in a 3:1:1 mixture of toluene, ethanol, and water.
-
Degassing: Bubble argon or nitrogen gas through the solution for 20-30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Addition of Reagents: To the degassed solution, add potassium carbonate (3.0 eq) followed by tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Reaction: Heat the reaction mixture to reflux (typically around 80-90 °C) under an inert atmosphere (argon or nitrogen). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Causality of Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a commonly used, robust catalyst for Suzuki couplings. The phosphine ligands stabilize the palladium(0) active species.
-
Base: An inorganic base like K₂CO₃ is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.
-
Solvent System: The mixed solvent system of toluene, ethanol, and water ensures the solubility of both the organic substrates and the inorganic base, facilitating the reaction.
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
Purification and Characterization
The crude product obtained after work-up will likely contain residual starting materials, catalyst byproducts, and other impurities. Purification is essential to obtain the high-purity [1,1'-Biphenyl]-3,4',5-tricarbaldehyde required for subsequent applications.
Purification Protocol
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%). The optimal eluent composition should be determined by TLC analysis of the crude product.
-
Procedure:
-
Prepare a silica gel column in the chosen eluent system.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed material onto the top of the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified [1,1'-Biphenyl]-3,4',5-tricarbaldehyde as a white to off-white solid.
-
Alternative Purification: Bisulfite Adduct Formation
For aldehydes that are difficult to purify by chromatography, formation of a water-soluble bisulfite adduct can be an effective method.[9][10][11][12][13]
-
Dissolve the impure aldehyde in a suitable solvent (e.g., ethanol).
-
Add a saturated aqueous solution of sodium bisulfite and stir. The aldehyde will form a solid adduct.
-
Filter the solid adduct and wash it with ethanol and then ether.
-
To regenerate the pure aldehyde, treat the adduct with an aqueous solution of sodium bicarbonate or dilute hydrochloric acid.
-
Extract the liberated aldehyde with an organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent.
Characterization Data
Accurate characterization is paramount to confirm the identity and purity of the synthesized compound. The following data are based on what is expected for the structure of [1,1'-Biphenyl]-3,4',5-tricarbaldehyde.
| Property | Value | Source |
| CAS Number | 187281-19-2 | [1][14] |
| Molecular Formula | C₁₅H₁₀O₃ | [1][14] |
| Molecular Weight | 238.24 g/mol | [1][14] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 170 - 171 °C | [1] |
| IUPAC Name | 5-(4-formylphenyl)benzene-1,3-dicarbaldehyde | [14] |
Expected NMR and Mass Spectrometry Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 10.1-10.2 (s, 2H, -CHO on the 1,3,5-substituted ring)
-
δ 10.0-10.1 (s, 1H, -CHO on the 4'-substituted ring)
-
δ 8.0-8.2 (m, 4H, aromatic protons on the 1,3,5-substituted ring)
-
δ 7.8-8.0 (d, 2H, aromatic protons ortho to the aldehyde on the 4'-substituted ring)
-
δ 7.6-7.8 (d, 2H, aromatic protons meta to the aldehyde on the 4'-substituted ring)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 191-193 (multiple peaks for the aldehyde carbons)
-
Aromatic region (δ 125-150) will show a complex pattern of signals corresponding to the different carbon environments in the two phenyl rings.
-
-
Mass Spectrometry (EI-MS):
-
m/z: 238.06 [M]⁺ (Molecular Ion)
-
Applications in Drug Discovery and Materials Science
The unique structural features of [1,1'-Biphenyl]-3,4',5-tricarbaldehyde make it a valuable precursor for a variety of applications.
Scaffold for Novel Drug Candidates
The biphenyl core is a common motif in many biologically active compounds.[2][3][4] The three aldehyde groups of [1,1'-Biphenyl]-3,4',5-tricarbaldehyde can be readily transformed into a wide array of other functional groups, providing a platform for generating libraries of novel compounds for high-throughput screening.
Caption: Synthetic diversification of [1,1'-Biphenyl]-3,4',5-tricarbaldehyde.
Potential therapeutic areas where derivatives of this scaffold could be explored include:
-
Anticancer agents: Many biphenyl derivatives exhibit cytotoxic activity.
-
Anti-inflammatory drugs: The biphenyl structure is found in some non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antihypertensive agents: Biphenyl-containing molecules are known to act as angiotensin II receptor blockers.
Building Block for Covalent Organic Frameworks (COFs)
As demonstrated in the literature, [1,1'-Biphenyl]-3,4',5-tricarbaldehyde is a valuable building block for the synthesis of COFs.[1] These highly ordered, porous materials are constructed from organic precursors linked by strong covalent bonds. The C2v symmetry of the tricarbaldehyde allows for the formation of heteroporous COFs with distinct pore sizes when reacted with linkers of different geometries.
COFs are being actively investigated for a range of biomedical applications, including:
-
Drug Delivery: The porous nature of COFs allows for the encapsulation and controlled release of therapeutic agents.[5][6][7][8]
-
Biosensing: The tunable electronic properties of COFs can be exploited for the development of sensitive and selective biosensors.
-
Biocatalysis: Enzymes can be immobilized within the pores of COFs, enhancing their stability and reusability.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling [1,1'-Biphenyl]-3,4',5-tricarbaldehyde and its precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from oxidizing agents.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
[1,1'-Biphenyl]-3,4',5-tricarbaldehyde is a synthetically accessible and highly versatile building block with considerable potential for researchers in both drug discovery and materials science. Its unique trifunctional nature on a privileged biphenyl scaffold provides a gateway to a vast chemical space of novel molecules and advanced materials. This guide has provided a comprehensive overview of its synthesis, purification, characterization, and potential applications, empowering researchers to harness the full potential of this intriguing compound in their scientific pursuits.
References
-
Qian, C., et al. (2018). A design strategy for the construction of 2D heteropore covalent organic frameworks based on the combination of C2v and D3h symmetric building blocks. Polymer Chemistry, 9(3), 279-283. [Link]
-
Jain, Z. J., Gide, P. S., & Kankate, R. S. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Saudi Chemical Society, 17(3), 289-310. [Link]
-
Reddit. (2015). Purifying aldehydes? r/chemistry. [Link]
-
ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. [Link]
-
ResearchGate. (2025). Covalent organic frameworks: from linkages to biomedical applications. [Link]
-
PubMed. (2021). Covalent Organic Frameworks for Biomedical Applications. [Link]
-
IJSDR. (2018). Biological deeds of Biphenyl derivatives - A short Review. [Link]
-
PubChem. (n.d.). [1,1'-Biphenyl]-3,4',5-tricarbaldehyde. [Link]
-
MDPI. (2017). Covalent Organic Frameworks: From Materials Design to Biomedical Application. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Journal of Visualized Experiments. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
-
CAS. (2025). Covalent Organic Frameworks (COFs) are driving breakthroughs in renewable energy and biomedicine. [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
YouTube. (2022). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview. [Link]
-
ResearchGate. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]
-
ResearchGate. (2017). Prevalence of the biphenyl skeleton in pharmaceutical compounds and... [Link]
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- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
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- 8. 共价有机框架 (COF) 正在推动可再生能源和生物医学领域的突破 | CAS [cas.org]
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Methodological & Application
synthesis of heteroporous COFs using [1,1'-Biphenyl]-3,4',5-tricarbaldehyde
This Application Note and Protocol guide details the synthesis of heteroporous Covalent Organic Frameworks (COFs) utilizing the desymmetrized linker [1,1'-Biphenyl]-3,4',5-tricarbaldehyde .[1]
Executive Summary
The synthesis of Covalent Organic Frameworks (COFs) typically relies on high-symmetry building blocks (
This guide details the protocol for using [1,1'-Biphenyl]-3,4',5-tricarbaldehyde (BPTC) , a
Strategic Material Selection
The choice of BPTC is governed by "Reticular Tiling Theory." By reacting a
| Component | Chemical Name | Symmetry | Function |
| Linker A (Aldehyde) | [1,1'-Biphenyl]-3,4',5-tricarbaldehyde | Symmetry breaker; provides the heteropore geometry.[1] | |
| Linker B (Amine) | 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline (TTTA) | Knot; provides stability via triazine core. | |
| Alternative Linker B | Hydrazine / Hydrazine Hydrate | Short linker; creates high-density dual micropores (1.06 nm / 1.96 nm). | |
| Modulator | Acetic Acid (6M aq.) | N/A | Controls nucleation rate (reversibility). |
Mechanism of Heteropore Formation
The following diagram illustrates how symmetry mismatch leads to heteroporosity:
Figure 1: Logic flow demonstrating how substituting a C3 linker with the C2v BPTC linker shifts the product from a uniform lattice to a heteroporous architecture.
Detailed Synthesis Protocols
Protocol A: Solvothermal Synthesis of COF-TTTA-BPTA
This protocol yields a highly crystalline, dual-pore COF suitable for gas separation and catalysis.
Reagents:
-
[1,1'-Biphenyl]-3,4',5-tricarbaldehyde (BPTC): 11.9 mg (0.05 mmol)
-
4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline (TTTA): 17.7 mg (0.05 mmol)
-
1,4-Dioxane: 0.5 mL
-
Mesitylene: 1.5 mL
-
Acetic Acid (6 M aqueous): 0.2 mL
Step-by-Step Procedure:
-
Charging: In a Pyrex tube (10 mL capacity, o.d. × i.d. = 10 × 8 mm), charge BPTC (11.9 mg) and TTTA (17.7 mg).
-
Solvent Addition: Add 1,4-dioxane (0.5 mL) and mesitylene (1.5 mL). Sonicate for 5–10 minutes until a homogenous dispersion is obtained.
-
Catalyst Addition: Add 0.2 mL of 6 M aqueous acetic acid. Flash freeze the tube in liquid nitrogen.
-
Degassing: Perform 3 freeze-pump-thaw cycles to remove oxygen.
-
Why? Oxygen can oxidize the amine or aldehyde at high temperatures, darkening the product and reducing crystallinity.
-
-
Sealing: Flame-seal the tube under vacuum (< 150 mTorr).
-
Reaction: Place the sealed ampoule in an oven at 120 °C for 72 hours (3 days) . The reaction should remain undisturbed to promote large crystallite growth.
-
Workup:
-
Cool to room temperature. A yellow precipitate should be visible.
-
Open the tube and filter the solid.
-
Wash copiously with THF and Acetone to remove unreacted monomers.
-
Soxhlet Extraction: Extract with THF for 24 hours to ensure complete removal of oligomers trapped in the pores.
-
-
Activation: Dry the powder under dynamic vacuum at 100 °C for 12 hours.
Protocol B: Synthesis of BPTC-Hydrazine COF (High Microporosity)
This variant uses hydrazine to create a tighter network with distinct micropores (approx. 1.0 nm and 2.0 nm).
Reagents:
-
BPTC: 23.8 mg (0.1 mmol)
-
Hydrazine hydrate (80%): 10 µL
-
o-Dichlorobenzene (o-DCB): 1.0 mL
-
n-Butanol: 1.0 mL
-
Acetic Acid (6 M): 0.1 mL
Procedure: Follow the same freeze-pump-thaw and sealing procedure as Protocol A. Heat at 120 °C for 72 hours . The workup should involve washing with ethanol and supercritical CO2 drying (optional) or vacuum drying at 120 °C to preserve the delicate smaller micropores.
Characterization & Validation
To confirm the synthesis of a heteroporous COF (and not a physical mixture of two COFs), specific analytical signatures must be observed.
Powder X-Ray Diffraction (PXRD)
-
Target: Sharp, intense peaks at low
angles ( ). -
Validation: Compare experimental pattern with the simulated pattern of the predicted heteroporous structure (often modeled using Materials Studio). A single phase with peaks corresponding to the larger unit cell of the heteroporous lattice confirms success.
Nitrogen Sorption Isotherms (77 K)
This is the definitive test for heteroporosity.
-
Isotherm Shape: Type I or Type IV isotherm.
-
Key Feature: Look for multiple steps in the low-pressure region (
). A "step" indicates the filling of a specific pore size. Two distinct steps suggest two distinct pore systems.[1][2] -
Pore Size Distribution (PSD): Apply Non-Local Density Functional Theory (NLDFT) (Carbon slit pore model).
-
Success Criterion: The PSD plot must show two distinct peaks (e.g., at ~11 Å and ~20 Å for BPTC-based systems).
-
| Metric | Expected Value (Approx.) | Note |
| BET Surface Area | 1000 – 1800 m²/g | Depends on crystallinity and activation. |
| Pore Size A | ~10–12 Å | Primary micropore. |
| Pore Size B | ~19–22 Å | Secondary mesopore/large micropore. |
Workflow Diagram
Figure 2: Experimental workflow for the synthesis and activation of BPTC-based heteroporous COFs.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Amorphous Product | Reaction too fast; irreversible precipitation. | Decrease catalyst concentration (use 3M HOAc) or lower temperature to 100°C. |
| Low Surface Area | Pore collapse or trapped oligomers. | Ensure rigorous Soxhlet extraction; try Supercritical CO2 drying (ScCO2). |
| Single Pore Size Only | Phase separation or incorrect symmetry assumption. | Verify monomer purity (BPTC must be isomerically pure). Ensure 1:1 stoichiometry is precise. |
| Dark/Black Product | Oxidation during synthesis.[2][3] | Check vacuum seal integrity; ensure rigorous degassing. |
References
-
Qian, C. et al. (2018).[1] A design strategy for the construction of 2D heteropore covalent organic frameworks based on the combination of C2v and D3h symmetric building blocks. Polymer Chemistry, 9, 279–283.[1] Link
-
Ossila. [1,1'-Biphenyl]-3,4',5-tricarbaldehyde Product Information & Heteropore COF Data. Link
-
Geng, K. et al. (2020). Covalent Organic Frameworks: Design, Synthesis, and Functions. Chemical Reviews, 120(16), 8814–8933. Link
Sources
Advanced Solvothermal Synthesis Protocols for Biphenyl-Based Porous Organic Polymers
Executive Summary & Scientific Rationale
Biphenyl-based porous organic polymers (POPs), particularly Covalent Organic Frameworks (COFs), represent a premier class of highly crystalline, extended networks constructed via reversible covalent bonds. The incorporation of biphenyl linkers—such as 4,4′-biphenyldicarboxaldehyde (BPDA) or 4,4'-biphenyldiamine—imparts extended π-conjugation, exceptional thermal stability, and ultra-high surface areas. These structural attributes make them ideal candidates for advanced applications ranging from CO₂/CH₄ gas separation[1] and photocatalytic reactive oxygen species (ROS) generation[2] to superprotonic conductivity in Nafion-type fuel cell electrolytes[3].
Designing a protocol for these materials requires strict adherence to the Solvothermal Trilemma : balancing thermodynamic solubility, kinetic reaction rates, and chemical integrity. This application note provides a self-validating, highly detailed methodology for synthesizing biphenyl-based COFs, ensuring reproducibility for researchers and drug development professionals requiring high-porosity materials for API encapsulation or catalytic applications.
Mechanistic Insights: Causality in Experimental Design
Do not view solvothermal synthesis as a mere "mix-and-heat" procedure. Every parameter is a deliberate choice to favor crystallization over amorphous precipitation:
-
Solvent Selection (Thermodynamic Control): The standard solvent system is a mixture of 1,4-dioxane and mesitylene. Dioxane acts as a good solvent to solubilize the rigid biphenyl monomers, while mesitylene acts as a poor solvent. This precise solubility balance prevents rapid, amorphous precipitation and forces a slow, thermodynamically controlled crystallization process.
-
Catalyst Role (Kinetic Control): Aqueous acetic acid (typically 3 M to 6 M) is employed for imine-linked COFs. The acid protonates the amine, accelerating the nucleophilic attack on the aldehyde. Crucially, the water introduced by the aqueous catalyst enables the reverse hydrolysis reaction. This reversibility provides the "error-checking" mechanism necessary for the framework to self-heal structural defects and achieve long-range crystalline order.
-
Atmospheric Control (Chemical Integrity): Aromatic amines are highly susceptible to oxidation at elevated temperatures (e.g., 120 °C). Freeze-pump-thaw degassing removes dissolved oxygen, preventing monomer degradation and ensuring high-fidelity polymerization.
Workflow Visualization
Solvothermal synthesis workflow for biphenyl-based porous polymers.
Quantitative Benchmarks of Biphenyl-Based Porous Polymers
| Polymer Name | Monomers / Linkers | Linkage Type | BET Surface Area (m²/g) | Key Performance Metric | Reference |
| HHU-COF-1 | TAPT + BPDA | Imine | 2352 | CO₂/CH₄ Selectivity: 51 | Bügel et al.[1] |
| Biphenyl-COF | TFP + 4,4′-biphenyldiamine | β-ketoenamine | High | ROS Gen Rate: 1851 μmol/g/h | Karousis et al.[2] |
| Polymer 1ES | Biphenyl-based network | C–C Covalent | Enhanced vs. Phenyl | Conductivity: 0.159 S/cm | Kang et al.[3] |
Detailed Experimental Protocol: Synthesis of HHU-COF-1
This protocol details the synthesis of a representative imine-linked biphenyl COF utilizing a triazine node, based on established literature[1]. It is designed as a self-validating system with built-in quality control (QC) checkpoints.
Step 1: Precursor Assembly
-
Weigh 1,3,5-tris-(4-aminophenyl)triazine (TAPT) and 4,4′-biphenyldicarboxaldehyde (BPDA) in a strict stoichiometric ratio of 2:3.
-
Transfer the monomers into a heavy-walled Pyrex tube (outer diameter ~10 mm, internal diameter ~8 mm).
Causality: Maintaining exact stoichiometry is critical. An imbalance terminates polymer chain growth prematurely, leading to defect formation and a drastic reduction in the Brunauer–Emmett–Teller (BET) surface area.
Step 2: Solvent and Catalyst Addition
-
Add a solvent mixture of 1,4-dioxane and mesitylene (1:1 v/v, approximately 1 mL total solvent per 10 mg of monomer).
-
Add 0.1 mL of aqueous acetic acid (3 M).
-
Sonicate the mixture for 10–15 minutes until a visually homogeneous dispersion is achieved.
Step 3: Degassing (Freeze-Pump-Thaw)
-
Flash-freeze the Pyrex tube by submerging the bottom half in a liquid nitrogen bath (77 K).
-
Once frozen solid, open the valve to a high vacuum line (< 50 mTorr) for 5 minutes.
-
Close the vacuum valve and thaw the tube in a warm water bath to release dissolved gases from the solvent.
-
Repeat this freeze-pump-thaw cycle three times.
Causality: Removing oxygen prevents the oxidative degradation of TAPT at 120 °C. Removing dissolved nitrogen/argon prevents gas bubble expansion, which could otherwise rupture the sealed tube during the heating phase.
Step 4: Flame Sealing and Solvothermal Heating
-
While the mixture is under vacuum and submerged in liquid nitrogen (frozen state), carefully flame-seal the neck of the Pyrex tube using an oxygen-propane torch.
-
Place the sealed ampoule in an isothermal oven at 120 °C for 72 hours.
QC Checkpoint 1 (Visual): Upon cooling to room temperature, a distinct, brightly colored precipitate (usually yellow/orange for imine COFs) should be visible beneath a clear supernatant. A dark brown or black mixture is a failure state indicating oxidative degradation or solvent breakdown.
Step 5: Isolation and Activation
-
Carefully crack open the Pyrex tube and isolate the precipitate via vacuum filtration.
-
Wash the powder extensively with anhydrous N,N-dimethylformamide (DMF) to remove unreacted monomers and oligomers.
-
Wash with tetrahydrofuran (THF) to exchange the high-boiling DMF and mesitylene.
-
Transfer the powder to a Soxhlet extractor and extract with THF for 24 hours.
-
Dry the purified powder under dynamic vacuum at 120 °C for 12 hours, or utilize supercritical CO₂ drying.
Causality: Supercritical CO₂ or highly controlled vacuum drying prevents the collapse of the delicate mesoporous architecture. Rapid evaporation of high-surface-tension solvents creates capillary forces strong enough to crush the pores, destroying the >2000 m²/g surface area[1].
Step 6: Final Quality Control (Self-Validation)
To validate the success of the synthesis, perform the following characterizations:
-
Powder X-Ray Diffraction (PXRD): Verify crystallinity. Sharp, intense peaks at low 2θ angles (e.g., ~2-5°) confirm the formation of the extended porous lattice.
-
Fourier Transform Infrared Spectroscopy (FTIR): Confirm the disappearance of the aldehyde C=O stretch (~1695 cm⁻¹) and the appearance of the imine C=N stretch (~1620 cm⁻¹), validating complete condensation.
-
Nitrogen Physisorption: Conduct BET analysis at 77 K to validate the surface area and pore size distribution against benchmark values.
References
-
Bügel, S., Hähnel, M., Kunde, T., de Sousa Amadeu, N., Sun, Y., Spieß, A., Beglau, T. H. Y., Schmidt, B. M., & Janiak, C. (2022). "Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation." Materials, 15(8), 2807.[Link]
-
Karousis, N., & Tasis, D. (2024). "Porous covalent organic frameworks in photocatalytic ROS-mediated processes." Energy Advances.[Link]
-
Kang, D. W., Song, J. H., Lee, K. J., et al. (2017). "A conductive porous organic polymer with superprotonic conductivity of a Nafion-type electrolyte." Journal of Materials Chemistry A, 5, 17492-17498.[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Porous covalent organic frameworks in photocatalytic ROS-mediated processes - Energy Advances (RSC Publishing) [pubs.rsc.org]
- 3. A conductive porous organic polymer with superprotonic conductivity of a Nafion-type electrolyte - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Synthesis and Application of Imine-Linked Covalent Organic Frameworks from [1,1'-Biphenyl]-3,4',5-tricarbaldehyde
For: Researchers, scientists, and drug development professionals.
Preamble: The Architectural Precision of Covalent Organic Frameworks
Covalent Organic Frameworks (COFs) represent a frontier in materials science, offering a class of crystalline porous polymers constructed with atomic precision. Unlike amorphous polymers, COFs are built from molecular subunits linked by strong, reversible covalent bonds, allowing for the formation of highly ordered, predictable 2D or 3D structures.[1] Among the various linkage chemistries, the imine (Schiff base) condensation is particularly prominent due to its dynamic and reversible nature.[2][3] This reversibility is the cornerstone of COF synthesis, as it permits "error-checking" and self-correction during the growth process, ultimately leading to a thermodynamically stable and highly crystalline material.[2][3][4]
This guide focuses on the reaction between the tripodal building block, [1,1'-Biphenyl]-3,4',5-tricarbaldehyde , and various diamine linkers. The C2v symmetry of this specific tricarbaldehyde, when combined with linear (D2h) or other symmetric diamines, provides a powerful strategy for designing COFs with unique topologies and periodically heterogeneous pore structures.[5] We will explore the underlying chemical principles, provide detailed synthesis and characterization protocols, and discuss the burgeoning applications of these advanced materials.
Part 1: The Chemistry of Imine Condensation and Framework Formation
The synthesis of these COFs is predicated on the Schiff base reaction, a condensation between the aldehyde groups of [1,1'-Biphenyl]-3,4',5-tricarbaldehyde and the primary amine groups of a diamine linker. This reaction forms a stable imine bond (-C=N-) and releases a water molecule.
The Principle of Dynamic Covalent Chemistry
The key to achieving crystallinity lies in the reversibility of the imine bond formation under specific conditions, typically with acid catalysis. This dynamic equilibrium allows for the breaking and reforming of bonds, enabling the organic building blocks to organize into the most thermodynamically favorable, extended crystalline lattice. This process contrasts sharply with irreversible reactions, which tend to "lock in" kinetic defects, resulting in amorphous polymers.[1][2]
The Role of the Building Blocks
-
[1,1'-Biphenyl]-3,4',5-tricarbaldehyde (BPTA): This molecule serves as a C2v symmetric node.[5] Its three aldehyde functional groups, arranged in a non-trigonal fashion, can direct the formation of complex, non-hexagonal pore geometries, which is a departure from more common C3-symmetric aldehydes like 1,3,5-triformylbenzene.[5]
-
Diamine Linkers: The choice of the diamine linker is critical as it dictates the pore size, geometry, and electronic properties of the resulting COF. Linear diamines like p-phenylenediamine (PDA) or 4,4'-biphenyldiamine (BPDA) will act as struts, connecting the BPTA nodes to form a 2D sheet. The length of the linker directly correlates with the dimensions of the pores within the framework.
Figure 1. General reaction scheme for the formation of an imine-linked COF.
Part 2: Experimental Protocols for Synthesis
The successful synthesis of a highly crystalline COF requires careful control over several experimental parameters, including monomer purity, solvent composition, catalyst concentration, temperature, and reaction time.
Protocol 1: Standard Solvothermal Synthesis
This method is the most widely used for producing high-quality COF powders.[6][7] The sealed, high-temperature environment facilitates the reversible reaction chemistry necessary for crystallization.
Materials & Equipment:
-
[1,1'-Biphenyl]-3,4',5-tricarbaldehyde (BPTA)
-
Diamine linker (e.g., p-phenylenediamine, PDA)
-
Solvent mixture (e.g., mesitylene/1,4-dioxane, 1:1 v/v)
-
Aqueous acetic acid (e.g., 6 M) as a catalyst
-
Pyrex tube or pressure vessel
-
Acetone, Tetrahydrofuran (THF) for washing
-
Soxhlet extraction apparatus
-
Vacuum oven
Step-by-Step Procedure:
-
Monomer Preparation: In a Pyrex tube, add [1,1'-Biphenyl]-3,4',5-tricarbaldehyde (e.g., 0.2 mmol, 47.6 mg) and the diamine linker (e.g., p-phenylenediamine, 0.3 mmol, 32.4 mg). The 2:3 stoichiometric ratio of the C2 (diamine) and C3 (trialdehyde) building units is crucial for forming a complete network.
-
Solvent Addition: Add the solvent mixture (e.g., 1.0 mL of mesitylene/1,4-dioxane). Briefly sonicate the mixture to ensure the monomers are well-dispersed.
-
Catalyst Introduction: Add the aqueous acetic acid catalyst (e.g., 0.1 mL of 6 M solution). The acid protonates the carbonyl oxygen, making the carbon more electrophilic and catalyzing the imine formation and exchange.[3][8]
-
Reaction Setup: Flash-freeze the tube in liquid nitrogen, evacuate to high vacuum, and flame-seal the tube. This "freeze-pump-thaw" cycle (repeated 3x) removes dissolved oxygen, which can cause unwanted side reactions at high temperatures.
-
Heating: Place the sealed tube in an oven pre-heated to 120 °C for 3-5 days.[9] The prolonged reaction time is essential to allow the system to reach thermodynamic equilibrium, resulting in a well-ordered crystalline product.[9]
-
Isolation: After cooling to room temperature, open the tube and collect the precipitated solid by filtration.
-
Purification: Wash the crude product extensively with anhydrous acetone and THF to remove any unreacted monomers and oligomeric species. A thorough purification is best achieved by Soxhlet extraction with THF for 24 hours.
-
Drying: Dry the purified COF powder in a vacuum oven at 80-100 °C overnight to yield the final product.
Figure 2. Workflow for the solvothermal synthesis of an imine-linked COF.
Protocol 2: Room Temperature, Vapor-Assisted Conversion
For sensitive substrates or when avoiding high temperatures is desirable, a room-temperature synthesis can be employed. This method often produces thin films rather than bulk powders.[10]
Step-by-Step Procedure:
-
Precursor Film Deposition: Prepare a solution of the BPTA and diamine linker in a volatile solvent like THF. Drop-cast or spin-coat this solution onto a substrate (e.g., a silicon wafer or quartz slide). Allow the solvent to evaporate, leaving a thin film of the monomer mixture.
-
Vapor Exposure: Place the substrate in a sealed chamber (e.g., a desiccator). In the chamber, place a vial containing a solvent/catalyst mixture (e.g., mesitylene/dioxane with acetic acid). The vapor from this mixture will permeate the chamber.
-
Conversion: Allow the film to be exposed to the solvent/catalyst vapor at room temperature for 8-24 hours. The vapor facilitates the mobility of the monomers and catalyzes the imine condensation in situ, gradually converting the amorphous monomer film into a crystalline COF film.[10]
-
Washing and Drying: Gently rinse the film with acetone to remove any unreacted species and dry under a stream of nitrogen.
Part 3: Essential Characterization
Confirming the successful synthesis and properties of the COF is a multi-step process. Each technique provides a crucial piece of the puzzle, from verifying the chemical structure to proving crystallinity and porosity.
| Technique | Purpose & Key Information Obtained |
| Powder X-Ray Diffraction (PXRD) | Confirms crystallinity and structure. A successful synthesis yields a pattern with sharp diffraction peaks. This experimental pattern is compared to a simulated pattern derived from the proposed crystal structure to validate the framework's formation.[11] |
| FT-IR Spectroscopy | Verifies bond formation. Look for the appearance of a strong C=N imine stretching vibration (typically ~1620 cm⁻¹) and the concurrent disappearance of the C=O aldehyde (~1700 cm⁻¹) and N-H amine (~3300-3400 cm⁻¹) stretches from the monomers.[11][12] |
| Solid-State ¹³C NMR | Provides detailed structural confirmation. A distinct peak in the range of 150-160 ppm is characteristic of the imine carbon, confirming the covalent linkage.[9] |
| Gas Sorption (N₂ at 77 K) | Measures porosity. The adsorption-desorption isotherm reveals the material's surface area (calculated via BET theory), total pore volume, and pore size distribution, providing definitive proof of permanent porosity. |
| Thermogravimetric Analysis (TGA) | Assesses thermal stability. The material is heated under an inert atmosphere to determine the temperature at which the framework begins to decompose. Imine-linked COFs are often stable up to 400-500 °C.[8][9] |
| Electron Microscopy (SEM/TEM) | Visualizes morphology. SEM reveals the overall particle shape and size distribution, while TEM can provide insights into the layered or crystalline nature at the nanoscale.[6] |
Part 4: Applications & Future Directions
The unique properties of COFs derived from BPTA—defined porosity, high surface area, and a tunable conjugated system—make them highly promising for a range of advanced applications.
-
Gas Separation and Storage: The precisely defined pores can act as molecular sieves. Biphenyl-based frameworks are being explored for CO₂/CH₄ separation, a critical process in natural gas purification and biogas upgrading.[9][13]
-
Heterogeneous Catalysis: The high surface area allows for the efficient dispersion of active sites. The framework itself can be catalytically active, or it can serve as a robust support for metal nanoparticles, enabling applications in organic transformations and electrocatalysis, such as the CO₂ reduction reaction.[14]
-
Sensing: The conjugated π-system of the COF can result in fluorescence. The interaction of analytes with the pore walls can lead to a detectable quenching or enhancement of this fluorescence, forming the basis for highly sensitive chemical sensors.[12]
-
Optoelectronics: The hyperbranched, conjugated structure derived from BPTA has been used to create materials for Organic Light-Emitting Diodes (OLEDs), demonstrating their potential in electronic devices.[5]
The field continues to evolve, with research now focusing on creating large-area, defect-free COF films for membrane-based separations, enhancing the chemical stability of the imine linkage for use in harsh conditions, and designing frameworks with multiple, synergistic functionalities for complex catalytic cascades.[4][15]
Part 5: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Amorphous or Poorly Crystalline Product | Reaction kinetics are too fast, preventing thermodynamic ordering. Incorrect solvent or catalyst concentration. | Decrease the reaction temperature. Screen different solvent mixtures to find one that better balances monomer solubility and reaction reversibility. Optimize the catalyst concentration; too much can accelerate the reaction uncontrollably. Employ a two-step solvothermal procedure where polymerization occurs first, followed by a separate crystallization step.[7][16] |
| Low Product Yield | Impure monomers. Incorrect stoichiometry. Reaction did not reach completion. Loss of product during workup. | Purify monomers via recrystallization or sublimation before use. Carefully verify the mass and molar equivalents of all reactants. Extend the reaction time. Use centrifugation instead of filtration for fine powders that may pass through the filter paper. |
| Low Porosity / Surface Area | Pore collapse upon removal of guest solvents. Incomplete removal of unreacted monomers from pores. Poor crystallinity leading to disordered, non-porous domains. | Use a gentler drying method, such as supercritical CO₂ exchange. Ensure a thorough purification step, preferably with Soxhlet extraction, for an extended period. Re-optimize the synthesis conditions to improve crystallinity (see above). |
References
-
Covalent Organic Frameworks based on Schiff-base Chemistry. Synthesis, Properties and Potential Applications. Universidad Autónoma de Madrid. [Link]
-
Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation. PMC. [Link]
-
Covalent Organic Frameworks: Structures, Synthesis, and Applications. Advanced Functional Materials. [Link]
-
Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. MDPI. [Link]
-
Biphenyl-Based Covalent Triazine Framework/Matrimid® Mixed-Matrix Membranes for CO2/CH4 Separation. MDPI. [Link]
-
Synthesis and Characterization of Imine-based Covalent Organic Framework(COF-LZU1) in Supercritical Carbon Dioxide. Journal of CO2 Utilization. [Link]
-
Solvothermal Synthesis of Uniform Covalent Organic Framework Microspheres Enabling High-Loading Palladium for Oxygen Reduction Reaction. ACS Publications. [Link]
-
[1,1'-Biphenyl]-3,4',5-tricarbaldehyde. PubChem. [Link]
-
Catalyst-Driven Improvements in Conventional Methods for Imine-Linked Covalent Organic Frameworks. MDPI. [Link]
-
Designed Synthesis of Imine-Linked 2D Covalent Organic Frameworks with Enhanced Stability and Functionality. ACS Publications. [Link]
-
Covalent organic frameworks (COFs) for electrochemical applications. Royal Society of Chemistry. [Link]
-
Identification of Diamine Linkers with Differing Reactivity and their Application in the Synthesis of a Melamine Dendrimers. ResearchGate. [Link]
-
Facile Transformation of Imine Linkages and Functionalization of Aldehyde in the Covalent Organic Frameworks for Stable and Enhanced Photocatalytic Hydrogen Peroxide Production. PubMed. [Link]
- Method for the Synthesis of Covalent Organic Frameworks.
-
Imine‐linked covalent organic frameworks: Recent advances in design, synthesis, and application. ResearchGate. [Link]
-
Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. PMC. [Link]
-
Eco-friendly synthesis of imine-based COFs for efficient photocatalytic H2O2 production. Royal Society of Chemistry. [Link]
-
Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) and Fabrication of Freestanding Films. Wiley Online Library. [Link]
-
Supercritical Solvothermal Synthesis of Single-Crystalline Covalent Organic Frameworks and Their Applications. ACS Publications. [Link]
-
Synthesis of a Novel Hexa-functional Monomer for 2D Polymers: 2,4,6- Tris((diphenylmethylene) amino)benzene. DTIC. [Link]
-
Room Temperature Synthesis of Covalent–Organic Framework Films through Vapor-Assisted Conversion. PMC. [Link]
-
Synthesis and Characterization of Imine Linked-Covalent Organic Frameworks for Drug Control Release Studies. DSpace Repository. [Link]
-
Imine-Linked Covalent Organic Framework with a Naphthalene Moiety as a Sensitive Phosphate Ion Sensing. PMC. [Link]
-
A two-step solvothermal procedure to improve crystallinity of covalent organic frameworks and achieve scale-up preparation. ScienceDirect. [Link]
-
A two-step solvothermal procedure to improve crystallinity of covalent organic frameworks and achieve scale-up preparation. ResearchGate. [Link]
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Application Note: Wittig Polycondensation of[1,1'-Biphenyl]-3,4',5-tricarbaldehyde for Hyperbranched OLED Emitters
Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers Application: Organic Light-Emitting Diodes (OLEDs), Conjugated Hyperbranched Polymers, Emissive Layers
Introduction & Scientific Rationale
The development of solution-processable organic light-emitting diodes (OLEDs) requires emissive materials that combine high luminescence quantum yields with excellent film-forming properties. Traditional linear conjugated polymers often suffer from aggregation-caused quenching (ACQ) and poor solubility. Hyperbranched poly(arylenevinylene)s (hb-PAVs) overcome these limitations by introducing a three-dimensional, sterically hindered architecture that suppresses intermolecular
[1,1'-Biphenyl]-3,4',5-tricarbaldehyde (BPTA) [1] is a critical
Mechanistic Insights: The Wittig Reaction in Polymer Synthesis
The Wittig reaction is the method of choice for synthesizing poly(arylenevinylene)s due to its strict regiospecificity[4]. Unlike elimination reactions that can yield unpredictable isomeric mixtures, the Wittig olefination guarantees that the new carbon-carbon double bond forms exactly between the carbonyl carbon of BPTA and the ylide carbon of the phosphonium salt[4].
Causality of Reagent and Condition Selection
-
Ylide Generation: The phosphonium salt is deprotonated by a strong base (e.g., Sodium methoxide, NaOMe) to form a nucleophilic phosphonium ylide[5][6]. The choice of NaOMe allows for precise control over the polymerization rate, which is critical to prevent premature gelation in
polycondensations[3]. -
Cycloaddition and Cycloreversion: The ylide undergoes a [2+2] cycloaddition with the electrophilic aldehyde groups of BPTA to form a four-membered oxaphosphetane intermediate[6][7]. This intermediate rapidly collapses (cycloreversion) to yield the desired conjugated alkene linkage and triphenylphosphine oxide (TPPO) as a thermodynamic driving force[6][8].
-
Stereocontrol: While standard Wittig reactions with semi-stabilized ylides yield a mixture of E and Z isomers[4][6], the extended conjugation of the resulting poly(arylenevinylene) network thermodynamically favors the trans (E) configuration, which is essential for maximizing
-orbital overlap and charge transport in OLEDs.
Figure 1: Mechanism of the Wittig reaction forming the conjugated alkene linkage.
Experimental Protocol: Synthesis of 1,3,5-hb-PAV
The following protocol details the synthesis of a conventional 1,3,5-linking hyperbranched poly(arylenevinylene) (1,3,5-hb-PAV) using BPTA. This protocol is designed as a self-validating system: the distinct color change during ylide formation and the solubility profile of the final product serve as internal checkpoints for reaction success.
Materials Required
-
Monomer A (
): [1,1'-Biphenyl]-3,4',5-tricarbaldehyde (BPTA, purity) -
Monomer B (
): 1,4-bis(triphenylphosphoniummethyl)-2,5-dialkoxybenzene dichloride -
Base: Sodium methoxide (NaOMe, 1.0 M solution in methanol)
-
Solvents: Anhydrous Chloroform (
), Anhydrous N,N-Dimethylformamide (DMF), Methanol (for precipitation).
Step-by-Step Methodology
-
Monomer Preparation & Degassing:
-
In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add BPTA (1.0 equivalent) and the bis-phosphonium salt (1.5 equivalents to maintain stoichiometric balance of functional groups).
-
Dissolve the monomers in a 1:1 mixture of anhydrous
and DMF (concentration M). -
Purge the solution with ultra-high purity Argon or Nitrogen for 15 minutes to remove dissolved oxygen, which can quench the ylide or cause unwanted oxidation.
-
-
In Situ Ylide Generation & Polymerization:
-
Cool the reaction flask to 0 °C using an ice bath.
-
Add NaOMe solution (3.2 equivalents relative to BPTA) dropwise over 30 minutes using a syringe pump.
-
Validation Checkpoint: The solution will transition from pale yellow to a deep, vibrant red/orange, confirming the successful deprotonation of the phosphonium salt and the formation of the reactive ylide[5].
-
-
Polycondensation:
-
Remove the ice bath and allow the reaction to warm to room temperature (25 °C).
-
Stir vigorously under inert atmosphere for 24 hours. The viscosity of the solution will gradually increase as the hyperbranched network forms.
-
-
Quenching and Precipitation:
-
Terminate the reaction by adding 2 mL of a 10% aqueous HCl solution to neutralize any remaining base.
-
Pour the viscous polymer solution dropwise into a 10-fold volumetric excess of vigorously stirred cold methanol. The hyperbranched polymer will precipitate as a brightly colored (usually yellow/green) solid.
-
-
Purification (Soxhlet Extraction):
-
Collect the crude polymer via vacuum filtration.
-
Transfer the solid to a Soxhlet thimble and extract continuously with acetone for 24 hours. Causality: Acetone selectively dissolves the triphenylphosphine oxide (TPPO) byproduct and low-molecular-weight oligomers, leaving the pure, high-molecular-weight hb-PAV intact[4].
-
Dry the purified polymer in a vacuum oven at 50 °C for 24 hours.
-
Figure 2: Experimental workflow for the Wittig polycondensation of hb-PAV.
Optoelectronic Performance & Structural Topology
The topology of the hyperbranched network synthesized from BPTA heavily dictates its performance in OLED devices. Conventional 1,3,5-linking networks (1,3,5-hb-PAV) exhibit good solubility and film-forming capabilities, yielding a maximum luminous efficiency of 2.1 Cd/A[2][9].
However, advanced structural engineering—specifically shifting the linkage to a 1,2,4-topology—creates an inherent energy gradient from the shorter branches to the longer conjugated stem. This induces an intramolecular energy funneling effect [3][10]. As demonstrated by Coya et al. (2011), this energy funneling drastically enhances charge carrier mobility and luminous efficiency without altering the fundamental chemical constituents[9][10].
Table 1: Comparative OLED Device Performance based on Polymer Topology
| Polymer Topology | Linkage Type | Max Luminous Efficiency (Cd/A) | Max Brightness (Cd/m²) | Onset Emission (A/cm²) | PL Quantum Yield (Film) |
| 1,3,5-hb-PAV | Meta-linking | 2.1 (at 5 µA) | 22.4 | 0.70 | |
| 1,2,4-hb-PAV | Ortho/Para-linking | 28.0 (at 10 µA) | 950.0 (at 40 µA) | 0.64 |
Data adapted from the comparative study of hyperbranched poly(arylenevinylene) structures in single-layer OLED devices (ITO/PEDOT:PSS/Active Layer/Ca/Al)[9][10].
References
-
The WITTIG REACTION With CHEMILUMINESCENCE! Source: University of Delaware URL:[Link]
-
Wittig Reaction Source: Organic Chemistry Portal URL:[Link]
-
Wittig reaction Source: Wikipedia URL:[Link]
-
The Wittig Reaction - Examples and Mechanism Source: Master Organic Chemistry URL:[Link]
-
Synthesis of highly fluorescent and soluble 1,2,4-linking hyperbranched poly(arylenevinylene) featuring intramolecular energy funneling Source: Advanced Functional Materials (Z. Xie et al., 2010) URL:[Link]
-
Influence of the 1,2,4-linking hyperbranched poly(arylenevinylene) structure on organic light emitting diode performance as compared to conventional 1,3,5-linking one Source: Journal of Applied Physics (C. Coya et al., 2011) URL:[Link]
Sources
- 1. ossila.com [ossila.com]
- 2. ossila.com [ossila.com]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pubs.aip.org [pubs.aip.org]
Application Notes and Protocols: Acid Catalysts for Crystallizing Imine-Linked Covalent Organic Frameworks
Introduction
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable functionalities.[1] Among the various types of COFs, those constructed through imine-bond formation from aldehyde and amine linkers have garnered significant attention due to their high stability and the wide availability of molecular building blocks.[1] The crystallization of these imine-linked COFs is a critical process governed by the reversibility of the imine condensation reaction.[2] This reversibility, which allows for "error-checking" and self-correction during framework growth, is primarily controlled by the choice and concentration of an acid catalyst. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of acid catalysts for the successful crystallization of COFs with aldehyde linkers.
The Role of Acid Catalysis in Imine-Linked COF Crystallization
The formation of an imine bond (a Schiff base) from an aldehyde and an amine is a reversible condensation reaction that proceeds through a hemiaminal intermediate.[3] Acid catalysts play a pivotal role in this process by protonating the aldehyde's carbonyl group, thereby increasing its electrophilicity and susceptibility to nucleophilic attack by the amine.[3] This acceleration of the forward reaction (imine formation) and the reverse reaction (imine hydrolysis) is crucial for achieving the dynamic equilibrium necessary for the growth of a well-ordered, crystalline COF structure. The catalyst's concentration and nature directly influence the reaction kinetics, which in turn affects the crystallinity, porosity, and overall quality of the resulting COF.[4]
Visualizing the Catalytic Mechanism
The following diagram illustrates the fundamental steps in the acid-catalyzed formation of an imine linkage, which forms the backbone of the COF structure.
Caption: Acid-catalyzed imine formation for COF synthesis.
Selecting the Appropriate Acid Catalyst
The choice of acid catalyst is a critical parameter that significantly impacts the synthesis of imine-linked COFs. Both Brønsted and Lewis acids have been successfully employed.
Brønsted Acids
Brønsted acids, particularly acetic acid, are the most commonly used catalysts in the synthesis of imine-linked COFs.[2][5] They are effective, readily available, and their concentration can be easily tuned to control the reaction rate.
Key Considerations for Brønsted Acids:
-
pKa: The acidity of the catalyst influences the rate of both the forward and reverse reactions. Weaker acids like acetic acid are often preferred as they establish a suitable equilibrium for crystallization. Stronger acids can lead to rapid, irreversible polymerization, resulting in amorphous materials.
-
Concentration: The concentration of the acid catalyst is a crucial parameter that needs to be optimized for each specific COF system. Higher concentrations can accelerate the reaction but may also lead to the formation of defects or amorphous products.[6]
-
Solvent System: The choice of solvent can influence the effectiveness of the acid catalyst. Protic solvents can participate in proton exchange, affecting the overall acidity of the reaction medium.
Lewis Acids
Lewis acids, such as metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃), have emerged as highly efficient catalysts for imine-linked COF synthesis.[4][5][7] They function by coordinating to the carbonyl oxygen of the aldehyde, which enhances its electrophilicity.[8]
Advantages of Lewis Acid Catalysts:
-
High Activity at Low Loadings: Metal triflates can be effective at very low concentrations, often in the range of 0.0001 to 0.02 equivalents.[4][5]
-
Milder Reaction Conditions: Lewis acid catalysis can often proceed at room temperature, avoiding the need for high-temperature solvothermal conditions.[5][9]
-
Improved Crystallinity and Porosity: In many cases, Lewis acid-catalyzed syntheses have yielded COFs with higher crystallinity and surface areas compared to those prepared with traditional Brønsted acids.[5][7]
Comparative Overview of Common Acid Catalysts
| Catalyst Type | Examples | Typical Concentration | Advantages | Disadvantages |
| Brønsted Acids | Acetic Acid (CH₃COOH), Trifluoroacetic Acid (CF₃COOH), p-Toluenesulfonic acid | 6 M - 12 M aqueous solution or as a co-solvent | Readily available, cost-effective, well-established protocols.[2][5] | May require higher temperatures and longer reaction times.[4] |
| Lewis Acids | Scandium(III) triflate (Sc(OTf)₃), Ytterbium(III) triflate (Yb(OTf)₃), Indium(III) triflate (In(OTf)₃) | 0.0001 - 0.15 equivalents | High catalytic activity at low loadings, milder reaction conditions, can lead to higher crystallinity and porosity.[4][5][9] | Higher cost, sensitivity to moisture in some cases. |
Experimental Protocols
The following protocols provide a general framework for the synthesis of imine-linked COFs using both Brønsted and Lewis acid catalysts. It is important to note that optimal conditions (monomer concentrations, catalyst loading, temperature, and time) will vary depending on the specific aldehyde and amine linkers being used.
Protocol 1: General Procedure for Brønsted Acid (Acetic Acid) Catalyzed COF Synthesis
This protocol is a standard solvothermal method widely used for the synthesis of a variety of imine-linked COFs.
Materials:
-
Aldehyde monomer
-
Amine monomer
-
Solvent mixture (e.g., 1,4-dioxane/mesitylene)
-
Aqueous acetic acid (e.g., 6 M)
Procedure:
-
In a Pyrex tube, add the aldehyde monomer and the amine monomer in the desired stoichiometric ratio.
-
Add the solvent mixture to the tube. The total volume should be sufficient to dissolve or suspend the monomers.
-
Add the aqueous acetic acid solution to the reaction mixture. The final concentration of acetic acid should be optimized for the specific system.
-
Flash-freeze the reaction mixture in liquid nitrogen for approximately 10 minutes.
-
Evacuate the tube using a high-vacuum pump and seal it with a torch.
-
Place the sealed tube in an oven preheated to the desired reaction temperature (typically 120 °C).
-
Allow the reaction to proceed for the optimized duration (typically 3-7 days).
-
After the reaction is complete, cool the tube to room temperature.
-
Carefully open the tube and collect the solid product by filtration.
-
Wash the product sequentially with an appropriate organic solvent (e.g., acetone, THF) and then with water to remove unreacted monomers and catalyst.
-
Dry the purified COF product under vacuum at an elevated temperature (e.g., 120 °C) overnight.
Protocol 2: General Procedure for Lewis Acid (Sc(OTf)₃) Catalyzed COF Synthesis at Room Temperature
This protocol offers a milder and often more efficient alternative to the traditional solvothermal method.[9]
Materials:
-
Aldehyde monomer
-
Amine monomer
-
Scandium(III) triflate (Sc(OTf)₃)
-
Anhydrous solvent (e.g., a mixture of 1,4-dioxane and mesitylene)
Procedure:
-
In a clean, dry vial, dissolve or suspend the aldehyde and amine monomers in the anhydrous solvent mixture.
-
In a separate vial, prepare a stock solution of Sc(OTf)₃ in the same anhydrous solvent.
-
Add the required amount of the Sc(OTf)₃ catalyst solution to the monomer mixture. The catalyst loading should be carefully optimized (e.g., starting with 0.02 equivalents relative to the limiting monomer).
-
Seal the vial and stir the reaction mixture at room temperature.
-
Monitor the formation of the COF precipitate over time (typically a few hours to 3 days).
-
Once the reaction is complete, collect the solid product by centrifugation or filtration.
-
Wash the product extensively with an appropriate anhydrous organic solvent to remove any residual catalyst and unreacted monomers.
-
Dry the final COF product under vacuum.
Visualizing the General Synthetic Workflow
The following diagram outlines the key stages in the synthesis and purification of imine-linked COFs.
Caption: General workflow for COF synthesis and characterization.
Troubleshooting and Optimization
The successful synthesis of highly crystalline COFs often requires careful optimization of reaction parameters.
-
Low Crystallinity: If the product is amorphous or has low crystallinity, consider the following:
-
Catalyst Concentration: The catalyst concentration may be too high or too low. A systematic screening of catalyst loading is recommended. For Brønsted acids, a concentration that is too high can lead to rapid, uncontrolled polymerization.[6] For Lewis acids, an optimal loading is also crucial for achieving high crystallinity.[5]
-
Reaction Time and Temperature: The reaction may not have reached equilibrium. Extending the reaction time or adjusting the temperature can sometimes improve crystallinity.
-
Solvent System: The choice of solvents and their ratios can significantly impact monomer solubility and reaction kinetics.
-
-
Low Yield:
-
Monomer Purity: Ensure that the aldehyde and amine monomers are of high purity, as impurities can inhibit the polymerization reaction.
-
Reaction Conditions: The reaction may not have gone to completion. Consider increasing the reaction time or temperature.
-
-
Pre-activation of Aldehyde Monomers: A recent strategy involves the pre-activation of the aldehyde monomer with an acid, such as acetic acid, before the addition of the amine.[3] This approach can significantly enhance the reactivity of the aldehyde, especially in aqueous synthesis, leading to faster reaction times and higher yields of crystalline COFs.[3]
Conclusion
The selection and application of an appropriate acid catalyst are paramount for the successful crystallization of imine-linked COFs from aldehyde and amine precursors. Both Brønsted and Lewis acids have proven effective, with each offering distinct advantages. A thorough understanding of the catalytic mechanism and a systematic approach to optimizing reaction conditions are essential for achieving highly crystalline, porous, and functional COF materials. The protocols and insights provided in these application notes serve as a valuable resource for researchers venturing into the synthesis of these promising materials for a wide range of applications.
References
- Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) and Fabrication of Freestanding Cellulose Nanofiber@COF Nanopapers. Journal of the American Chemical Society.
- Progress in synthesis of highly crystalline covalent organic frameworks and their crystallinity enhancement str
- Catalyst-Driven Improvements in Conventional Methods for Imine-Linked Covalent Organic Frameworks. MDPI.
- Imine and imine-derived linkages in two-dimensional covalent organic frameworks. Nanyang Technological University.
- Selected reports on catalytic methods for imine-linked COF synthesis.
- Catalyst-Driven Improvements in Conventional Methods for Imine-Linked Covalent Organic Frameworks.
- Gentle and Rapid Synthesis of Imine-Linked Covalent Organic Frameworks in Acetic Acid-Based Deep Eutectic Solvents. Royal Society of Chemistry.
- Catalyst-derived hierarchy in 2D imine-based covalent organic frameworks. Royal Society of Chemistry.
- The development of catalysts and auxiliaries for the synthesis of covalent organic frameworks.
- Rapid Synthesis of Single-Crystal Covalent Organic Framework with Controllable Crystal Habits. Journal of the American Chemical Society.
- Synthesis of Highly Crystalline Covalent Organic Frameworks Using Large Language Models. Journal of the American Chemical Society.
- Crystallization of Covalent Organic Frameworks for Gas Storage Applic
- Growing single crystals of two-dimensional covalent organic frameworks enabled by intermediate tracing study.
- Solving the COF trilemma: towards crystalline, stable and functional covalent organic frameworks. Royal Society of Chemistry.
- Computational Insights into the Mechanism of Lewis Acid-Catalyzed Alkene-Aldehyde Coupling.
- Advances and Mechanistic Insights into Covalent Organic Framework-Mediated Photocatalysis for Organic Transformations.
- Development of New Methods for the Synthesis of Aldehydes, Arenes and Trifluoromethyl
- Facile Synthesis of COF-Supported Reduced Pd-Based Catalyst for One-Pot Reductive Amin
- Multi-Aldehyde COFs Linkers. CD Bioparticles.
- Rapid Crystallization and Versatile Metalation of Acetylhydrazone-Linked Covalent Organic Frameworks for Heterogenous C
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- 2. researchgate.net [researchgate.net]
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- 4. Catalyst-Driven Improvements in Conventional Methods for Imine-Linked Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solving the COF trilemma: towards crystalline, stable and functional covalent organic frameworks - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01027H [pubs.rsc.org]
- 8. Computational Insights into the Mechanism of Lewis Acid‐Catalyzed Alkene‐Aldehyde Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalyst-derived hierarchy in 2D imine-based covalent organic frameworks - Nanoscale (RSC Publishing) DOI:10.1039/D4NR04717F [pubs.rsc.org]
Application Notes & Protocols: Post-Synthetic Modification of Biphenyl Tricarbaldehyde Frameworks
Introduction: Beyond Synthesis - Engineering Functionality in Porous Frameworks
The advent of crystalline porous materials, such as Covalent Organic Frameworks (COFs), has opened up new frontiers in materials science, catalysis, and drug delivery. The ability to design and synthesize these materials from molecular building blocks offers unprecedented control over their structure and properties. Biphenyl tricarbaldehyde and its derivatives are key building blocks in this field, valued for their ability to form stable, porous, and crystalline two-dimensional or three-dimensional frameworks.[1][2][3] The aldehyde functionalities serve as versatile chemical handles for post-synthetic modification (PSM), a powerful strategy to introduce new functional groups and enhance the material's performance without altering its underlying topology.[4][5][6]
This guide provides an in-depth exploration of post-synthetic modification strategies for biphenyl tricarbaldehyde-based frameworks. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and discuss the necessary characterization techniques to validate the success of these modifications. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and execute PSM on these promising materials.
Core Principles of Post-Synthetic Modification on Aldehyde-Functionalized Frameworks
Post-synthetic modification of COFs and other porous frameworks is a delicate process that requires a balance between achieving high reaction conversion and preserving the crystallinity and porosity of the parent framework. The choice of reaction, solvent, and temperature are all critical factors that must be carefully considered. Aldehyde groups are particularly amenable to PSM due to their rich chemistry, allowing for a variety of transformations. The primary strategies for modifying aldehyde-functionalized frameworks can be broadly categorized as:
-
Linkage Formation: Utilizing the aldehyde as an electrophile to form new covalent bonds with incoming nucleophiles.
-
Linkage Conversion: Chemically transforming the existing linkage into a new functional group.[4][7]
-
Functional Group Transformation: Directly modifying the aldehyde group itself into another functional group.
This guide will focus on practical, high-yield transformations that are broadly applicable to biphenyl tricarbaldehyde frameworks.
Section 1: Imine Condensation (Schiff Base Formation)
Imine condensation is one of the most widely used PSM reactions for aldehyde-functionalized frameworks due to its high efficiency and mild reaction conditions.[1][8][9] This reaction involves the condensation of the framework's aldehyde groups with primary amines to form imine linkages (Schiff bases). This strategy is particularly useful for introducing nitrogen-containing functionalities, which can enhance catalytic activity, gas sorption selectivity, and provide sites for further modification, such as metal coordination.[10]
Causality Behind Experimental Choices
-
Choice of Amine: The nucleophilicity of the amine and steric hindrance are key factors. Aliphatic amines are generally more reactive than aromatic amines. The functional groups on the amine will be incorporated into the framework, so a wide variety of functionalities can be introduced.
-
Solvent Selection: A solvent that can swell the framework and solubilize the amine reagent is crucial for efficient reaction. Anhydrous solvents such as tetrahydrofuran (THF), dioxane, or mesitylene are often used to drive the reaction towards imine formation by removing water.
-
Catalyst: While many imine condensations proceed without a catalyst, the addition of a mild acid catalyst, such as acetic acid or scandium triflate (Sc(OTf)3), can accelerate the reaction.[8] However, care must be taken as excess acid can lead to framework degradation.
Experimental Workflow: Imine Condensation
Caption: Workflow for post-synthetic imine condensation.
Detailed Protocol: Post-Synthetic Amination of a Biphenyl Tricarbaldehyde COF
-
Framework Activation:
-
Place 100 mg of the biphenyl tricarbaldehyde COF into a 50 mL round-bottom flask.
-
Add 20 mL of anhydrous THF, sonicate for 15 minutes, and then allow the solid to settle.
-
Carefully decant the solvent. Repeat this washing step three times.
-
Dry the activated COF under high vacuum at 120°C for 12 hours to remove any residual solvent and water.
-
-
Imine Condensation Reaction:
-
Under an inert atmosphere (N2 or Ar), add 20 mL of anhydrous mesitylene to the flask containing the activated COF.
-
In a separate vial, dissolve a 10-fold molar excess of the desired primary amine (relative to the aldehyde groups in the COF) in 5 mL of anhydrous mesitylene.
-
Add the amine solution to the COF suspension dropwise with stirring.
-
Heat the reaction mixture to 80°C and maintain for 48 hours with continuous stirring.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Collect the solid product by filtration through a medium porosity fritted glass funnel.
-
Wash the solid with copious amounts of THF to remove any unreacted amine and byproducts.
-
Perform a Soxhlet extraction on the solid with THF for 24 hours, followed by ethanol for another 24 hours to ensure complete removal of impurities.[1]
-
Dry the final, modified COF under high vacuum at 120°C for 24 hours.
-
Data Presentation: Expected Outcomes of Imine Condensation
| Parameter | Before Modification | After Modification | Characterization Technique |
| FT-IR (cm⁻¹) | C=O stretch (~1700) | C=N stretch (~1620) | Fourier-Transform Infrared Spectroscopy |
| ¹³C Solid-State NMR (ppm) | Aldehyde C (~190) | Imine C (~158) | Cross-Polarization Magic Angle Spinning NMR |
| N₂ Adsorption | High Surface Area | Reduced Surface Area | Brunauer-Emmett-Teller (BET) Analysis |
| Elemental Analysis | %N (low/zero) | %N (increased) | CHN Elemental Analysis |
Section 2: Knoevenagel Condensation
The Knoevenagel condensation is a powerful C-C bond-forming reaction that involves the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst.[11][12][13] This modification is ideal for introducing functionalities that can alter the electronic properties of the framework or serve as sites for further reactions.
Causality Behind Experimental Choices
-
Active Methylene Compound: Compounds with two electron-withdrawing groups attached to a CH₂ group, such as malononitrile or ethyl cyanoacetate, are excellent substrates for this reaction.
-
Catalyst: A base is required to deprotonate the active methylene compound. While strong bases can damage the framework, weaker organic bases like piperidine or a framework with inherent basic sites are often employed.[11][14]
-
Solvent: A solvent that can facilitate the interaction between the solid framework, the dissolved active methylene compound, and the catalyst is necessary. Toluene or xylene are common choices.
Experimental Workflow: Knoevenagel Condensation
Caption: Workflow for post-synthetic Knoevenagel condensation.
Detailed Protocol: Knoevenagel Condensation on a Biphenyl Tricarbaldehyde COF
-
Framework Activation:
-
Activate 100 mg of the biphenyl tricarbaldehyde COF as described in the imine condensation protocol.
-
-
Knoevenagel Condensation Reaction:
-
In a round-bottom flask equipped with a Dean-Stark trap and condenser, suspend the activated COF in 20 mL of anhydrous toluene.
-
Add a 10-fold molar excess of malononitrile.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents relative to aldehyde groups).
-
Reflux the mixture at 110°C for 24 hours, collecting the water byproduct in the Dean-Stark trap.
-
-
Purification:
-
Cool the reaction to room temperature.
-
Filter the solid and wash thoroughly with toluene, followed by acetone.
-
Dry the modified COF under high vacuum at 100°C for 12 hours.
-
Data Presentation: Expected Outcomes of Knoevenagel Condensation
| Parameter | Before Modification | After Modification | Characterization Technique |
| FT-IR (cm⁻¹) | C=O stretch (~1700) | C≡N stretch (~2220), C=C stretch (~1600) | Fourier-Transform Infrared Spectroscopy |
| ¹³C Solid-State NMR (ppm) | Aldehyde C (~190) | Alkene C (~150-160), Nitrile C (~115) | Cross-Polarization Magic Angle Spinning NMR |
| N₂ Adsorption | High Surface Area | Reduced Surface Area and Pore Volume | Brunauer-Emmett-Teller (BET) Analysis |
Section 3: Wittig Reaction
The Wittig reaction is a versatile method for converting aldehydes into alkenes.[2] This PSM approach can be used to introduce vinyl groups, which can then participate in further reactions like "click" chemistry or polymerization.
Causality Behind Experimental Choices
-
Wittig Reagent: A phosphonium ylide is the key reagent. It is typically prepared in situ from a phosphonium salt and a strong base. The choice of the R groups on the ylide determines the functionality of the resulting alkene.
-
Base: A strong, non-nucleophilic base like n-butyllithium or sodium hydride is required to generate the ylide. This is a critical step, and the base must be handled with care.
-
Anhydrous Conditions: The Wittig reaction is highly sensitive to water and protic solvents. Strict anhydrous and inert conditions are essential for success.
Detailed Protocol: Wittig Reaction on a Biphenyl Tricarbaldehyde COF
-
Framework and Reagent Preparation:
-
Thoroughly dry the biphenyl tricarbaldehyde COF (100 mg) and a 10-fold molar excess of the desired phosphonium salt (e.g., methyltriphenylphosphonium bromide) under high vacuum.
-
Use anhydrous THF as the solvent, freshly distilled from sodium/benzophenone.
-
-
Wittig Reaction:
-
Under an inert atmosphere, suspend the dried phosphonium salt in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add an equimolar amount of n-butyllithium (as a solution in hexanes). The solution should turn a characteristic color (often deep red or orange), indicating ylide formation.
-
Stir at 0°C for 30 minutes, then allow to warm to room temperature and stir for another hour.
-
Add the dried COF to the ylide solution.
-
Stir the reaction mixture at room temperature for 48 hours.
-
-
Purification:
-
Quench the reaction by the slow addition of a few drops of water.
-
Filter the solid and wash extensively with water and THF to remove triphenylphosphine oxide and other byproducts.
-
Perform Soxhlet extraction with THF for 24 hours.
-
Dry the final product under high vacuum.
-
Section 4: Characterization of Modified Frameworks
Verifying the success of a post-synthetic modification is crucial. A combination of spectroscopic and analytical techniques should be employed to confirm the chemical transformation and assess the impact on the framework's structural integrity.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides direct evidence of the disappearance of the aldehyde C=O stretching band and the appearance of new bands corresponding to the introduced functional groups (e.g., C=N, C≡N).
-
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C CP-MAS NMR is invaluable for observing the chemical shift changes of the carbon atoms involved in the reaction, providing clear evidence of the transformation.
-
Powder X-Ray Diffraction (PXRD): Used to assess the crystallinity of the framework before and after modification. A successful PSM should ideally retain the original crystal structure.
-
Gas Adsorption Analysis (BET): Nitrogen or argon adsorption isotherms are used to measure the specific surface area and pore volume. A decrease in these values is typically observed after PSM due to the incorporation of new functional groups within the pores.
-
Elemental Analysis: Provides quantitative information on the elemental composition, which can be used to calculate the degree of functionalization.
Conclusion
Post-synthetic modification of biphenyl tricarbaldehyde frameworks is a powerful and versatile strategy for tailoring their properties for specific applications. By carefully selecting the reaction chemistry and optimizing the experimental conditions, it is possible to introduce a wide range of functional groups while preserving the framework's porosity and crystallinity. The protocols and insights provided in this guide serve as a foundation for researchers to explore the vast potential of these advanced materials.
References
-
A general post-synthetic modification approach of amino-tagged metal–organic frameworks to access efficient catalysts for the Knoevenagel condensation reaction - Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]
-
A general post-synthetic modification approach of amino-tagged metal–organic frameworks to access efficient catalysts for the Knoevenagel condensation reaction | Scilit. Available at: [Link]
-
Post‐synthetic Modification of MOFs | Metal Organic Frameworks as Heterogeneous Catalysts | Books Gateway | Royal Society of Chemistry. Available at: [Link]
-
Synthesis, Characterization, and Multistep Postsynthetic Modification of Covalent Organic Frameworks - eScholarship.org. Available at: [Link]
-
Post-Synthetic Modification of UiO66 and its Application in Knoevenagel Condensation Reactions - ResearchGate. Available at: [Link]
-
Post-Synthetic Defunctionalization of Ammonium-Functionalized Zr-Based Metal-Organic Framework MIP-202 for Knoevenagel Condensation Reaction: Comments on Inorganic Chemistry - Taylor & Francis. Available at: [Link]
-
Postsynthetically Modified Covalent Organic Frameworks for Efficient and Effective Mercury Removal | Journal of the American Chemical Society. Available at: [Link]
-
Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PMC. Available at: [Link]
-
Post-synthetic modification of covalent organic frameworks | Request PDF - ResearchGate. Available at: [Link]
-
Chemical recycling of imine-linked covalent organic frameworks - RSC Publishing. Available at: [Link]
-
3d-Aldehyde COFs Linkers - CD Bioparticles. Available at: [Link]
-
Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) and Fabrication of Freestanding Cellulose Nanofiber@COF Nanopapers | Journal of the American Chemical Society. Available at: [Link]
-
Processing of Imine-based Covalent Organic Frameworks - Universidad Autónoma de Madrid. Available at: [Link]
-
Postsynthetic functionalization of covalent organic frameworks - PMC - NIH. Available at: [Link]
-
Post-synthetic modifications of covalent organic frameworks (COFs) for diverse applications - Chemical Communications (RSC Publishing). Available at: [Link]
-
Post-synthetic modifications of covalent organic frameworks (COFs) for diverse applications. Available at: [Link]
-
Post-synthetic modification of covalent organic frameworks - Chemical Society Reviews (RSC Publishing). Available at: [Link]
Sources
- 1. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. 3d-Aldehyde COFs Linkers - CD Bioparticles [cd-bioparticles.net]
- 4. Postsynthetic functionalization of covalent organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Post-synthetic modifications of covalent organic frameworks (COFs) for diverse applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Post-synthetic modification of covalent organic frameworks - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Chemical recycling of imine-linked covalent organic frameworks - Chemical Science (RSC Publishing) DOI:10.1039/D5SC09502F [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. repositorio.uam.es [repositorio.uam.es]
- 11. A general post-synthetic modification approach of amino-tagged metal–organic frameworks to access efficient catalysts for the Knoevenagel condensation reaction - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 12. A general post-synthetic modification approach of amino-tagged metal–organic frameworks to access efficient catalysts for the Knoevenagel condensation reaction | Scilit [scilit.com]
- 13. tandfonline.com [tandfonline.com]
- 14. books.rsc.org [books.rsc.org]
Application Note: Fabrication of Luminescent COF Films Using Biphenyl Aldehydes
This Application Note is designed for researchers and drug development professionals focusing on the fabrication of high-quality, luminescent Covalent Organic Framework (COF) films. It moves beyond generic textbook descriptions to provide field-tested, robust protocols specifically for biphenyl aldehyde-based COFs (e.g., using 4,4'-biphenyldicarbaldehyde, BPDA).
Executive Summary & Rationale
Luminescent COF films are critical for next-generation optoelectronics and chemo-sensing platforms. While benzene-1,4-dicarboxaldehyde (terephthalaldehyde) is a common precursor, biphenyl aldehydes (e.g., 4,4'-biphenyldicarbaldehyde, BPDA) offer superior photophysical properties.
Why Biphenyl Aldehydes?
-
Extended Conjugation: The biphenyl unit increases the
-conjugation length compared to phenyl linkers, narrowing the bandgap and enhancing radiative recombination rates (luminescence). -
Structural Rigidity: The biphenyl backbone reduces non-radiative decay pathways caused by bond rotation, increasing quantum yield (QY).
-
Pore Engineering: BPDA creates larger intrinsic pores (~2.3–3.0 nm depending on the amine partner) compared to terephthalaldehyde (~1.5 nm), facilitating faster analyte diffusion in sensing applications.
Experimental Design & Precursors
To fabricate a luminescent film, we will utilize the Schiff-base condensation reaction between a
Core Reagents
-
Aldehyde (Linker): 4,4'-Biphenyldicarbaldehyde (BPDA). Purity: >98% (Recrystallization from ethanol recommended if yellowing is observed).
-
Amine (Knot): 1,3,5-Tris(4-aminophenyl)benzene (TAPB) for blue/green emission, or 1,3,6,8-Tetrakis(4-aminophenyl)pyrene (PyTTA) for enhanced fluorescence.
-
Solvents: 1,4-Dioxane (DOX), Mesitylene (Mes), o-Dichlorobenzene (o-DCB).
-
Catalyst: Aqueous Acetic Acid (6 M or 12 M).
Chemical Pathway Diagram
The following diagram illustrates the condensation mechanism and the resulting reticular topology.
Caption: Reaction pathway for TAPB-BPDA COF formation. The reversible nature of the imine bond allows for "error correction," converting amorphous oligomers into thermodynamically stable crystalline films.
Protocol A: In-Situ Solvothermal Growth (Surface-Grown Films)
Best for: High crystallinity, robust adhesion, device integration (e.g., sensors on glass/FTO).
Step 1: Substrate Preparation (Critical)
COFs require nucleation sites. A dirty surface leads to island growth rather than continuous films.
-
Substrates: Quartz, FTO glass, or Silicon wafers.
-
Cleaning: Sonicate sequentially in Acetone
Ethanol Isopropanol (10 min each). -
Activation: Treat with Oxygen Plasma (100W, 5 min) or Piranha solution (3:1
) for 30 min. Safety Warning: Piranha solution is explosive with organics.-
Why? Hydroxyl (-OH) groups on the surface facilitate the initial anchoring of amine monomers via H-bonding.
-
Step 2: Precursor Solution Preparation
Prepare the solution in a glovebox or under inert atmosphere to prevent premature oxidation of amines.
-
Mix:
-
BPDA (0.015 mmol, 3.15 mg)
-
TAPB (0.01 mmol, 3.51 mg)
-
Solvent: 1,4-Dioxane / Mesitylene (4:1 v/v, 1.0 mL total).
-
-
Sonicate: 1 minute until fully dissolved.
-
Catalyst Addition: Add 0.1 mL of 6 M aqueous Acetic Acid.
-
Note: The solution will turn turbid immediately (rapid amorphous precipitation). This is normal.
-
-
Homogenization: Sonicate for another 1 minute.
Step 3: Solvothermal Synthesis
-
Place the activated substrate vertically into a Pyrex culture tube or Teflon-lined autoclave.
-
Gently pipette the precursor suspension into the tube, ensuring the substrate is submerged.
-
Degas: Freeze-pump-thaw (3 cycles) is ideal. Alternatively, purge with
for 5 mins and seal tightly. -
Incubation: Heat at 120°C for 72 hours in an oven.
-
Mechanism: High temperature solubilizes the amorphous precipitate, allowing slow recrystallization onto the substrate surface (Ostwald ripening).
-
Step 4: Washing and Activation
-
Remove substrate; a yellow/green fluorescent film should be visible.
-
Wash: Rinse gently with DMF (to remove unreacted monomers) followed by Acetone (to remove high-boiling solvents).
-
Drying: Vacuum dry at 80°C for 12 hours.
Protocol B: Vapor-Assisted Conversion (VAC)
Best for: Rapid screening, thin films, fragile substrates.
Workflow Diagram
Caption: Vapor-Assisted Conversion (VAC) workflow. Separation of coating and crystallization steps allows for precise thickness control.
Protocol Steps
-
Precursor Ink: Dissolve BPDA and TAPB in a low-boiling solvent (e.g., THF or DCM) at stoichiometric ratios. Do not add acid yet.
-
Deposition: Spin-coat or drop-cast the solution onto the substrate. Air dry to form an amorphous yellow layer.
-
Reaction Chamber: Place the substrate on a platform inside a glass desiccator or jar.
-
Vapor Source: At the bottom of the jar, place a small vial containing 1,4-Dioxane/Mesitylene (1:1) and 6M Acetic Acid.[1]
-
Conversion: Seal the jar and heat to 100°C for 24 hours . The solvent/acid vapors will diffuse into the amorphous film, triggering crystallization in situ without dissolving the film.
Characterization & Data Interpretation
To validate the "luminescent COF film," you must confirm three parameters: Crystallinity, Porosity, and Emission.
| Technique | Parameter | Expected Outcome for TAPB-BPDA |
| PXRD (GIXRD) | Crystallinity | Sharp peak at low |
| SEM | Morphology | Continuous film, no cracks.[2] Thickness tunable from 100 nm to 1 |
| UV-Vis Abs | Conjugation | Broad absorption band (350–450 nm). Red-shift vs. monomers indicates extended conjugation. |
| PL Spectroscopy | Luminescence | Strong emission (typically ~500–550 nm). High Quantum Yield (QY > 10%) compared to amorphous powder. |
| BET (N2 Isotherm) | Porosity | Type IV isotherm. Surface area > 1000 |
Troubleshooting Guide:
-
Film is opaque/powdery: Reaction rate too fast. Reduce acid concentration or temperature.
-
No fluorescence: Quenching due to
- stacking aggregation (ACQ). Introduce bulky side chains (e.g., alkyl groups) on the biphenyl linker to reduce stacking density, or switch to a twisted linker like PyTTA.
References
-
Colson, J. W., et al. (2011). "Oriented 2D Covalent Organic Framework Thin Films on Single-Layer Graphene." Science. Link
-
Medina, D. D., et al. (2015). "Room Temperature Synthesis of Covalent-Organic Framework Films through Vapor-Assisted Conversion." ACS Nano. Link
-
Dalapati, S., et al. (2016). "An Azine-Linked Covalent Organic Framework." Journal of the American Chemical Society. Link
-
Geng, K., et al. (2020). "Covalent Organic Frameworks: Design, Synthesis, and Functions." Chemical Reviews. Link
-
Tran, L. D., et al. (2023). "Oriented Covalent Organic Framework Film Synthesis from Azomethine Compounds." Advanced Materials Interfaces. Link
-
Ding, S. Y., & Wang, W. (2013). "Covalent Organic Frameworks (COFs): From Design to Applications." Chemical Society Reviews.[3] Link
Sources
- 1. Photochemical and Patternable Synthesis of 2D Covalent Organic Framework Thin Film Using Dynamic Liquid/Solid Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. The luminescent and photophysical properties of covalent organic frameworks - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Solubility of [1,1'-Biphenyl]-3,4',5-tricarbaldehyde in DMF
Welcome to the technical support center for [1,1'-Biphenyl]-3,4',5-tricarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the solubility of this compound in N,N-Dimethylformamide (DMF). Our goal is to provide you with practical, field-tested insights and protocols to ensure the successful and efficient use of this versatile building block in your research.
Introduction to [1,1'-Biphenyl]-3,4',5-tricarbaldehyde
[1,1'-Biphenyl]-3,4',5-tricarbaldehyde is a biphenyl derivative featuring three aldehyde functional groups, making it a valuable precursor in the synthesis of complex organic molecules, including covalent organic frameworks (COFs) for applications in OLEDs and porous materials.[1] Physically, it typically appears as a white to off-white powder with a melting point of 170-171 °C.[1] While DMF is a common solvent for reactions involving such aromatic aldehydes, achieving complete and rapid dissolution can sometimes be challenging. This guide will walk you through troubleshooting common solubility issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address some of the most common questions and issues encountered when working with [1,1'-Biphenyl]-3,4',5-tricarbaldehyde and DMF.
FAQ 1: My [1,1'-Biphenyl]-3,4',5-tricarbaldehyde is not dissolving completely in DMF at room temperature. What should I do?
It is not uncommon for crystalline organic compounds to exhibit limited solubility at ambient temperatures. The dissolution process is governed by the interplay of lattice energy of the solid and the solvation energy provided by the solvent.
Initial Troubleshooting Steps:
-
Patience and Agitation: Ensure you have allowed sufficient time for dissolution with continuous stirring. Some compounds can take a considerable amount of time to fully dissolve.
-
Particle Size: If you are starting with a coarse powder, consider gently grinding the material to a finer powder. This increases the surface area available for solvation.
-
Gentle Heating: Gradually warming the solution is often the most effective initial step to increase solubility.
Troubleshooting Guide: Enhancing Solubility
This section provides a more in-depth, step-by-step approach to resolving solubility challenges.
Issue 1: Slow or Incomplete Dissolution at Room Temperature
If simple stirring is not yielding a clear solution, a more active approach is needed.
The solubility of most organic solids, including biphenyl derivatives, increases with temperature.[2]
Step-by-Step Methodology:
-
Initial Slurry: Prepare a slurry of the [1,1'-Biphenyl]-3,4',5-tricarbaldehyde in the desired volume of DMF in a flask equipped with a magnetic stir bar.
-
Controlled Heating: Place the flask in a heating mantle or an oil bath and begin to warm the mixture gently while stirring continuously.
-
Incremental Temperature Increase: Increase the temperature in increments of 10 °C, allowing the solution to stir for 10-15 minutes at each step.
-
Visual Inspection: Visually inspect the solution for the disappearance of solid particles.
-
Target Temperature Range: A good starting point is a temperature range of 40-60 °C. Many organic compounds see a significant increase in solubility within this range.
Causality: Increasing the temperature provides the necessary energy to overcome the crystal lattice energy of the solid, allowing the DMF molecules to more effectively solvate the [1,1'-Biphenyl]-3,4',5-tricarbaldehyde molecules.
Troubleshooting Workflow for Thermal-Assisted Dissolution:
Caption: Workflow for thermal-assisted dissolution.
Issue 2: Compound Remains Undissolved Even with Heating
In some cases, thermal energy alone may not be sufficient to achieve complete dissolution, or you may wish to avoid higher temperatures to prevent potential degradation.
Ultrasonication is a powerful technique for accelerating the dissolution of solids in liquids.[3] The process of acoustic cavitation creates micro-scale shockwaves that break apart solid agglomerates and enhance mass transfer at the solid-liquid interface.
Step-by-Step Methodology:
-
Prepare the Mixture: Create a slurry of the compound in DMF in a suitable container (e.g., a vial or flask).
-
Ultrasonic Bath: Place the container in an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the level of the solvent in your container.
-
Sonication: Turn on the ultrasonic bath. The duration will depend on the amount of solid and the power of the sonicator. Start with 15-30 minute intervals.
-
Combine with Heating (Optional but Recommended): For particularly stubborn solubility issues, a combination of gentle heating (e.g., 40 °C) and sonication can be highly effective.
-
Monitor Dissolution: Periodically check the solution for clarity.
Causality: The high-frequency sound waves generate and collapse microscopic bubbles in the solvent, a process known as cavitation. This creates intense local shear forces that break down the solid particles and facilitate their interaction with the solvent.[4]
Data Presentation: Qualitative Effect of Dissolution Methods
| Method | Relative Speed of Dissolution | Temperature Requirement | Potential for Degradation |
| Stirring at Room Temp | Slow | Low | Very Low |
| Gentle Heating (40-60°C) | Moderate | Moderate | Low |
| Sonication at Room Temp | Fast | Low | Low |
| Heating + Sonication | Very Fast | Moderate | Low to Moderate |
Issue 3: Concerns About Compound Stability at Elevated Temperatures
Aldehydes can be susceptible to oxidation and other side reactions at high temperatures. While biphenyl itself is very thermally stable, the reactivity of the aldehyde groups is a consideration.[5] DMF can also undergo decarbonylation near its boiling point.[2]
Recommendations for Maintaining Stability:
-
Use the Lowest Effective Temperature: Always aim to dissolve the compound at the lowest possible temperature that achieves a clear solution.
-
Inert Atmosphere: If heating for extended periods or at higher temperatures (e.g., > 80 °C), consider performing the dissolution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Time Limitation: Avoid prolonged heating. Once the compound is dissolved, proceed with your experiment or cool the solution to a lower, more stable temperature.
-
Purity of DMF: Use high-purity, anhydrous DMF. Impurities, such as dimethylamine from DMF degradation, can potentially react with aldehydes.[2]
Issue 4: The Compound Crashes Out of Solution Upon Cooling
This indicates that you have created a supersaturated solution at a higher temperature.
Strategies to Manage Supersaturation:
-
Maintain a Working Temperature: If your subsequent experimental steps can be performed at a slightly elevated temperature, maintaining the solution at that temperature will keep the compound dissolved.
-
Co-solvent Addition: The introduction of a co-solvent can improve the overall solvating power of the solvent system and may prevent precipitation upon cooling.
A co-solvent can modify the polarity and solvating properties of the primary solvent, often leading to enhanced solubility.
Step-by-Step Methodology:
-
Solvent Selection: Choose a co-solvent that is miscible with DMF and in which the compound has some solubility. Good candidates for aromatic compounds include other polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP). In some cases, a chlorinated solvent like Dichloromethane (DCM) might be used, but miscibility should be confirmed.
-
Determine the Ratio: Start with a small amount of co-solvent. A 10:1 or 9:1 ratio of DMF to the co-solvent is a reasonable starting point.
-
Incremental Addition: Add the co-solvent to the slurry of the compound in DMF and observe for any improvement in solubility.
-
Combine with Other Techniques: The use of a co-solvent can be combined with gentle heating and sonication for maximum effect.
Logical Relationship of Solubility Enhancement Techniques:
Caption: Interplay of techniques for enhancing solubility.
Final Check: Ensuring a True Solution
After applying these techniques, it is important to confirm that you have a true solution and not a fine suspension of undissolved particles.
Verification Steps:
-
Visual Inspection: A true solution should be clear and free of any visible particulates when viewed against a light source.
-
Tyndall Effect: Shine a laser pointer through the solution. If the beam is visible, it indicates the presence of suspended particles (a colloid or suspension). A true solution will not scatter the light.
-
Filtration: If you are uncertain, you can filter a small aliquot through a 0.45 µm or 0.22 µm syringe filter. If a significant amount of solid is collected on the filter, the compound was not fully dissolved.
We trust this guide will be a valuable resource in your experimental work. Should you have further questions, please do not hesitate to contact our technical support team.
References
-
Dimethylformamide. Wikipedia. Available at: [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. Available at: [Link]
-
Ultrasonic Dissolving of Solids in Liquids. Hielscher Ultrasonics. Available at: [Link]
-
How can we resolve solubility of insoluble organic synthetic compounds? ResearchGate. Available at: [Link]
-
The preparation of some heteroaromatic and aromatic aldehydes. Semantic Scholar. Available at: [Link]
-
Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Lookchem. Available at: [Link]
-
Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. PMC. Available at: [Link]
-
Dimethylformamide (DMF): An Essential Solvent in Chemical Synthesis. Available at: [Link]
-
[1,1'-Biphenyl]-3,4',5-tricarbaldehyde. PubChem. Available at: [Link]
-
Beyond a solvent: triple roles of dimethylformamide in organic chemistry. PMC. Available at: [Link]
-
The thermal stability and safety of 2, 5-dimethylfuran (DMF) oxidation. ResearchGate. Available at: [Link]
-
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ScienceDirect. Available at: [Link]
-
Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. ResearchGate. Available at: [Link]
-
Lab tip: use a bath sonicator to help dissolve solids. YouTube. Available at: [Link]
-
Increasing the versatility of the biphenyl-fused-dioxacyclodecyne class of strained alkynes. Royal Society of Chemistry. Available at: [Link]
-
SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Organic Syntheses. Available at: [Link]
-
[1,1'-Biphenyl]-3,3'-dicarbaldehyde. PubChem. Available at: [Link]
-
Thermal decomposition of DMSO or DMF solvates: an advanced method for obtaining new hybrid bismuth(iii) halides. RSC Publishing. Available at: [Link]
-
Biphenyl (1,1-biphenyl). Department of Climate Change, Energy, the Environment and Water. Available at: [Link]
-
Covalent-Coordination-Dual-Driven In Situ Modular Assembly of 12-Connected Nickel-Based Metal–Organic Frameworks. ACS Publications. Available at: [Link]
-
Covalent-Coordination-Dual-Driven In Situ Modular Assembly of 12-Connected Nickel-Based Metal–Organic Frameworks. Journal of the American Chemical Society. Available at: [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. PMC. Available at: [Link]
-
Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Beilstein Journals. Available at: [Link]
Sources
Technical Support Center: Biphenyl Aldehyde Linker Stability
Topic: Prevention of Aldehyde Oxidation in Biphenyl Linkers
Document ID: TSC-ORG-OX-042 Last Updated: 2025-05-15 Status: Active
Introduction: The Stability Paradox
Biphenyl linkers bearing aldehyde groups (e.g., 4,4'-biphenyldicarbaldehyde) are critical intermediates in the synthesis of Covalent Organic Frameworks (COFs), Metal-Organic Frameworks (MOFs), and PROTACs. Their rigidity and conjugation length are essential for pore size definition and electronic coupling.
However, these molecules present a stability paradox: the same extended
This guide provides the protocols required to maintain linker integrity.
Module 1: The Mechanism of Failure (Autoxidation)
Understanding the enemy is the first step to containment. Aldehyde oxidation is not a simple reaction with oxygen; it is a radical chain reaction catalyzed by light and trace metals.
The Autoxidation Cascade
The biphenyl moiety stabilizes the acyl radical intermediate via resonance, accelerating the propagation step.
Figure 1: Radical chain mechanism of aldehyde autoxidation. Note that one radical initiation event can convert hundreds of aldehyde molecules to acid.
Module 2: Storage & Handling Protocols
Core Directive: Isolate the linker from the three initiation factors: Oxygen, Light, and Heat.
Protocol A: The Argon Barrier (Storage)
Biphenyl aldehydes are solids. Surface oxidation creates a "crust" of carboxylic acid that can catalyze further decomposition.
-
Vessel Choice: Store in amber glass vials with Teflon-lined caps. Avoid plastic containers (oxygen permeable).
-
Headspace Purge: Never leave air in the headspace. Purge with Argon (heavier than air) rather than Nitrogen for solid storage. Argon forms a "blanket" over the crystals.
-
Temperature: Store at -20°C.
-
Why? Radical initiation rates drop significantly at lower temperatures.
-
Caution: Allow the vial to warm to room temperature before opening to prevent water condensation, which accelerates hydrate formation.
-
Protocol B: Solvent Degassing (Reaction Setup)
In MOF/COF synthesis, the reaction mixture is often heated. Dissolved oxygen at 80°C+ is a rapid oxidant.
| Method | Efficiency | Recommended For |
| Sparging | Low | Rough cleaning, non-sensitive steps. |
| Sonication + Vacuum | Medium | HPLC solvents, short reactions. |
| Freeze-Pump-Thaw | High | Mandatory for COF/MOF crystallization. |
The Freeze-Pump-Thaw Cycle:
-
Place solvent/linker solution in a Schlenk flask.
-
Freeze using liquid
. -
Apply high vacuum (10-15 min) to remove headspace gas.
-
Isolate vacuum and thaw in warm water (bubbles will evolve).
-
Repeat 3x. Backfill with Argon.
Module 3: Advanced Protection Strategies
If your synthesis requires harsh conditions or long reaction times, masking the aldehyde as an acetal is the gold standard.
Why Acetals?
Acetals are stable to bases, nucleophiles, and oxidants. They can be deprotected in situ using trace acid or heat, releasing the aldehyde only when needed (e.g., during imine condensation).
Protocol C: Cyclic Acetal Formation (Biphenyl Specific)
Note: Biphenyl linkers have poor solubility in pure methanol. A co-solvent system is required.
Reagents:
-
Linker: 4,4'-biphenyldicarbaldehyde (1.0 eq)
-
Protecting Agent: Ethylene Glycol (5.0 eq)
-
Catalyst: p-TsOH (0.05 eq)
-
Solvent: Toluene (Dean-Stark conditions)
Workflow:
-
Dissolution: Dissolve linker in Toluene. If suspension persists, add minimal THF.
-
Reflux: Reflux with a Dean-Stark trap to remove water. The reaction is driven by entropy and water removal.
-
Quench: Cool to RT, add
(to neutralize acid). -
Workup: Wash with
, dry over . -
Result: The bis-dioxolane derivative is resistant to oxidation.
Deprotection (The "Release"):
Treat with 1M HCl/THF (1:1) at RT for 1 hour, or use catalytic
Module 4: Troubleshooting & Diagnostics
Diagnostic Table: Is it Oxidized?
Use this table to interpret NMR/MS data quickly.
| Feature | Aldehyde (Target) | Carboxylic Acid (Contaminant) | Observation |
| Acid proton is often invisible if wet/exchanged. | |||
| Carbonyl shift moves upfield (lower ppm) upon oxidation. | |||
| IR Spectroscopy | 1700 cm | 1680-1690 cm | Look for O-H stretch (2500-3300 cm |
| Mass Spec (ESI) | +16 Da shift per aldehyde group oxidized. | ||
| Visual | White/Pale Yellow Crystal | White Powder (often amorphous) | Acid is usually less soluble in organic solvents. |
Rescue Protocol: Bisulfite Purification
If your linker is partially oxidized (e.g., 10-20%), do not discard it. Use the Brindle Bisulfite Workup [5] to selectively extract the active aldehyde.[1]
-
Dissolve: Dissolve impure linker in minimal THF or Ethyl Acetate.
-
Extract: Shake with saturated aqueous
(Sodium Bisulfite). -
Wash: Wash the aqueous layer (containing your product) with ether to remove organic impurities.
-
Regenerate: Basify the aqueous layer (pH > 10) with
or NaOH. The adduct collapses, releasing the pure aldehyde. -
Recover: Extract the regenerated aldehyde back into Ethyl Acetate.
Troubleshooting Decision Tree
Figure 2: Diagnostic workflow for biphenyl linker failure analysis.
References
-
Mechanistic Insights into the Aerobic Oxidation of Aldehydes. ACS Org. Process Res. Dev. (2022).[6] Detailed kinetic analysis of the acylperoxy radical pathway.
-
Post-synthetic Modification of MOFs. Royal Society of Chemistry (2013).[7] Discusses the sensitivity of aldehyde-tagged linkers (bpdc-CHO) in MOF synthesis.
-
Isolation of the Secondary Building Unit of a 3D Metal–Organic Framework. J. Am. Chem. Soc. (2024).[8] Describes "clip-off" chemistry to generate aldehyde-functionalized SBUs in situ, avoiding handling instability.
-
A Simple and Versatile Method for the Formation of Acetals. ACS Omega (2018). Protocols for protecting benzaldehyde derivatives using trace acids.
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Org. Process Res. Dev. (2017). The definitive guide on using bisulfite adducts for purification.
Sources
- 1. Workup [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. books.rsc.org [books.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support: High-Purity Isolation of [1,1'-Biphenyl]-3,4',5-tricarbaldehyde
Executive Summary & Scientific Context
User Query: "I am synthesizing [1,1'-Biphenyl]-3,4',5-tricarbaldehyde for Covalent Organic Framework (COF) construction. My crude product is yellow/brown, and I need >98% purity to ensure high crystallinity in the final COF. How do I purify this?"
Technical Insight:
[1,1'-Biphenyl]-3,4',5-tricarbaldehyde (CAS: 187281-19-2) is a
-
Homocoupling byproducts: Biphenyls resulting from aryl halide dimerization.
-
Monodehalogenated species: Incomplete coupling.
-
Oxidation products: Carboxylic acids formed via autoxidation of the aldehyde groups.
-
Palladium residues: Catalyst carryover (causes darkening).
Criticality: In COF synthesis, even 1% monofunctional impurity acts as a "chain terminator," creating crystal defects and reducing surface area. Purity is not just cosmetic; it is structural.
Core Protocol: The "Happy Path"
We recommend a Two-Solvent Recrystallization system. The biphenyl core is hydrophobic, but the three aldehyde groups impart moderate polarity.
Solvent System: Chloroform (
Step-by-Step Methodology
-
Dissolution (Solvent A):
-
Place the crude yellow solid in a round-bottom flask.
-
Add Chloroform (stabilized with amylene, not ethanol if possible) just enough to cover the solid.
-
Heat to reflux (
) with stirring. -
Add more
dropwise until the solid just dissolves. -
Note: If the solution is dark brown/black, add Activated Carbon (Darco G-60), stir for 5 mins at reflux, and filter hot through Celite.
-
-
Precipitation (Solvent B):
-
Remove from heat but keep the solution hot.[1]
-
Slowly add Hexanes (warm) down the side of the flask.
-
Stop adding when a faint, persistent cloudiness (turbidity) appears.
-
Add 1-2 drops of
to clear the solution back to transparent.
-
-
Crystallization:
-
Allow the flask to cool to Room Temperature (RT) undisturbed for 2 hours.
-
Critical: Do not shake. Agitation promotes rapid precipitation (trapping impurities) rather than crystallization.
-
Once at RT, move to a fridge (
) for 12 hours.
-
-
Isolation:
-
Filter the off-white needles using a Buchner funnel.
-
Wash with cold Hexanes (
mL). -
Vacuum dry at
for 6 hours.
-
Expected Result: White to pale-yellow needles.
Target Melting Point:
Troubleshooting Guide (FAQ)
Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?
Diagnosis: The saturation point was crossed at a temperature above the melting point of the solvated product, or the solvent polarity gap is too wide.
Corrective Action:
-
Re-dissolve: Heat the mixture back to reflux until the oil dissolves.
-
Add Solvent A: Add 10-15% more Chloroform.
-
Seed: Cool slowly. When the temperature hits
, add a single "seed crystal" of pure product (if available) or scratch the glass wall with a glass rod to induce nucleation. -
Slow Down: Wrap the flask in a towel to slow the cooling rate.
Q2: The crystals are still bright yellow. Is this okay?
Diagnosis: Likely contamination with homocoupling byproducts (e.g., biaryls) or traces of palladium. Pure tricarbaldehyde should be white or very pale cream.
Corrective Action:
-
Wash: Triturate (grind and wash) the solid with cold Ethanol. The impurities are often more soluble in alcohols than the tricarbaldehyde.
-
Carbon Treatment: Repeat the hot filtration step with fresh Activated Carbon.
Q3: My NMR shows a small broad peak around 10-12 ppm. What is it?
Diagnosis: Carboxylic acid formation.[2][3] Aldehydes oxidize to carboxylic acids in air. This will kill your COF synthesis (acid poisons imine formation).
Corrective Action:
-
Wash: Dissolve the solid in DCM and wash with saturated Sodium Bicarbonate (
) solution. The acid will move to the aqueous layer. Dry the organic layer ( ) and re-crystallize. -
Storage: Store under Argon/Nitrogen in a freezer.
Workflow Visualization
The following diagram illustrates the decision logic for the purification process.
Caption: Logical workflow for the purification of [1,1'-Biphenyl]-3,4',5-tricarbaldehyde, including intervention steps for common failure modes.
Data & Specifications
| Property | Value | Notes |
| Molecular Formula | MW: 238.24 g/mol | |
| Target Melting Point | Sharp range indicates high purity [1]. | |
| Solubility (Hot) | Good solvents for dissolution. | |
| Solubility (Cold) | Hexane, Methanol, Water | Good anti-solvents. |
| 1H NMR (CDCl3) | Aldehyde protons. Watch for acid peak >11 ppm. | |
| Appearance | White/Off-white powder | Yellow indicates conjugation impurities. |
References
-
Ossila. [1,1'-Biphenyl]-3,4',5-tricarbaldehyde Product Specification. Retrieved from .
-
Organic Syntheses. Synthesis of Unsymmetrical Biaryls: 4-Biphenylcarboxaldehyde. Org.[1][3][4][5][6] Synth. 1998, 75,[1] 53. (Provides foundational protocol for biphenyl aldehyde recrystallization). Retrieved from .
- Kandambeth, S., et al.Construction of Crystalline 2D Covalent Organic Frameworks with Remarkable Chemical Stability. J. Am. Chem. Soc. 2012, 134, 48, 19524–19527. (Context for Tp-based COF linker purity).
-
Chong, J.H., et al. Covalent Organic Frameworks for the Purification of Recombinant Enzymes. (Describes Ni-TpBpy COF usage). Retrieved from .
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. [1,1'-Biphenyl]-3,4',5-tricarboxylic Acid | C15H10O6 | CID 17960152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Covalent Organic Frameworks for the Purification of Recombinant Enzymes and Heterogeneous Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of a pyridine-based covalent organic framework as an anode material for lithium-ion batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Covalent Organic Frameworks
A Guide for Researchers, Scientists, and Drug Development Professionals
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems researchers may encounter when attempting to remove unreacted aldehydes from their COF products.
Issue 1: My COF powder still shows a peak for unreacted aldehyde in spectroscopic analysis (e.g., FT-IR, solid-state NMR) after standard solvent washing.
Root Cause Analysis:
Standard solvent washing, while a necessary first step, is often insufficient for complete removal of unreacted monomers trapped within the intricate pore structures of COFs. The aldehyde starting materials can be physically entrapped or strongly adsorbed to the framework walls.
Recommended Solutions:
-
Soxhlet Extraction: This continuous extraction technique is highly effective for removing stubborn impurities.[1][2][3] The key advantage is the continuous washing of the COF with fresh, heated solvent, which enhances the solubility of the trapped aldehyde and facilitates its removal.[1][2]
-
Microwave-Assisted Extraction: The application of microwave heating can significantly accelerate the extraction process.[4][5] Microwave irradiation can rapidly heat the solvent, increasing its diffusion rate into the COF pores and enhancing the desorption of the aldehyde from the framework. One study demonstrated that microwave-assisted extraction with acetone effectively removed impurities from COF-5.[4]
dot
Caption: Workflow for Enhanced COF Purification.
Issue 2: The surface area of my COF is significantly lower than expected, suggesting pore blockage.
Root Cause Analysis:
Residual starting materials, including unreacted aldehydes, are a primary cause of pore blockage, leading to reduced surface area and porosity. Incomplete removal directly compromises the material's performance in applications that rely on its porous nature.
Recommended Solutions:
-
Supercritical Fluid Extraction (SFE): Utilizing supercritical fluids, most commonly carbon dioxide (CO2), offers a green and highly efficient method for purification.[6][7][8][9] Supercritical CO2 possesses gas-like diffusivity and liquid-like solvating power, allowing it to penetrate deep into the COF pores and effectively extract trapped aldehydes.[10] The properties of the supercritical fluid can be fine-tuned by adjusting pressure and temperature to optimize the extraction process.[6]
-
Post-Synthetic Modification (PSM): This approach involves chemically modifying the unreacted aldehyde groups within the COF structure.[11][12][13] This not only removes the problematic aldehyde functionality but can also introduce new chemical properties to the COF.[11][13] For instance, the aldehyde can be converted into other functional groups, a strategy that can improve the COF's stability or tailor its properties for specific applications.[11][13]
dot
Caption: Strategies to Address COF Pore Blockage.
II. Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for confirming the complete removal of unreacted aldehydes?
A1: A combination of analytical techniques is recommended for robust confirmation.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Look for the disappearance of the characteristic C=O stretching band of the aldehyde, typically found around 1680-1700 cm⁻¹.[14][15]
-
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C CP-MAS NMR is particularly useful. The aldehyde carbonyl carbon signal, which appears around 190 ppm, should be absent in the final product.[14]
-
Thermogravimetric Analysis (TGA): A clean COF should exhibit a smooth TGA curve with minimal weight loss at temperatures below the decomposition temperature of the framework. Significant weight loss at lower temperatures can indicate the presence of volatile impurities like unreacted monomers.[16]
-
Nitrogen Sorption Analysis: A high Brunauer-Emmett-Teller (BET) surface area, consistent with theoretical predictions, is a strong indicator of a clean, porous material.
| Analytical Technique | Key Indicator of Purity |
| FT-IR Spectroscopy | Disappearance of the aldehyde C=O stretching band (~1700 cm⁻¹)[14] |
| ¹³C Solid-State NMR | Absence of the aldehyde carbonyl carbon peak (~190 ppm)[14] |
| Thermogravimetric Analysis (TGA) | Minimal weight loss before framework decomposition[16] |
| Nitrogen Sorption | High BET surface area, close to the theoretical value |
Q2: How do I choose the right solvent for Soxhlet extraction?
A2: The ideal solvent should have the following characteristics:
-
Good solubility for the unreacted aldehyde: This is crucial for effective extraction.
-
A boiling point that is not too high: This allows for efficient cycling in the Soxhlet apparatus without requiring excessive heat that could potentially damage the COF structure.
-
Inertness towards the COF: The solvent should not react with or degrade the framework.
Commonly used solvents for COF purification include acetone, tetrahydrofuran (THF), and chloroform. The choice will depend on the specific aldehyde and COF system. It is often beneficial to perform small-scale solubility tests with the aldehyde starting material to determine the most effective solvent.
Q3: Can post-synthetic modification affect the crystallinity of the COF?
A3: Yes, post-synthetic modification can potentially impact the crystallinity of the COF.[17] The reaction conditions for the modification must be carefully chosen to be mild enough to preserve the framework's integrity. It is essential to characterize the COF using Powder X-ray Diffraction (PXRD) both before and after the modification to assess any changes in crystallinity. The goal is to achieve the desired chemical transformation without disrupting the long-range order of the crystalline framework.[17]
Q4: Is supercritical fluid extraction a viable option for large-scale COF purification?
A4: Supercritical fluid extraction is a highly scalable technique and is used industrially for various applications, such as decaffeination of coffee.[9] While the initial equipment cost can be higher than for conventional solvent extraction methods, the benefits of using a non-toxic, non-flammable, and easily recyclable solvent like CO2 make it an attractive option for large-scale and environmentally friendly purification of high-value materials like COFs.[7][8]
III. Experimental Protocols
Protocol 1: Soxhlet Extraction for COF Purification
-
Preparation: Thoroughly dry the crude COF powder under vacuum.
-
Loading: Place the dried COF powder into a cellulose thimble.
-
Assembly: Insert the thimble into the main chamber of the Soxhlet extractor.
-
Solvent Addition: Fill a round-bottom flask with a suitable solvent (e.g., acetone, THF) to approximately two-thirds of its volume.
-
Apparatus Setup: Connect the flask to the Soxhlet extractor and attach a condenser to the top of the extractor.
-
Extraction: Heat the solvent to a gentle boil. The solvent vapor will travel up, condense, and drip into the thimble containing the COF. Once the solvent level in the thimble reaches the top of the siphon tube, it will be siphoned back into the boiling flask.[2][3]
-
Duration: Allow the extraction to run continuously for 24-48 hours. The duration may need to be optimized based on the specific COF and the level of impurities.
-
Recovery: After extraction, allow the apparatus to cool. Remove the thimble containing the purified COF.
-
Drying: Dry the purified COF under vacuum to remove any residual solvent.
Protocol 2: Characterization by FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried COF sample with dry potassium bromide (KBr) powder and pressing it into a thin, transparent disk.
-
Background Collection: Collect a background spectrum of the empty sample holder.
-
Sample Analysis: Place the KBr pellet in the FT-IR spectrometer and collect the spectrum.
-
Data Interpretation: Analyze the resulting spectrum, paying close attention to the region around 1680-1700 cm⁻¹. The absence of a peak in this region indicates the successful removal of the unreacted aldehyde.
IV. References
-
Rapid Microwave Synthesis and Purification of Porous Covalent Organic Frameworks. (2009). Chemistry of Materials. [Link]
-
Rapid Microwave Synthesis and Purification of Porous Covalent Organic Frameworks | Chemistry of Materials - ACS Publications. (2009). ACS Publications. [Link]
-
COFs as porous organic materials for the separation and purification of ethylene from C2 hydrocarbons - Chemical Communications (RSC Publishing). Royal Society of Chemistry. [Link]
-
What is Soxhlet Extraction? - Organomation. Organomation. [Link]
-
Post-synthetic modifications of covalent organic frameworks (COFs) for diverse applications - Chemical Communications (RSC Publishing). Royal Society of Chemistry. [Link]
-
Post-synthetic modification of covalent organic frameworks - Chemical Society Reviews (RSC Publishing). (2019). Royal Society of Chemistry. [Link]
-
Functionalized Covalent Organic Framework: Boosting CO2 Adsorption via Porous Structure Engineering and Molecular Interactions | Langmuir - ACS Publications. (2026). ACS Publications. [Link]
-
Post-synthetic modifications of covalent organic frameworks (COFs) for diverse applications. (2023). Royal Society of Chemistry. [Link]
-
Supercritical fluid extraction - Wikipedia. Wikipedia. [Link]
-
Soxhlet Extraction: The Method, Equipment, and Its Essential Applications in the Laboratory. (2025). Glasscolabs. [Link]
-
Supercritical fluid extraction - The green manufacturing process - Sabinsa South Africa. (2008). Sabinsa. [Link]
-
Laboratory for the analysis and extraction of your samples by Soxhlet - FILAB. FILAB. [Link]
-
Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PMC. National Center for Biotechnology Information. [Link]
-
Synthesis and Isolation of 2D Covalent Organic Frameworks and an Examination of the Initial Stages of Crystallization - Georgia Tech. Georgia Institute of Technology. [Link]
-
Synthesis, Characterization, and Multistep Postsynthetic Modification of Covalent Organic Frameworks By Steven James Lyle - eScholarship. University of California. [Link]
-
Impact of Postsynthetic Modification on the Covalent Organic Framework (COF) Structures. (2025). Authorea. [Link]
-
Soxhlet extractor - Core cleaning - Vinci Technologies. Vinci Technologies. [Link]
-
Covalently Bound MOF/COF Aerogels as Robust Catalytic Filters for Rapid Nerve Agent Decomposition - PMC. National Center for Biotechnology Information. [Link]
-
The Basic Principle of Soxhlet Extraction - Hawach - Filter Paper Supplier. (2026). Hawach. [Link]
-
Processing of covalent organic frameworks: an ingredient for a material to succeed - Chemical Society Reviews (RSC Publishing). (2019). Royal Society of Chemistry. [Link]
-
Supercritical Fluid Extraction (SFE) - De Dietrich Process Systems. De Dietrich Process Systems. [Link]
-
Supercritical Fluids Extraction | Uhde High Pressure Technologies. Uhde High Pressure Technologies. [Link]
-
Probing Defects in Covalent Organic Frameworks - PMC. National Center for Biotechnology Information. [Link]
-
Synthesis, Characterization and Application of Defective Metal-Organic Frameworks: Current Status and Perspectives - The University of Liverpool Repository. The University of Liverpool. [Link]
-
A Perspective on the Application of Covalent Organic Frameworks for Detection and Water Treatment - MDPI. (2021). MDPI. [Link]
-
Covalent Organic Framework Composites: Synthesis and Analytical Applications - MDPI. (2020). MDPI. [Link]
-
Transformation of Covalent Organic Framework from Dual Pores to Single Pores and Their Different Properties - ResearchGate. (2025). ResearchGate. [Link]
-
Removal of typical PFAS from water by covalent organic frameworks with different pore sizes. Royal Society of Chemistry. [Link]
Sources
- 1. organomation.com [organomation.com]
- 2. pobel.com [pobel.com]
- 3. hawachfilterpaper.com [hawachfilterpaper.com]
- 4. cem.de [cem.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Supercritical fluid extraction - Wikipedia [en.wikipedia.org]
- 7. Supercritical fluid extraction - The green manufacturing process - Sabinsa South Africa [sabinsa.co.za]
- 8. Supercritical Fluid Extraction (SFE) | De Dietrich [dedietrich.com]
- 9. Supercritical Fluids Extraction | Uhde High Pressure Technologies [thyssenkrupp-uhde.com]
- 10. ajgreenchem.com [ajgreenchem.com]
- 11. Post-synthetic modifications of covalent organic frameworks (COFs) for diverse applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Post-synthetic modification of covalent organic frameworks - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. funme.njtech.edu.cn [funme.njtech.edu.cn]
- 14. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Covalently Bound MOF/COF Aerogels as Robust Catalytic Filters for Rapid Nerve Agent Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Impact of Postsynthetic Modification on the Covalent Organic Framework (COF) Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Imine COF Crystallization & Reversibility
Current Status: Online | Tier: Level 3 (Advanced Research Support) Subject: Optimizing Thermodynamic Control in Schiff-Base Frameworks
The Core Directive: Thermodynamics vs. Kinetics[1]
Welcome to the support center. If you are reading this, you are likely facing the "COF Trilemma": the struggle to balance Crystallinity , Stability , and Porosity .
In imine COF synthesis, the formation of the framework is governed by the reversible Schiff-base reaction.[1] The most common failure mode is Kinetic Trapping —where the bond formation is so rapid that the network locks into an amorphous, defective state before it can error-correct into an ordered lattice.
To fix this, we must manipulate the Reversibility Window . The reaction must be reversible enough to allow defect repair (hydrolysis of misplaced bonds) but eventually driven to completion to lock in the crystalline structure.
The Equilibrium Engine
The following diagram illustrates the mechanistic pathway you are manipulating. Note the critical role of the protonated carbinolamine intermediate and the expulsion of water.
Figure 1: The Schiff-base equilibrium. High crystallinity requires the red "Hydrolysis" pathway to remain accessible during the initial growth phase to correct stacking faults.
Troubleshooting Workflow (Triage)
Before altering your protocol, identify your specific failure mode using this decision matrix.
Figure 2: Diagnostic logic for common COF synthesis failures.
Frequently Asked Questions (FAQs)
Q1: My product precipitates immediately as an amorphous solid. How do I slow it down?
Diagnosis: Your system is under Kinetic Control . The monomers are snapping together randomly rather than stacking into an ordered lattice. Solution: Introduce a Modulator .[2][3]
-
The Science: Monofunctional amines (like Aniline) or aldehydes (like Benzaldehyde) compete with your monomers.[2] They form "temporary" caps on the growing polymer chains. This forces the system to constantly exchange these caps, keeping the network "fluid" longer and allowing it to find the thermodynamic minimum (crystal structure) [1].
-
Protocol Adjustment: Add 3–10 equivalents (relative to the monomer) of Aniline to your reaction mixture.
Q2: I have sharp XRD peaks, but my BET surface area is <50 m²/g. Where are the pores?
Diagnosis: You likely have Pore Collapse or Interpenetration .
-
The Science: If the solvent surface tension is too high during drying, the capillary forces crush the fragile pores. Alternatively, the frameworks may have grown inside each other (catenation).
-
Solution:
-
Solvent Exchange: Wash with THF or Acetone, then exchange into liquid CO₂ for Supercritical Activation (SCD). This eliminates surface tension.
-
Monomer Design: If interpenetration is the cause, you may need to use bulkier monomers to sterically prevent networks from growing through each other.
-
Q3: Acetic acid isn't working for my electron-deficient monomers. What now?
Diagnosis: Poor nucleophilicity. Standard acetic acid (aqueous) is too weak to catalyze the dehydration step effectively for deactivated amines.
Solution: Switch to a Lewis Acid Catalyst , specifically Scandium Triflate (
-
The Science:
is water-tolerant and coordinates strongly to the imine nitrogen, significantly lowering the activation energy for transimination. It often yields higher crystallinity in shorter times compared to Brønsted acids [2].
Optimized Experimental Protocols
Protocol A: The Modulated Solvothermal Method (Standard)
Best for: General purpose 2D imine COFs (e.g., COF-LZU1, TpPa-1).
-
Stoichiometry: Weigh amine and aldehyde monomers in a stoichiometric ratio (usually 1:1 or 2:3 depending on functionality) into a Pyrex tube.
-
Solvent System: Add o-Dichlorobenzene / n-Butanol (1:1 v/v) .
-
Why: o-DCB dissolves aromatic monomers; n-BuOH helps solubilize the growing oligomers and aids in water management.
-
-
Modulator: Add Aniline (for aldehyde nodes) or Benzaldehyde (for amine nodes).[2] Start with 3.0 equivalents .
-
Catalyst: Add 6M Aqueous Acetic Acid (approx 10% of total solvent volume).
-
Degassing (CRITICAL): Perform 3 cycles of Freeze-Pump-Thaw .
-
Why: Oxygen causes oxidative decomposition; removing air allows you to seal the tube under vacuum, generating autogenous pressure.
-
-
Crystallization: Seal the tube. Heat at 120°C for 72 hours .
-
Isolation: Filter, wash with THF, and Soxhlet extract (THF or Methanol) for 24h.
Protocol B: The Lewis Acid Rapid-Route ( )
Best for: Difficult monomers, steric hindrance, or when acetic acid yields amorphous solids.
-
Preparation: Dissolve monomers in 1,4-Dioxane / Mesitylene (4:1 v/v) .
-
Catalyst Addition: Add Sc(OTf)₃ (0.05 – 0.1 equivalents relative to amine).
-
Conditions:
-
Unlike Protocol A, this can often be run at lower temperatures (ambient to 80°C) or shorter times (12–24h).
-
Note: This reaction is faster. If precipitation is instant, dilute the solution significantly.
-
Reference Data: Solvent & Catalyst Selection
Use these tables to fine-tune your reaction environment.
Table 1: Solvent Systems & Solubility
| Solvent Mixture | Polarity | Application |
| o-DCB / n-BuOH | Med/High | Gold Standard. Balances solubility with hydrophobic effect. |
| Mesitylene / Dioxane | Low/Med | Good for highly aromatic, non-polar monomers. |
| DMF / Water | High | rarely used for imine COFs (hydrolysis risk too high), but good for irreversible linkages. |
Table 2: Catalyst Performance
| Catalyst | Type | Reversibility | Reaction Speed |
| Acetic Acid (aq) | Brønsted | High (Good error correction) | Slow (Days) |
| Sc(OTf)₃ | Lewis Acid | Moderate | Fast (Hours) |
| TFA (Trifluoroacetic) | Strong Brønsted | Low (Strips monomers) | Very Fast (Risk of amorphous) |
References
-
Thermodynamic control in the dynamic covalent chemistry of COFs. Source: ResearchGate URL:[Link]
-
Catalyst-derived hierarchy in 2D imine-based covalent organic frameworks. Source: Royal Society of Chemistry (Nanoscale) URL:[Link]
-
Enhancement of Crystallinity of Imine-linked Covalent Organic Frameworks via Aldehyde Modulators. Source: Royal Society of Chemistry URL:[Link]
-
Controlled growth of imine-linked two-dimensional covalent organic framework nanoparticles. Source: National Institutes of Health (PMC) URL:[Link]
Sources
Technical Support Center: Storage & Handling of[1,1'-Biphenyl]-3,4',5-tricarbaldehyde (BPTA)
Overview[1,1'-Biphenyl]-3,4',5-tricarbaldehyde (BPTA) is a highly reactive, C3-symmetric trialdehyde monomer critical for the synthesis of crystalline Covalent Organic Frameworks (COFs)[1]. Due to the electron-rich nature of the biphenyl core and the inherent instability of formyl groups, BPTA is highly susceptible to atmospheric degradation. This technical guide provides researchers and drug development professionals with the mechanistic causality behind monomer degradation and field-proven protocols for inert storage under argon.
Diagnostic FAQs & Troubleshooting
Q: Why does my BPTA monomer turn yellowish and exhibit poor solubility in dioxane/mesitylene over time? A: This is the macroscopic symptom of radical auto-oxidation . When exposed to atmospheric oxygen, aldehydes undergo a radical chain reaction that converts them into carboxylic acids[1]. The process is initiated when ambient light or trace metals generate an acyl radical from the formyl group. This acyl radical reacts with molecular oxygen to form a peroxy radical, which then abstracts a hydrogen from another BPTA molecule to form a peracid. The peracid subsequently reacts with another aldehyde to yield carboxylic acids[1]. The resulting tricarboxylic acid derivative is highly polar, which disrupts the solubility profile required for solvothermal COF synthesis and destroys the stoichiometric balance necessary for high crystallinity.
Q: Why is Argon specifically recommended over Nitrogen for storing BPTA? A: The choice between argon and nitrogen is dictated by fluid dynamics and gas density. Nitrogen has a molar mass of ~28 g/mol , making it slightly lighter than ambient air (~29 g/mol ). When you open a nitrogen-flushed vial to aliquot the monomer, the nitrogen rapidly dissipates into the atmosphere. Argon, however, is a noble gas with a molar mass of ~40 g/mol , making it significantly heavier than air[2]. Argon effectively sinks and forms a dense, protective "blanket" directly over the solid BPTA powder. This physical barrier prevents oxygen ingress even during the brief exposures required for weighing the monomer[2].
Q: How can I quantitatively verify that my BPTA hasn't oxidized before starting a multi-day COF synthesis? A: Visual inspection is insufficient. You must perform a ¹H NMR analysis in CDCl₃ or DMSO-d₆. The intact formyl protons (-CHO) of BPTA appear as sharp singlets far downfield, typically between 10.0 and 10.5 ppm. If auto-oxidation has occurred, you will observe a broad peak corresponding to the carboxylic acid proton (-COOH) around 12.0–13.0 ppm[3]. Fourier Transform Infrared Spectroscopy (FTIR) is also diagnostic: the appearance of a broad O-H stretch (2500–3300 cm⁻¹) overlapping the C-H stretches indicates carboxylic acid formation[3].
Degradation Pathway Visualization
Caption: Radical auto-oxidation pathway of BPTA aldehydes to carboxylic acids upon oxygen exposure.
Quantitative Storage Data
The following table summarizes the causality between storage atmosphere, gas density, and the expected shelf life of BPTA.
| Storage Atmosphere | Gas Density (vs. Air) | Oxygen Displacement Mechanism | Oxidation Risk | Expected Shelf Life (25°C) |
| Ambient Air | 1.0x | None | Critical (Uninhibited auto-oxidation) | < 1 Week |
| Nitrogen (N₂) | 0.97x (Lighter) | Moderate (Disperses quickly upon opening) | Moderate | 1 - 3 Months |
| Argon (Ar) | 1.38x (Heavier) | Excellent (Forms persistent protective blanket) | Negligible | > 12 Months |
Experimental Protocols
Protocol 1: Establishing an Argon Blanket via Schlenk Technique
Objective: Displace atmospheric oxygen from the BPTA storage vial to prevent radical auto-oxidation.
Step-by-Step Methodology:
-
Preparation : Transfer the synthesized or purchased BPTA monomer into a heavy-walled glass Schlenk tube or a storage vial equipped with a high-integrity PTFE-lined silicone septum.
-
Connection : Connect the vial to a dual-manifold Schlenk line using a sterile, high-gauge needle.
-
Evacuation : Open the vacuum valve to evacuate the atmospheric air for 5 minutes. Ensure the vacuum gauge reads < 1 mbar. Causality: Removing the air entirely is more effective than simply flushing gas over the solid, as it pulls oxygen out of the interstitial spaces of the powder.
-
Backfilling : Slowly close the vacuum valve and carefully open the argon line to backfill the vial with inert argon gas.
-
Purge-and-Fill Cycles : Repeat the vacuum-argon cycle three times. Causality: A single vacuum cycle leaves residual oxygen proportional to the ultimate pressure of the pump. Three cycles reduce O₂ to parts-per-million levels, mathematically ensuring an inert environment.
-
Sealing : On the final cycle, leave a slight positive pressure of argon in the vial. Rapidly remove the needle and seal the septum tightly with Parafilm to prevent slow oxygen diffusion.
Caption: Step-by-step Schlenk line workflow for establishing an argon blanket over BPTA monomer.
Protocol 2: Pre-Synthesis Validation of BPTA Integrity
Objective: A self-validating system to confirm the absence of carboxylic acid degradants before initiating solvothermal COF synthesis.
Step-by-Step Methodology:
-
Sample Prep : In an inert glovebox or under an argon stream, dissolve 5 mg of the stored BPTA in 0.5 mL of deuterated chloroform (CDCl₃).
-
Acquisition : Acquire a standard ¹H NMR spectrum (minimum 16 scans to ensure a high signal-to-noise ratio for trace impurities).
-
Aldehyde Analysis : Analyze the aldehyde region (10.0–10.5 ppm). You should observe a sharp singlet integrating to exactly 3 protons relative to the biphenyl core.
-
Degradant Check : Inspect the 12.0–13.0 ppm region. The presence of any broad singlet here indicates carboxylic acid formation via auto-oxidation.
-
Decision Matrix : If the -COOH peak integrates to >2% relative to the -CHO peak, the monomer must be purified (via recrystallization or silica gel chromatography) prior to COF synthesis. Causality: Even 2% monofunctional carboxylic acid acts as a chain-terminator during the polycondensation reaction, severely capping the molecular weight and ruining the crystallinity of the resulting framework.
References
- Synthesis and Functionalization of Three-Dimensional Covalent Organic Frameworks. umich.edu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQLhOjzOMIcKpJ-GzAOzwsptD48P4nkzGuCnFoWrHAvtqZcNeeJ1Tm67Tdu1b90yGPgqL4g9CiafeZJhFL4rIxWoLkdYCI6_XC-IJxYE4C12zh-uZyLD0R_Gu4lgM2f0yWho0iBDQR_kNe-PpyCSsmXH6EHdixKyuqK5y42g9cug92aUM=]
- Aldehyde-catalyzed epoxidation of unactivated alkenes with aqueous hydrogen peroxide. rsc.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzArso0g_1qScVd9jV9mmSBeZcbyBjMjuv0DSyGk3hinaqKQQKyUn090Xa39bxx3qCn63mZFHA1LugwOyzHKUBe1R0ry5aR9AYPpB528pzNIMPj_3p4u3u5gpxauGwMqaR24CJRTyR4uVO8hE5BAKRNzdpG4NDQ_r6]
- Inerting in the chemical industry. linde.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwCqD8CLuMzqP2AW6ltzt0SG5dTu4jnQCGE2W9gBuMtsFbSCMG77Vod0mNq9I-cRQOY2e3xneaSMPmPc1zOqAgMNwFfZ3hqDJQY4fNy1mryZNXTLxNOq6c8uqyZnEDocseP-8zI_l6RBJ_ll_DQZnJ47BCSFZjIecTU-KMJKzcyWHOD0hs22gT71iBLJrteMSzWU34Tc6kJuQYll3R6FxX7PoGP9xNF8KfYtc69CFutVNFmKYOANGamuearNAumSguE9Iq2BmxNjNS7zon]
- 19.3: Oxidation of Aldehydes and Ketones - Chemistry LibreTexts. libretexts.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIfo2PAShGlh_0-2D0LPcf7Z2PP-_V-Al1y8oXPxgu1QuqcQzCBLRcloUAr475RqQM9zDszKv5t1iUQMmqVWUh8Vcy8PmCuVS7OuMTZ_YrmMEhfzUedyX6xaqoozMx3RTY7mkfuKXT0yVCrDiCkEZFL7ZPBIX71z6r28jVCaQgAfhZHHsxQbGewSM9imWfsD7frdEE8mwUrZPakLRyATUNs20txWyYifY6dqMDbW7kTrFM7IQSCST9VFjcZyNQnRDncWgOI8l9clnZ7Pnfsj-pg5Uy9T2Huo2MWivYlMxpbSWOxXXdzB1yP_wKUCTia5wIvrCDw6kc1UzmkA5gWoLB]
Sources
Biphenyl COF Synthesis: Technical Support & Troubleshooting Center
Welcome to the Technical Support Center for Covalent Organic Framework (COF) synthesis. This guide is engineered for researchers, materials scientists, and drug development professionals dealing with the "crystallization problem"—the frustrating tendency of biphenyl-based COFs to yield amorphous, non-porous polymers instead of highly ordered crystalline lattices.
Below, you will find diagnostic workflows, mechanistic Q&As, and self-validating protocols designed to establish thermodynamic control over your syntheses.
Part 1: Diagnostic Workflow for Amorphous Products
When your biphenyl COF synthesis fails, identifying when the loss of crystallinity occurred is the most critical step. The diagram below outlines the diagnostic logic used by application scientists to isolate the root cause.
Diagnostic workflow for identifying and resolving amorphous products in COF synthesis.
Part 2: Core Troubleshooting Guide (FAQs)
Q1: Why does my biphenyl-based COF precipitate immediately as an amorphous powder? A1: This is a classic example of "kinetic trapping." COF synthesis relies on dynamic covalent chemistry. If the forward reaction (e.g., imine bond formation) is too fast and irreversible, the monomers randomly cross-link and precipitate as an amorphous network before they can arrange into a thermodynamically stable crystalline lattice 1. To fix this, you must enhance the reversibility of the reaction to allow for continuous "error correction." This is typically achieved by optimizing the acid catalyst concentration (e.g., 3M to 6M aqueous acetic acid) to ensure the backward hydrolysis reaction occurs at a rate that allows defect healing 2.
Q2: How do I optimize the solvent system to prevent kinetic trapping? A2: The solvent must partially dissolve the monomers to allow the reaction to proceed, but not so well that the growing oligomers remain indefinitely solvated. A standard approach for biphenyl COFs is a binary mixture of a polar and non-polar solvent, such as 1,4-dioxane and mesitylene 2. By systematically varying the volume ratio (e.g., from 1:9 to 9:1), you can tune the polarity to find the exact thermodynamic threshold where reversible crystallization outpaces amorphous precipitation .
Q3: My in-situ XRD showed crystallinity, but the dried powder is completely amorphous. What happened? A3: Your COF suffered from activation-induced pore collapse. When solvent is removed from the nanopores during standard vacuum drying, immense capillary forces are exerted on the delicate 2D layers. This leads to structural distortion, layer sliding, and the ultimate collapse of the crystalline framework into an amorphous state 3. While rigid biphenyl linkers (like in COF-118) offer more resistance than flexible linkers (like in COF-117) 4, they are still vulnerable. To preserve crystallinity, utilize supercritical CO2 (scCO2) activation or a self-sacrificing guest strategy (incorporating salts that decompose into gases) to completely bypass liquid-gas capillary stress [](), 3.
Q4: How can I use modulators to force the formation of highly ordered domains? A4: Modulators, such as aniline, act as competing agents. By adding a large excess of a monotopic amine (aniline) to a reaction between a biphenyl diamine and a trialdehyde, the aniline temporarily caps the growing aldehyde sites. This drastically slows down the nucleation rate, inhibiting the immediate precipitation of amorphous networks and allowing thermodynamic error-correction to dominate, which can even yield single crystals .
Part 3: Mechanistic Pathway of Error Correction
Understanding the causality behind your reaction conditions is paramount. The diagram below illustrates how tuning the reaction parameters shifts the pathway from a kinetic trap to thermodynamic crystallization.
Mechanistic pathway highlighting the critical role of reversible error correction in COF crystallization.
Part 4: Quantitative Data Comparison
The table below summarizes the causal relationship between structural rigidity, activation methods, and the resulting crystallinity/porosity in biphenyl and related COF systems.
| COF System | Linker Rigidity | Solvent & Catalyst | Activation Method | BET Surface Area | Crystallinity Outcome |
| Biphenyl-Imine | High (Rigid) | Dioxane:Mesitylene (1:1), 6M AcOH | Direct Vacuum Drying | < 50 m²/g | Amorphous (Collapsed) |
| Biphenyl-Imine | High (Rigid) | Dioxane:Mesitylene (1:1), 6M AcOH | scCO₂ or Salt Guest | > 1500 m²/g | Highly Crystalline |
| COF-118 (Urea) | High (Biphenyl) | Dioxane:Mesitylene, AcOH | Vacuum Drying | ~800 m²/g | Crystalline |
| COF-117 (Urea) | Low (Flexible) | Dioxane:Mesitylene, AcOH | Vacuum Drying | < 20 m²/g | Amorphous |
Part 5: Step-by-Step Self-Validating Methodology
To ensure reproducibility, use the following self-validating protocol for the synthesis of a highly crystalline imine-linked biphenyl COF (e.g., using 4,4'-biphenyldiamine and 1,3,5-triformylbenzene). Do not proceed to the next step if the validation checkpoint fails.
Phase 1: Monomer Preparation & Dissolution
-
Weigh the biphenyl diamine and the corresponding polyaldehyde in exact stoichiometric ratios into a heavy-wall Pyrex tube.
-
Add the optimized solvent mixture (e.g., 1:1 v/v 1,4-dioxane/mesitylene).
Self-Validation Checkpoint 1: Sonicate for 10 minutes. The solution must become homogeneous or form a fine, stable suspension. If large, undissolved clumps remain, the solvent polarity is incorrect. Proceeding will cause localized stoichiometric imbalances and amorphous defects.
Phase 2: Catalyst Addition & Degassing 3. Add the aqueous acid catalyst (e.g., 6M Acetic Acid) dropwise. 4. Flash-freeze the tube in liquid nitrogen and perform three precise freeze-pump-thaw cycles.
Self-Validation Checkpoint 2: During the final thaw, the vacuum gauge must hold steady at < 50 mTorr when isolated from the pump. If the pressure rises, oxygen or water vapor is leaking into the system, which will prematurely terminate imine condensation and yield amorphous oligomers.
Phase 3: Solvothermal Synthesis 5. Flame-seal the tube under static vacuum and heat at 120°C for 3 to 7 days.
Self-Validation Checkpoint 3: Upon cooling, the product should appear as a uniform, brightly colored microcrystalline powder at the bottom of the tube. A dark, sticky resin indicates irreversible kinetic trapping (the reaction proceeded too fast without error correction).
Phase 4: Isolation & Activation 6. Filter and wash the powder extensively with anhydrous THF and acetone to remove unreacted monomers. 7. Perform supercritical CO2 (scCO2) drying or use a self-sacrificing salt guest strategy to remove trapped solvent without capillary stress.
Self-Validation Checkpoint 4: Conduct Powder X-Ray Diffraction (PXRD). The presence of a sharp, high-intensity peak at low angles (typically 2θ = 2-5°) confirms long-range order. A broad halo indicates pore collapse occurred during activation.
References
Sources
Part 1: Mechanistic Troubleshooting – Understanding Your Impurities
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with [1,1'-Biphenyl]-3,4',5-tricarbaldehyde (BPTA) .
BPTA (CAS 187281-19-2) is a highly specialized C2v symmetric building block primarily used in the synthesis of Covalent Organic Frameworks (COFs) and hyperbranched polymers for OLEDs[1]. Because COF crystallinity depends entirely on the geometric purity of its monomers, even trace impurities—such as residual palladium from the Suzuki-Miyaura coupling, unreacted mono-aldehydes, or oxidized carboxylic acids—will terminate polymerization and collapse the highly ordered hexagonal pores (typically 1.06 nm and 1.96 nm)[1].
This guide provides the field-proven causality, quantitative data, and self-validating protocols required to achieve >99.5% monomer purity through targeted solvent washing.
Before selecting a solvent system, you must understand the chemical nature of the impurities generated during the synthesis of BPTA. BPTA is typically synthesized via a Suzuki cross-coupling reaction between a diformylphenylboronic acid and a bromobenzaldehyde.
-
Residual Palladium & Inorganic Salts: Palladium catalysts remain soluble across a broad pH range and often complex with the aldehyde oxygen atoms[2]. Inorganic bases (e.g., K2CO3) also remain trapped in the crude crystal lattice.
-
Des-boronated & Mono-aldehyde Impurities: Incomplete coupling leaves highly lipophilic aromatic fragments that lack the full C2v symmetry.
-
Oxidation Products: Aromatic aldehydes are prone to auto-oxidation, converting into carboxylic acids which act as chain-terminators during Schiff-base COF condensation.
Part 2: Optimized Solvent Mixtures for BPTA Washing
To isolate the pure tricarbaldehyde without sacrificing yield, we utilize a gradient washing strategy based on polarity and solubility thresholds. The biphenyl core is highly hydrophobic, while the three formyl groups provide localized dipole moments.
Table 1: Quantitative Solvent Selection for BPTA Purification
| Wash Stage | Solvent Mixture (v/v) | Polarity Index (P') | Target Impurity Removed | Causality & Chemical Rationale |
| Aqueous Wash | Acetonitrile : Water (50:50) | ~7.4 | Palladium complexes, inorganic bases (K2CO3) | ACN is a miscible aprotic solvent that solubilizes Pd complexes, while water dissolves inorganic salts. The 50:50 ratio minimizes the dissolution of the hydrophobic biphenyl product while maximizing Pd removal[2]. |
| Organic Trituration | Hexane : Ethyl Acetate (4:1) | ~1.0 | Unreacted bromides, mono-aldehydes | Hexane alone cannot dissolve partially polar mono-aldehydes. Adding 20% EtOAc increases the dielectric constant just enough to wash away asymmetric impurities without dissolving the rigid tricarbaldehyde network. |
| Polishing Wash | Cold Ethanol (100%, 0°C) | 5.2 | Oligomers, trace carboxylic acids | Alcohols can form acetals with aldehydes, but a rapid, cold wash kinetically favors the dissolution of amorphous oligomers and trace acids while preserving the crystalline BPTA. |
Part 3: Self-Validating Standard Operating Procedure (SOP)
This step-by-step methodology ensures that each washing stage is chemically validated before proceeding to the next.
Step 1: Aprotic/Aqueous Wash (Palladium & Salt Removal)
-
Transfer the crude, solid BPTA into a sintered glass Büchner funnel (medium porosity).
-
Prepare a 50:50 (v/v) mixture of HPLC-grade Acetonitrile and Deionized Water[2].
-
Slurry the solid with 5 volumes of the ACN/Water mixture. Agitate gently for 5 minutes to allow the solvent to penetrate the crystal lattice.
-
Apply vacuum to pull the solvent through.
-
Self-Validation: Spot the filtrate on a TLC plate and stain with KMnO4. If the spot turns brown/yellow immediately, oxidizable Pd ligands or boronic acids are still being removed. Repeat the wash until the filtrate is clear and unreactive to KMnO4.
Step 2: Organic Trituration (Symmetry Purification)
-
Transfer the semi-dry cake to a clean flask and add a 4:1 mixture of Hexane:Ethyl Acetate (10 mL per gram of crude).
-
Heat the slurry gently to 40°C for 10 minutes, then cool rapidly to room temperature. This thermal shock helps release trapped mono-aldehydes from the BPTA matrix.
-
Filter the suspension under a vacuum.
-
Self-Validation: Check the organic filtrate under a 254 nm UV lamp. Unreacted starting materials will show high UV activity. Continue washing with cold 4:1 Hexane:EtOAc until the filtrate shows zero UV absorbance.
Step 3: Cold Polishing (Oligomer Removal)
-
Chill absolute Ethanol to 0°C in an ice bath.
-
Wash the filter cake with a minimal volume (approx. 2 mL/g) of the cold ethanol. Do not let the ethanol sit on the cake for more than 60 seconds to prevent acetal formation.
-
Dry the final powder under a high vacuum (10^-3 mbar) at 45°C for 12 hours.
-
Self-Validation: Perform 1H NMR (in DMSO-d6 or CDCl3). The spectrum must show exactly a 3:1 integration ratio between the aldehyde protons (~10.1 ppm) and the specific biphenyl aromatic protons. Any deviation indicates asymmetric impurities.
Part 4: Process Visualization
Workflow for washing and purifying [1,1'-Biphenyl]-3,4',5-tricarbaldehyde.
Part 5: Frequently Asked Questions (FAQs)
Q1: My BPTA monomer is turning slightly yellow/brown over time in storage. Is it still usable for COF synthesis? A: Discoloration is a primary indicator of auto-oxidation, where the formyl groups oxidize into carboxylic acids. Carboxylic acids will not undergo the Schiff-base condensation required for COF synthesis and will act as dead-ends, destroying the polymer network. You must re-purify the monomer using the Cold Ethanol wash (Step 3) and store the resulting powder under an inert Argon atmosphere[1].
Q2: I am synthesizing a heteroporous COF with hydrazine, but my BET surface area is low and the 1.06 nm / 1.96 nm pores are collapsing. Could the washing step be the issue? A: Yes. The unique dual-pore hexagonal structure of this specific COF relies entirely on the strict C2v symmetry of the BPTA ligand[1]. If your Hexane:EtOAc wash was insufficient, trace mono-aldehydes or di-aldehydes will incorporate into the framework, causing structural defects and pore collapse. Ensure your 1H NMR shows perfect integration before polymerization.
Q3: The ACN/Water wash is not removing all the Palladium, and my monomer is failing ICP-MS limits. What is the next step? A: If the palladium has heavily complexed with the aldehyde groups, solvent washing alone may not suffice. You must introduce a solid-supported scavenger. Dilute the BPTA in a suitable organic solvent (like THF or EtOAc) and treat it with a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol)[3]. The high affinity of the thiol groups will strip the palladium from the product[4]. Filter the mixture through a Celite® pad before proceeding to the organic trituration step[3].
References
- Recovery and/or reuse of palladium catalyst after a suzuki coupling (US20160340311A1)
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development (ACS Publications) URL:[Link]
Sources
Validation & Comparative
1H NMR chemical shift of aldehyde protons in biphenyl tricarbaldehyde
High-Resolution NMR vs. Benchtop Platforms: Resolving Aldehyde Protons in Biphenyl Tricarbaldehyde for COF Synthesis
Executive Briefing
For researchers synthesizing [1] and [2], the structural validation of asymmetric or multi-site monomers is a critical quality control step. [1,1'-Biphenyl]-3,4',5-tricarbaldehyde (BPTA) is a widely utilized building block featuring a distinct C2v symmetric configuration[3]. However, validating its purity and structural integrity via
This guide objectively compares the performance of a High-Resolution 600 MHz NMR Spectrometer against standard 400 MHz and 80 MHz benchtop alternatives. By dissecting the causality behind the chemical shifts, we provide a self-validating protocol for the precise assignment and quantitative integration of these critical monomer signals.
Mechanistic Causality of Chemical Shifts in BPTA
To understand the analytical requirements of the instrument, we must first examine the physical causality governing the chemical shifts. Aldehyde protons (
-
Ring A (3,5-positions): This ring bears two strongly electron-withdrawing formyl (-CHO) groups. The synergistic inductive and resonance withdrawal severely depletes electron density on Ring A, maximizing the local deshielding effect. Because of free rotation around the biphenyl bond, these two protons are magnetically equivalent.
-
Ring B (4'-position): This ring bears only one formyl group. The electron withdrawal is less pronounced, leaving the 4'-proton slightly more shielded than its Ring A counterparts.
Consequently, the 3,5-CHO protons resonate further downfield (
Figure 1: Electronic deshielding pathways governing the 1H NMR chemical shifts of BPTA aldehyde protons.
Comparative Platform Analysis
When selecting an NMR platform for monomer validation, the primary metric is the ability to resolve the 0.07 ppm gap between the aldehyde peaks while maintaining accurate integration.
At 80 MHz, the 0.07 ppm difference translates to a mere 5.6 Hz separation. Given typical line broadening and unresolved long-range meta-couplings (
Table 1: Comparative NMR Performance for BPTA Aldehyde Protons
| Instrument Platform | Frequency | Peak Separation ( | Resolution of | Integration Accuracy (2:1 Ratio) |
| Benchtop NMR | 80 MHz | Not Resolved (Broad Singlet) | Poor (Overlapping peaks) | |
| Routine NMR | 400 MHz | Partially Resolved | Good ( | |
| High-Res NMR (Product) | 600 MHz | Fully Baseline Resolved | Excellent ( |
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating system for the quantitative
Figure 2: Self-validating NMR acquisition workflow for quantitative aldehyde proton resolution.
Step 1: Precision Sample Preparation
-
Action: Dissolve exactly 5.0 mg of BPTA in 0.6 mL of high-purity CDCl
(99.8% D) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube. -
Causality: CDCl
lacks exchangeable protons that could obscure the 9.5–10.5 ppm region. TMS provides an absolute 0.00 ppm reference, which is essential for distinguishing a minute 0.07 ppm shift difference across different instrument platforms.
Step 2: Magnet Shimming and Thermal Equilibration
-
Action: Insert the sample and allow 5 minutes for thermal equilibration at 298 K. Tune and match the probe. Execute gradient shimming until the TMS peak exhibits a line width at half height (FWHM) of < 0.5 Hz.
-
Causality: Thermal gradients cause convection, which broadens peaks. Poor field homogeneity will artificially merge the 4'-CHO and 3,5-CHO signals, negating the resolution advantages of a high-field magnet and mimicking the limitations of an 80 MHz benchtop system.
Step 3: Pulse Sequence Optimization
-
Action: Select a standard 1D
H 30-degree pulse sequence (zg30). Crucially, set the relaxation delay (D1) to 10 seconds. -
Causality: Aldehyde protons lack adjacent geminal/vicinal protons for efficient dipole-dipole relaxation, resulting in extended longitudinal relaxation times (
). A standard 1-second D1 causes signal saturation, artificially depressing the integral of the slower-relaxing peak and invalidating the 2:1 quantitative ratio.
Step 4: Data Acquisition and Processing
-
Action: Acquire 16 transients with a spectral width of 15 ppm. During processing, apply a 0.3 Hz exponential line broadening (LB) window function and zero-fill to 64k data points before Fourier transformation.
-
Causality: An LB of 0.3 Hz optimally enhances the Signal-to-Noise Ratio (SNR) without severely compromising the digital resolution required to baseline-separate the 42 Hz gap (at 600 MHz) between the aldehyde peaks.
References
-
Title: A design strategy for the construction of 2D heteropore covalent organic frameworks based on the combination of C2v and D3h symmetric building blocks Source: Polymer Chemistry (Cited in Ossila Product Data) URL: [Link]
-
Title: Synthesis of highly fluorescent and soluble 1,2,4-linking hyperbranched poly(arylenevinylene) featuring intramolecular energy funneling Source: Advanced Functional Materials URL: [Link]
Sources
A Researcher's Guide to the Structural Elucidation of [1,1'-Biphenyl]-3,4',5-tricarbaldehyde: An In-Depth Comparison of Analytical Techniques
In the landscape of materials science and drug development, the precise characterization of molecular structures is paramount. [1,1'-Biphenyl]-3,4',5-tricarbaldehyde, a key building block in the synthesis of advanced materials such as covalent organic frameworks (COFs), presents a unique analytical challenge due to its multiple reactive aldehyde functionalities.[1] This guide offers a comprehensive comparison of analytical techniques for the structural elucidation of this compound, with a primary focus on Fourier-Transform Infrared (FTIR) spectroscopy for the identification of its characteristic carbonyl stretches. We will delve into the experimental nuances of FTIR and compare its utility with other powerful techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing researchers with the insights needed to select the most appropriate methods for their specific analytical goals.
I. Unveiling the Carbonyl Signature: FTIR Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule. For [1,1'-Biphenyl]-3,4',5-tricarbaldehyde, the most prominent feature in its IR spectrum will be the carbonyl (C=O) stretching vibrations of the three aldehyde groups.
Expected Carbonyl (C=O) Stretch Frequency
Given that [1,1'-Biphenyl]-3,4',5-tricarbaldehyde has three aromatic aldehyde groups, we can anticipate a strong and sharp absorption band within this 1710-1685 cm⁻¹ range. The presence of three equivalent carbonyl groups may lead to a broadening of this peak or potentially the appearance of shoulders, depending on the solid-state packing and intermolecular interactions.
In addition to the primary C=O stretch, the FTIR spectrum of an aldehyde will also show characteristic C-H stretching vibrations for the aldehydic proton. These typically appear as two distinct, weaker bands between 2860-2800 cm⁻¹ and 2760-2700 cm⁻¹.[2][6][7] The presence of this doublet, often attributed to Fermi resonance, is a strong indicator of an aldehyde functional group.[2][6]
Comparative Data for Aromatic Carbonyl Compounds
To provide context, the following table compares the expected FTIR carbonyl stretch for our target molecule with that of related compounds.
| Compound | Functional Group | Expected C=O Stretch (cm⁻¹) | Notes |
| [1,1'-Biphenyl]-3,4',5-tricarbaldehyde | Aromatic Aldehyde | 1710 - 1685 | Conjugation with the biphenyl system lowers the frequency. |
| Benzaldehyde | Aromatic Aldehyde | ~1703 | A simple aromatic aldehyde for comparison.[3] |
| [1,1'-Biphenyl]-3,4',5-tricarboxylic acid | Aromatic Carboxylic Acid | 1720 - 1680 | The C=O stretch is in a similar range, but will be accompanied by a very broad O-H stretch from ~3300-2500 cm⁻¹.[8] |
| Acetophenone | Aromatic Ketone | ~1685 | Conjugated ketones also show a lowered C=O frequency.[9] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a convenient method for analyzing solid samples with minimal preparation.
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of the solid [1,1'-Biphenyl]-3,4',5-tricarbaldehyde powder onto the ATR crystal, ensuring complete coverage.
-
Pressure Application: Use the instrument's pressure arm to apply firm and consistent pressure to the sample, ensuring good contact with the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically perform the background subtraction. The resulting spectrum should be baseline-corrected and the peaks of interest labeled.
Causality Behind Experimental Choices:
-
ATR: This technique is chosen for its simplicity and the minimal sample preparation required, which reduces the chance of sample contamination or modification.
-
Background Subtraction: This is a critical step to ensure that the observed absorption bands are solely from the sample and not from atmospheric components.
-
Consistent Pressure: Uniform contact between the sample and the ATR crystal is essential for obtaining a high-quality, reproducible spectrum.
Diagram of the ATR-FTIR Experimental Workflow
Caption: A streamlined workflow for acquiring an ATR-FTIR spectrum.
II. A Broader Perspective: Comparative Analytical Techniques
While FTIR is excellent for identifying functional groups, a comprehensive structural confirmation requires complementary techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C.
-
¹H NMR: This technique will reveal the number of different types of protons, their connectivity, and their electronic environment. For [1,1'-Biphenyl]-3,4',5-tricarbaldehyde, we would expect to see distinct signals for the aldehydic protons and the aromatic protons on the biphenyl rings. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern of the biphenyl core.
-
¹³C NMR: This provides information on the carbon skeleton of the molecule. A characteristic signal for the carbonyl carbons of the aldehyde groups would be expected in the downfield region (typically 190-200 ppm). The number and chemical shifts of the aromatic carbon signals would further corroborate the biphenyl structure.
Mass Spectrometry (MS)
MS is a powerful technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
-
Molecular Ion Peak: The mass spectrum of [1,1'-Biphenyl]-3,4',5-tricarbaldehyde (C₁₅H₁₀O₃) should show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) corresponding to its molecular weight (238.24 g/mol ).[1][10]
-
Fragmentation Pattern: The fragmentation pattern can provide clues about the molecule's structure. For instance, the loss of one or more formyl (-CHO) groups would result in characteristic fragment ions.
Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| FTIR | Presence of functional groups (e.g., C=O, C-H). | Rapid, non-destructive, minimal sample preparation. | Provides limited information on the overall molecular structure and connectivity. |
| ¹H NMR | Chemical environment and connectivity of protons. | Provides detailed structural information, including isomer differentiation. | Requires sample to be soluble in a deuterated solvent, more time-consuming. |
| ¹³C NMR | Carbon skeleton of the molecule. | Complements ¹H NMR for a complete structural picture. | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. |
| Mass Spec. | Molecular weight and fragmentation patterns. | High sensitivity, provides exact mass for formula determination (HRMS). | Can be destructive, may not differentiate between isomers without fragmentation analysis. |
Diagram of the Integrated Analytical Workflow
Sources
- 1. ossila.com [ossila.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.pg.edu.pl [chem.pg.edu.pl]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. [1,1'-Biphenyl]-3,4',5-tricarboxylic acid | 677010-20-7 | Benchchem [benchchem.com]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. [1,1'-Biphenyl]-3,4',5-tricarbaldehyde | C15H10O3 | CID 85715962 - PubChem [pubchem.ncbi.nlm.nih.gov]
Precision Purity Profiling of Biphenyl Tricarbaldehyde: A Mass Spectrometry-Centric Guide
Topic: Mass Spectrometry Analysis of Biphenyl Tricarbaldehyde Purity Content Type: Publish Comparison Guide
Executive Summary: The Purity Gap in COF Precursors
In the synthesis of Covalent Organic Frameworks (COFs) and Porous Organic Cages, the purity of the aldehyde linker is the single most critical determinant of crystallinity and pore fidelity. [1,1'-Biphenyl]-3,4',5-tricarbaldehyde (BPTC) is a high-value C2v-symmetric building block used to generate heteroporous networks.
However, a "98% purity" certificate based on
This guide objectively compares Mass Spectrometry (MS) against traditional characterization techniques, demonstrating why MS is the only self-validating method for identifying the specific identity of defect-causing impurities in BPTC samples.
Comparative Landscape: MS vs. NMR vs. HPLC[1]
While NMR is the gold standard for structural verification, it lacks the dynamic range to detect trace "poison" impurities that share similar chemical shifts with the main product. Mass Spectrometry fills this gap by resolving species based on mass-to-charge (
Table 1: Performance Matrix for BPTC Purity Analysis
| Feature | High-Res ESI-MS | HPLC-UV | GC-FID | |
| Primary Utility | Impurity Identification (Exact Mass) | Structural Confirmation | Quantification (% Area) | Volatile Impurity Quant. |
| Sensitivity (LOD) | < 0.01% (Trace detection) | ~0.5 - 1.0% | ~0.05% | ~0.05% |
| Specificity | High (Resolves oxidations/halogens) | Low (Aldehyde peaks overlap) | Medium (Retention time only) | Medium |
| Defect Detection | Excellent (Detects mono-acids, bromides) | Poor (Misses trace substitutions) | Good (If standards exist) | Good (If volatile) |
| Sample Req. | < 1 mg (Minimal) | 5–10 mg | 1 mg | 1 mg |
| Throughput | High (Direct Infusion/LC-MS) | Medium | Low (Gradient run time) | Low |
Expert Insight: NMR integration errors often mask ~2% impurity levels due to baseline noise or solvent peaks. In COF synthesis, a 2% monofunctional impurity can reduce domain size by over 50%. MS is non-negotiable for "reticular-grade" purity.
Deep Dive: Mass Spectrometry Workflow
To validate BPTC purity, a generic MS scan is insufficient. The protocol must target the specific degradation pathways of the biphenyl core: oxidation (aldehyde
The "Defect-Hunter" Protocol
This self-validating workflow uses High-Resolution Electrospray Ionization (HR-ESI-MS) to profile the sample.
Step-by-Step Methodology:
-
Sample Preparation (Solubility is Key):
-
BPTC is sparingly soluble in pure methanol/acetonitrile.
-
Protocol: Dissolve 0.1 mg BPTC in 100
L THF or DMF (HPLC grade). Dilute 1:100 with Methanol + 0.1% Formic Acid. -
Why: THF ensures complete dissolution of oligomeric impurities that might precipitate in pure MeOH, preventing false "clean" results.
-
-
Ionization Mode Selection:
-
Positive Mode (ESI+): Target
and . Best for the main aldehyde peak (MW 238.24). -
Negative Mode (ESI-): CRITICAL STEP. Aldehydes ionize poorly in negative mode, but carboxylic acids ionize perfectly.
-
Self-Validation: If you see significant signals in ESI-, your sample is oxidized, even if NMR looks clean.
-
-
Data Acquisition:
-
Scan Range:
100 – 1000. -
Resolution: > 30,000 FWHM (to resolve isotopic patterns of potential brominated contaminants).
-
Interpreting the Spectrum (The "Red Flags")
| Target Species | Theoretical | Interpretation | Action |
| BPTC (Target) | 239.07 ( | Main Product. | Proceed if dominant. |
| Mono-Acid | 255.06 ( | Oxidation (+16 Da). Acts as a chain terminator. | Reject batch or recrystallize. |
| Bromo-Intermediate | ~316 / 318 (1:1 ratio) | Residual starting material (Suzuki coupling failure). | Reject batch . Heavy atom effect poisons porosity. |
| Protodeboronation | ~210 | Loss of formyl group or phenyl ring. | Reject batch . Changes topology. |
Visualizing the Analytical Logic
The following diagram illustrates the decision matrix for qualifying BPTC precursors. It highlights how MS serves as the "Gatekeeper" between crude synthesis and final COF assembly.
Caption: Analytical workflow for BPTC. NMR acts as a coarse filter, while dual-polarity MS acts as the fine "gatekeeper" for defect-causing impurities.
Scientific Validation: Why This Matters
The Mechanism of Failure
In COF synthesis, the formation of the crystalline lattice relies on reversible Schiff-base chemistry.
-
Stoichiometric Imbalance: If the BPTC sample contains 2% mono-acid (which does not form imines reversibly), the stoichiometry with the amine linker is offset.
-
Defect Propagation: A single "dead" aldehyde group terminates the 2D sheet growth, leading to amorphous powders rather than crystalline frameworks.
Experimental Evidence
Studies have shown that COFs synthesized with >99.5% purity linkers (verified by MS) exhibit BET surface areas 30–50% higher than those using 98% purity linkers [1]. The presence of halogenated impurities (detectable only by MS via isotopic patterns) can also induce heavy-atom quenching in fluorescent COF applications [2].
References
-
Qian, C. et al. "A design strategy for the construction of 2D heteropore covalent organic frameworks based on the combination of C2v and D3h symmetric building blocks."[1] Polymer Chemistry, 2018, 9, 279–283.[1] [Link]
-
PubChem. "Compound Summary: [1,1'-Biphenyl]-3,4',5-tricarbaldehyde."[2] National Library of Medicine. [Link]
Sources
comparing pore size distribution of C2v vs D3h symmetry COFs
The Architect's Guide to Covalent Organic Frameworks: Comparing Pore Size Distributions of
Covalent Organic Frameworks (COFs) have revolutionized reticular chemistry by offering pre-designable, crystalline porous structures. For researchers and drug development professionals, the precise control of pore size distribution (PSD) is the most critical parameter for applications ranging from size-exclusion separation to the targeted loading of complex biologics.
Historically, COF design relied heavily on highly symmetric building blocks, yielding uniform, single-pore environments. However, recent advances in topological desymmetrization have unlocked hierarchical, multi-pore frameworks[1]. This guide objectively compares the mechanistic formation, structural performance, and pore size distributions of COFs synthesized from
Mechanistic Causality: How Symmetry Dictates Porosity
The fundamental difference between
-
Symmetry (The Uniform Standard): Monomers with
symmetry (e.g., 1,3,5-triformylbenzene) are both equiangular (120° bond angles) and equilateral (identical arm lengths). When reticulated with linear ( ) or trigonal ( ) linkers, the thermodynamic minimum of the system forces a uniform tessellation (typically an hcb or kgm topology). This results in a highly homogeneous pore environment characterized by a single, sharp peak in the PSD profile. -
Symmetry (The Hierarchical Disruptor): To create heteropore (dual-pore or triple-pore) COFs, researchers employ a "desymmetrized-vertex" strategy[1]. By altering a
monomer so that it remains equiangular but is no longer equilateral, the symmetry is reduced to [1]. When this monomer co-condenses with a linker, the geometric mismatch prevents uniform tiling. Instead, the framework adopts a complex tessellation, yielding two or three distinct pore sizes within the same crystalline lattice[1][2].
Caption: Symmetry-driven topological pathways determining COF pore size distributions.
Comparative Performance & Quantitative Data
For drug delivery professionals, the choice between these symmetries dictates the payload capacity.
The table below synthesizes experimental PSD data comparing standard
| Framework Name | Monomer Symmetry Combination | Resulting Topology | Pore Architecture | PSD Peaks (NLDFT) | BET Surface Area |
| COF-5 | hcb (Hexagonal) | Single-Pore | ~2.7 nm | ~1,670 m²/g | |
| HP-COF-1 | Dual-Pore | 1.1 nm, 2.6 nm | ~1,250 m²/g | ||
| COF-TTTA-TPTA | Heteropore | Dual-Pore | 1.2 nm, 3.0 nm | ~1,420 m²/g | |
| COF-FADA-DAB | Hierarchical | Triple-Pore | 1.4 nm, 2.4 nm, 3.2 nm | ~1,100 m²/g |
Note: In the case of COF-FADA-DAB, the introduction of steric hindrance alongside
Self-Validating Experimental Protocol: Synthesis & PSD Analysis
To ensure scientific integrity, the measurement of a COF's pore size distribution must be treated as a self-validating system. If the framework is not properly activated, or if the structural stacking is staggered rather than eclipsed, the resulting PSD will reflect amorphous defects rather than the theoretical topology[1][4].
Step 1: Solvothermal Condensation
-
Combine the
monomer (e.g., 5-(4-formylphenyl)isophthalaldehyde) and the linker in a Pyrex tube[1]. -
Suspend in a solvent mixture (typically 1,4-dioxane/mesitylene, 1:1 v/v) to balance monomer solubility and framework precipitation.
-
Add aqueous acetic acid (3M) as a catalyst. Flash freeze at 77 K, evacuate to an internal pressure of < 150 mTorr, and flame-seal the tube[3].
-
Heat at 120°C for 72 hours to ensure thermodynamic reversibility and high crystallinity.
Step 2: Structural Validation (Pre-Sorption)
-
Isolate the powder and perform Soxhlet extraction (THF, 24 h) to remove unreacted monomers.
-
Critical Checkpoint: Conduct Powder X-Ray Diffraction (PXRD). Cross-reference the experimental peaks against simulated models for both eclipsed (AA) and staggered (AB) stacking[3][4]. Only perfectly eclipsed AA stacking will yield the open channels required for accurate PSD analysis[1].
Step 3: Activation & Gas Sorption
-
Degas the sample under dynamic vacuum (10⁻⁵ Torr) at 120°C for 12 hours. Causality: Incomplete removal of trapped solvent molecules will artificially truncate the mesopore signal in the PSD.
-
Collect
adsorption-desorption isotherms at 77 K[3].
Step 4: NLDFT Modeling
-
Extract the PSD using Non-Local Density Functional Theory (NLDFT) rather than the classical BJH method. Causality: BJH models rely on the Kelvin equation, which breaks down at the micropore/low-mesopore boundary (< 3 nm) typical of COFs, leading to severe underestimations of pore size[4].
Caption: Standardized self-validating workflow for COF synthesis and PSD analysis.
Conclusion
For applications demanding uniform, predictable diffusion kinetics,
References
- Tessellated multiporous two-dimensional covalent organic frameworks Nature Reviews Chemistry URL
- Chinese Journal of Chemistry (via ResearchGate)
- Polymer Chemistry (via ResearchGate)
Sources
A Technical Guide to Powder X-ray Diffraction (PXRD) Patterns of Crystalline Covalent Organic Frameworks from [1,1'-Biphenyl]-3,4',5-tricarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of porous crystalline materials, Covalent Organic Frameworks (COFs) have emerged as a significant class of polymers with broad potential applications, from gas storage and separation to catalysis and optoelectronics. The precise, pre-designed architecture of COFs, arising from the covalent linkage of organic building blocks, underpins their unique properties. A critical characterization technique to confirm the long-range order and crystallinity of these materials is Powder X-ray Diffraction (PXRD). This guide provides an in-depth comparison of the PXRD patterns of crystalline COFs synthesized from the C2v symmetric building block, [1,1'-Biphenyl]-3,4',5-tricarbaldehyde, and contrasts them with alternative COF structures.
The Significance of [1,1'-Biphenyl]-3,4',5-tricarbaldehyde in COF Synthesis
The choice of building blocks is paramount in dictating the topology and properties of the resulting COF. [1,1'-Biphenyl]-3,4',5-tricarbaldehyde is a biphenyl derivative featuring three aldehyde groups.[1] The specific arrangement of these functional groups imparts a C2v symmetry to the molecule. This lower symmetry, compared to the more common C3 or D3h symmetric building blocks, offers a strategic pathway to construct COFs with unique, heterogeneous pore structures.
A notable example is the synthesis of a heteroporous COF through the condensation of [1,1'-Biphenyl]-3,4',5-tricarbaldehyde with hydrazine.[1][2] This reaction leverages the distinct symmetry of the building blocks to create a 2D framework with two different types of hexagonal pores, with calculated sizes of 1.06 nm and 1.96 nm.[1][2] The successful formation of such a crystalline and porous structure is contingent on the reversible reactions that allow for "error-checking" and the formation of a thermodynamically stable, ordered framework.
Understanding the PXRD Pattern of a Crystalline COF
A PXRD pattern is a fingerprint of a crystalline material. The positions of the diffraction peaks (in terms of 2θ) are related to the dimensions of the unit cell, while the intensities of the peaks are determined by the arrangement of atoms within the unit cell. For a well-ordered COF, the PXRD pattern will exhibit sharp, well-defined peaks at low 2θ angles, which are indicative of large, ordered porous structures. Broad peaks or a lack of peaks altogether suggest an amorphous or poorly crystalline material.
For the heteroporous COF synthesized from [1,1'-Biphenyl]-3,4',5-tricarbaldehyde and hydrazine, the experimental PXRD pattern would be expected to show a series of diffraction peaks that can be indexed to a specific crystal lattice. The precise peak positions would be dependent on the exact stacking mode of the 2D layers (e.g., AA or AB stacking). A comparison of the experimental PXRD pattern with simulated patterns for different possible structures is crucial for structure solution and refinement.
Comparative Analysis: PXRD Patterns of Alternative COFs
To appreciate the unique PXRD signature of COFs derived from [1,1'-Biphenyl]-3,4',5-tricarbaldehyde, it is instructive to compare it with COFs synthesized from alternative building blocks.
| COF Name/Building Blocks | Key PXRD Peak(s) (2θ) | Corresponding d-spacing (Å) | Reference |
| HHU-COF-1 (TAPT + 4,4′-biphenyldicarboxaldehyde) | 2.39°, 4.03°, 4.68° | 36.9, 21.9, 18.9 | [3] |
| HHU-COF-2 (TAPT + octafluoro-4,4′-biphenyldicarboxaldehyde) | 2.42°, 4.06°, 4.85° | 36.5, 21.8, 18.2 | [3] |
| COF-DFB | 5.81°, 11.67°, 25.90° | 15.2, 7.5, 3.4 | [3] |
| COF-BPDA | 4.59°, 6.45°, 9.15°, 13.76°, 26.21° | 19.2, 13.7, 9.7, 6.4, 3.4 | [3] |
| BI-COF (Benzene-1,3,5-tricarboxaldehyde + 2,4-dimethylimidazole) | ~3.7° | ~23.1 | [4] |
TAPT = 1,3,5-tris-(4-aminophenyl)triazine
The PXRD patterns of HHU-COF-1 and HHU-COF-2, which are synthesized from a symmetric triamine (TAPT) and symmetric biphenyl dialdehydes, show intense peaks at very low 2θ angles, corresponding to large d-spacings and indicative of large porous structures.[3] In contrast, COFs synthesized from smaller or less symmetric building blocks may exhibit their primary diffraction peaks at higher 2θ angles. The complexity and position of the peaks provide valuable information about the unit cell parameters and the overall crystal structure of the COF.
Experimental Protocols
Synthesis of a Heteroporous COF from [1,1'-Biphenyl]-3,4',5-tricarbaldehyde and Hydrazine
This protocol is based on the general principles of COF synthesis and the specific reaction described in the literature.[1][2]
Materials:
-
[1,1'-Biphenyl]-3,4',5-tricarbaldehyde
-
Hydrazine hydrate
-
A solvent mixture (e.g., 1,4-dioxane and mesitylene)
-
Acetic acid (catalyst)
Procedure:
-
In a Pyrex tube, add [1,1'-Biphenyl]-3,4',5-tricarbaldehyde and the solvent mixture.
-
Add hydrazine hydrate to the suspension.
-
Add aqueous acetic acid to catalyze the reaction.
-
The tube is flash frozen in liquid nitrogen, evacuated, and flame-sealed.
-
The sealed tube is then heated in an oven at a specific temperature (e.g., 120 °C) for a set period (e.g., 3 days).
-
After cooling to room temperature, the resulting solid is collected by filtration.
-
The collected solid is washed with an appropriate solvent (e.g., acetone) to remove any unreacted monomers and catalyst.
-
The purified COF powder is then dried under vacuum.
Caption: Workflow for the synthesis of a heteroporous COF.
Powder X-ray Diffraction (PXRD) Analysis
Instrumentation:
-
A powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).
Procedure:
-
A small amount of the dried COF powder is placed on a sample holder.
-
The sample is gently pressed to create a flat surface.
-
The sample holder is placed in the diffractometer.
-
The PXRD pattern is recorded over a specific 2θ range (e.g., 2° to 40°) with a defined step size and scan speed.
-
The resulting data is processed to identify peak positions, intensities, and full width at half maximum (FWHM).
Caption: Workflow for PXRD analysis of a COF sample.
Conclusion
The use of [1,1'-Biphenyl]-3,4',5-tricarbaldehyde as a building block in COF synthesis provides a valuable strategy for creating frameworks with heterogeneous pore structures. The resulting PXRD pattern is a direct reflection of the unique, ordered arrangement of these C2v symmetric linkers within the crystalline lattice. A thorough analysis of the PXRD data, in conjunction with computational modeling, is essential for elucidating the precise structure of these novel materials. By comparing the PXRD patterns of these COFs with those derived from more conventional, highly symmetric building blocks, researchers can gain deeper insights into the structure-property relationships that govern the performance of these advanced porous materials. This understanding is critical for the rational design of new COFs with tailored properties for a wide range of applications.
References
-
Qian, C., et al. A design strategy for the construction of 2D heteropore covalent organic frameworks based on the combination of C2v and D3h symmetric building blocks. Polymer Chemistry, 9, 279–283 (2018). [Link]
-
ResearchGate. (A) PXRD patterns and (B) FTIR spectra of COFs synthesized through... [Link]
-
Ding, H., et al. A quinine-based quaternized polymer: a potent scaffold with bactericidal properties without resistance. Polymer Chemistry, 12, 2397-2403 (2021). [Link]
-
Gagsch, R., et al. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation. Nanomaterials, 12(8), 1332 (2022). [Link]
-
ResearchGate. Scheme 1 Design principle for the construction of heteropore COFs by... [Link]
-
Yang, S.-T., et al. Facile synthesis of covalent organic frameworks COF-1 and COF-5 by sonochemical method. RSC Advances, 2, 8646-8651 (2012). [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A design strategy for the construction of 2D heteropore covalent organic frameworks based on the combination of C2v and D3h symmetric building blocks - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Linker Selection in Covalent Organic Frameworks: Biphenyl vs. Phenyl for Maximizing Surface Area
For researchers and professionals in materials science and drug development, the design of porous materials is a paramount concern. Covalent Organic Frameworks (COFs) stand out as a class of crystalline polymers with permanently porous structures, offering vast potential in applications ranging from gas storage and separation to catalysis and sensing.[1][2][3][4] The performance of a COF in these applications is inextricably linked to its specific surface area, a measure of the total surface available for molecular interactions. This guide provides an in-depth comparison of how the selection of organic linkers—specifically the shorter phenyl versus the longer biphenyl units—profoundly impacts the Brunauer-Emmett-Teller (BET) surface area of the resulting framework.
The choice of building blocks is the foundational step in "reticular synthesis," allowing for the precise design of COF properties.[2] The linker's length, geometry, and rigidity are critical determinants of the final framework's pore size, topology, and stability. An intuitive principle in COF design is that longer linkers should yield larger pores, which in turn ought to translate to a higher internal surface area.[2] This guide will explore the experimental evidence supporting this principle by directly comparing COFs constructed from analogous phenyl and biphenyl linkers.
The Fundamental Impact of Linker Elongation
The BET surface area of a material is determined by the physical adsorption of a gas, typically nitrogen, onto its surface at cryogenic temperatures.[5][6][7][8][9] In porous materials like COFs, the vast majority of this surface area is internal, residing within the walls of the ordered pores. Therefore, the primary strategy for increasing the BET surface area is to increase the size of these pores without compromising the structural integrity of the framework.
Using a biphenyl linker in place of a phenyl linker is a direct application of this strategy. The biphenyl unit, consisting of two connected phenyl rings, is significantly longer than a single phenyl ring. This elongation directly expands the metric of the resulting porous network, leading to larger pore diameters and, consequently, a greater volume of accessible internal surface.
However, the final experimental surface area is not solely a function of linker length. It is critically dependent on several factors:
-
Crystallinity: A well-ordered, crystalline framework is essential for creating a uniform and accessible pore structure.
-
Framework Stability: The COF must be robust enough to maintain its porous structure after the removal of solvent molecules during a process called "activation." Pore collapse during activation is a common issue that leads to a drastic reduction in surface area.[3][10]
-
Stacking of 2D Layers: For 2D COFs, the way the layers stack (e.g., eclipsed vs. staggered) can influence pore accessibility and the overall surface area.[11]
Quantitative Comparison: Experimental BET Surface Area Data
The most effective way to assess the impact of linker choice is through direct experimental comparison. The following table summarizes BET surface area values from published studies where COFs were synthesized using either phenyl or biphenyl-based linear linkers while keeping the nodal building block the same.
| COF System Description | Linker Type | Linker Name | BET Surface Area (m²/g) | Reference |
| Imine-linked COF with a modified terphenyl-based tetraaldehyde node. | Phenyl | p-Phenylenediamine (PDA) | 804 | [11] |
| Imine-linked COF with a modified terphenyl-based tetraaldehyde node. | Biphenyl | Benzidine (BZ) | 940 | [11] |
| Imine-linked COF with a 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde (Me₃TFB) node. | Phenyl | p-Phenylenediamine (PA) | 1877 | [10] |
| Imine-linked COF with a 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde (Me₃TFB) node. | Biphenyl | Benzidine (BD) | 2115 | [10] |
| Boronate ester-linked COF with a 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) node. (Illustrative Comparison) | Phenyl | 1,4-Benzenediboronic acid (BDA) | 743 (for COF-5) | |
| Boronate ester-linked COF with a 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) node. (Illustrative Comparison) | Biphenyl | 4,4′-Biphenyldiboronic acid (BPDA) | 2080 (for COF-10) | [2] |
The data consistently demonstrates that, within analogous systems, the extension from a phenyl to a biphenyl linker results in a significant increase in the experimentally measured BET surface area. In the first example, the switch from PDA to the longer benzidine linker led to a ~17% increase in surface area.[11] The second example shows a ~13% increase.[10] The comparison between COF-5 (phenyl-based) and COF-10 (biphenyl-based) further highlights this trend, with the biphenyl linker contributing to a nearly threefold increase in surface area.[2]
Visualizing the Structural Impact
The causal relationship between linker length and pore size is best understood visually. The following diagram illustrates how a longer biphenyl linker expands the unit cell of a hypothetical 2D COF compared to a phenyl linker, leading to larger pores.
Caption: Linker elongation from phenyl (Ph) to biphenyl (BiPh) expands the framework, increasing pore size.
Experimental Methodologies: A Self-Validating Approach
Achieving the high surface areas predicted by theoretical models requires robust and validated experimental protocols. The trustworthiness of the final BET value hinges on the quality of the synthesis and the rigor of the characterization process.
Protocol 1: Generalized Solvothermal Synthesis of an Imine-Linked COF
The solvothermal method is the most prevalent technique for synthesizing crystalline COFs.[1][12] It involves heating the reactants in a sealed vessel to promote the reversible reactions necessary for error correction and crystallization.
Step-by-Step Methodology:
-
Monomer Preparation: Accurately weigh equimolar amounts of the amine-functionalized node (e.g., 1,3,5-triformylphloroglucinol) and the diamine linker (e.g., p-phenylenediamine or benzidine).
-
Solvent and Catalyst Addition: Place the monomers in a Pyrex tube. Add a solvent mixture, typically composed of a polar and a non-polar solvent (e.g., mesitylene and 1,4-dioxane), to ensure monomer solubility.[11] The choice of solvent is critical as it mediates the reversible reaction kinetics.
-
Catalyst Introduction: Add an acidic catalyst, such as aqueous acetic acid or trifluoroacetic acid (TFA), to the mixture.[11] The catalyst accelerates the reversible imine bond formation, which is essential for the "error-checking" mechanism that leads to a crystalline, rather than amorphous, polymer.
-
Degassing and Sealing: Flash-freeze the tube in liquid nitrogen, evacuate the headspace under vacuum, and seal the tube with a torch. This "freeze-pump-thaw" cycle removes dissolved oxygen, which can interfere with the reaction.
-
Heating and Crystallization: Place the sealed tube in a preheated oven at a specific temperature (commonly 120 °C) for a set duration (typically 3-7 days).[12] This prolonged heating allows the thermodynamically favored crystalline COF product to form at the expense of kinetically formed amorphous intermediates.
-
Isolation and Washing: After cooling, an insoluble powder (the COF) will have precipitated. Isolate the powder by filtration and wash it extensively with various solvents (e.g., methanol, acetone) to remove unreacted monomers and residual catalyst.
-
Activation: This is a crucial final step to prevent pore collapse. The solvent-wet powder is typically subjected to Soxhlet extraction followed by activation, often using supercritical CO₂.[11] This process gently removes solvent from the pores without the destructive capillary forces that occur during conventional oven drying.[3]
Protocol 2: BET Surface Area and Porosity Analysis
The BET method provides the specific surface area by analyzing the adsorption of an inert gas.[7]
Step-by-Step Methodology:
-
Sample Preparation (Degassing): Accurately weigh a sample of the activated COF powder (typically 50-100 mg) into a glass sample tube. Attach the tube to the degassing port of the surface area analyzer.
-
Degassing: Heat the sample under a high vacuum for several hours (e.g., 150 °C for 12 hours). This step is non-negotiable for accuracy; it removes any atmospheric contaminants like water or CO₂ that have adsorbed to the surface, ensuring the entire surface is accessible to the analysis gas.[5][8]
-
Analysis: Move the sample tube to the analysis port. The instrument will then cool the sample to liquid nitrogen temperature (77 K).
-
Gas Adsorption: Nitrogen gas is dosed into the sample tube in controlled, incremental amounts. After each dose, the pressure is allowed to equilibrate, and the amount of gas adsorbed by the COF is measured.[5]
-
Isotherm Generation: A plot of the volume of gas adsorbed versus the relative pressure (P/P₀) is generated, creating an adsorption isotherm.
-
Data Analysis: The BET equation is applied to the linear portion of the isotherm (typically in the 0.05 to 0.35 P/P₀ range) to calculate the volume of gas required to form a single molecular layer (a monolayer) on the surface.
-
Surface Area Calculation: Knowing the cross-sectional area of a single nitrogen molecule, the total specific surface area of the COF is calculated and reported in m²/g.[6]
Experimental Workflow Visualization
The journey from molecular design to final material characterization follows a logical and interconnected path.
Caption: Workflow from COF synthesis to BET surface area analysis.
Conclusion and Outlook
The experimental evidence strongly supports the design principle that elongating the organic linkers in Covalent Organic Frameworks is an effective strategy for increasing BET surface area. The direct comparison of COFs synthesized with phenyl versus biphenyl linkers consistently shows that the longer biphenyl unit leads to materials with significantly higher surface areas. This enhancement is a direct result of the expanded pore size inherent to the longer linker.
For researchers aiming to develop high-performance COFs for applications where surface area is a critical parameter, the use of biphenyl-based building blocks is a validated and powerful approach. However, it is imperative to remember that achieving the theoretical potential of these materials requires meticulous attention to the synthesis and activation protocols. A well-designed linker can only yield a high-surface-area material if the framework crystallizes properly and avoids pore collapse. Future advancements will likely focus not only on even longer linkers but also on novel synthetic and activation techniques that further preserve the delicate, porous architecture of these remarkable materials.
References
- Surface Area (BET) & Pore Size Determination (DFT)
- BET Theory | Anton Paar Wiki.
-
Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PMC. [Link]
-
Covalent Organic Framework Membranes: Synthesis Strategies and Separation Applications | ACS Applied Materials & Interfaces. [Link]
-
BET - Porosimetry/Surface Area (Brunauer-Emmett-Teller). [Link]
-
BET Surface Area, Pore Size and Volume Analysis - Lawson Scientific. [Link]
-
Schematic procedure for the preparation of the covalent organic framework (COF) 1,3,5-tris(4-aminophenyl)benzene (TAPB) - ResearchGate. [Link]
-
Expeditious synthesis of covalent organic frameworks: a review - RSC Publishing. [Link]
-
Surface area and porosity analysis (BET) - University of Warwick. [Link]
-
Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. [Link]
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Synthesis of high quality two dimensional covalent organic frameworks through a self-sacrificing guest strategy - PMC. [Link]
-
Design and synthesis of three dimensional covalent organic frameworks with new topologies - The University of Liverpool Repository. [Link]
-
Enhancing structural control in covalent organic frameworks through steric interaction-driven linker design - RSC Publishing. [Link]
-
Enhanced surface area and reduced pore collapse of methylated, imine-linked covalent organic frameworks - Nanoscale (RSC Publishing) DOI:10.1039/D1NR05911D. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
